2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Description
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Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-3-11(2)9-8(7-12)5-4-6-10-9/h4-7H,3H2,1-2H3 |
InChI Key |
ZVMMMTSGCVACIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a substituted aminopyridine derivative of significant interest in medicinal chemistry. While specific data for this compound is not extensively available, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this and similar chemical entities.
Introduction: The Significance of Substituted 2-Aminopyridines in Drug Discovery
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions make it an ideal fragment for designing molecules that can effectively interact with biological targets. The introduction of substituents on the amino group and the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (CAS Number: 1698287-04-5) is a member of this important class of compounds. The presence of a formyl (aldehyde) group at the 3-position and a tertiary amino group at the 2-position provides two reactive handles for further chemical modifications, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Derivatives of 2-aminonicotinaldehyde, the parent compound of this molecule, are known to be precursors for potent anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
Physicochemical Properties
| Property | Predicted/Inferred Value |
| CAS Number | 1698287-04-5 |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.21 g/mol |
| Appearance | Likely a yellow to brown oil or low-melting solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. |
| Stability | Stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and light over prolonged periods. |
Proposed Synthesis: The Vilsmeier-Haack Reaction
A plausible and efficient method for the synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The electron-donating nature of the ethyl(methyl)amino group at the 2-position of the pyridine ring activates the 3-position for electrophilic substitution.
The proposed two-step synthesis starts with the commercially available 2-chloropyridine.
Step 1: Synthesis of 2-[Ethyl(methyl)amino]pyridine
The first step involves a nucleophilic aromatic substitution reaction where 2-chloropyridine is reacted with N-ethylmethylamine.
Experimental Protocol:
-
To a solution of 2-chloropyridine (1 equivalent) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add N-ethylmethylamine (1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-[Ethyl(methyl)amino]pyridine.
Step 2: Vilsmeier-Haack Formylation of 2-[Ethyl(methyl)amino]pyridine
The second step is the formylation of the synthesized 2-[Ethyl(methyl)amino]pyridine using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-[Ethyl(methyl)amino]pyridine (1 equivalent) in a minimal amount of dry dichloromethane dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Caption: Proposed two-step synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde make it a highly attractive building block for the synthesis of novel therapeutic agents. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form various heterocyclic systems.
Synthesis of Fused Heterocyclic Scaffolds
One of the primary applications of 2-aminonicotinaldehyde and its derivatives is in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.[3] These scaffolds are present in numerous approved drugs and clinical candidates.
Caption: Potential applications of the target compound in medicinal chemistry.
Potential Therapeutic Areas
Based on the known biological activities of related 2-aminopyridine derivatives, compounds synthesized from 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde may exhibit efficacy in several therapeutic areas:
-
Oncology: Many kinase inhibitors used in cancer therapy feature a substituted pyridine core. The ability to generate diverse libraries of compounds from this starting material makes it a valuable tool in the search for new anticancer agents.
-
Inflammatory Diseases: Substituted pyridines have been explored as inhibitors of various enzymes involved in inflammatory pathways.
-
Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.
Conclusion
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and development. This technical guide provides a scientifically grounded framework for its synthesis via the Vilsmeier-Haack reaction and highlights its potential applications in medicinal chemistry. While further experimental validation of its properties and reactivity is required, the information presented herein serves as a valuable resource for researchers seeking to leverage the unique structural features of this compound for the design and synthesis of novel therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Aminonicotinaldehyde in Advancing Specialty Chemical Development. Retrieved from [Link]
-
Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2828-2834. Retrieved from [Link]
-
Afrasiabi, Z., et al. (2017). Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes. ResearchGate. Retrieved from [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2355–2364. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ARC Publications. Retrieved from [Link]
-
Li, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(19), 1735-1748. Retrieved from [Link]
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Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1579. Retrieved from [Link]
-
Shaker, R. M. (2010). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382. Retrieved from [Link]
-
Request PDF. (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved from [Link]
-
Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Journal of Chemical Sciences, 124(1), 63-70. Retrieved from [Link]
-
Liu, M. C., et al. (1993). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(8), 963-970. Retrieved from [Link]
-
Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Retrieved from [Link]
-
Douglas, C. J., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. ACS Catalysis, 5(3), 1694-1698. Retrieved from [Link]
- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
-
Nookaraju, M., et al. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry, 18(4), 2080-2086. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Barlin, G. B., & Pfleiderer, W. (1971). Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide. Journal of the Chemical Society C: Organic, 1425-1427. Retrieved from [Link]
- Patsnap. (2015). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
- Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde molecular weight
An In-depth Technical Guide to 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a heterocyclic building block of interest in medicinal chemistry and drug discovery. The central focus is its precise molecular characteristics, including a molecular weight of 164.21 g/mol . While specific experimental data for this compound is limited, this document synthesizes information from closely related analogs to provide expert insights into its likely physicochemical properties, a proposed synthetic pathway, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate and utilize this scaffold in their synthetic programs.
Introduction to Heterocyclic Scaffolds
Substituted pyridine derivatives are foundational scaffolds in modern drug discovery. The unique electronic properties of the pyridine ring, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, make it a privileged structure in medicinal chemistry. The specific compound, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, belongs to the class of 2-aminopyridines, which are known to be key intermediates in the synthesis of a wide range of biologically active molecules, including agents targeting cancer and neurological disorders.[1] The presence of a reactive aldehyde group at the 3-position and a tertiary amine at the 2-position provides two orthogonal points for chemical modification, making it a versatile precursor for library synthesis and lead optimization.
Core Physicochemical Properties
The precise molecular weight and formula are critical for all experimental and analytical work, from reaction stoichiometry calculations to high-resolution mass spectrometry analysis. The key identifiers and properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde are summarized below.
| Property | Value | Source |
| Molecular Weight | 164.21 g/mol | |
| Molecular Formula | C₉H₁₂N₂O | |
| CAS Number | 1698287-04-5 | |
| Canonical SMILES | CCN(C)C1=NC=CC=C1C=O | - |
| InChI Key | AEFBHXRAZCMIJC-UHFFFAOYSA-N |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform initial characterization upon synthesis.
Synthesis and Analytical Characterization
Proposed Synthetic Workflow
The most plausible route involves the reaction of a commercially available precursor, 2-chloro-3-pyridinecarboxaldehyde, with N-ethylmethylamine. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent aldehyde group activates the 2-position of the ring, making it susceptible to nucleophilic attack.
Sources
Technical Whitepaper: Structural Elucidation and Characterization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary
This technical guide provides a rigorous framework for the structural elucidation of 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde (CAS: N/A for specific isomer, analogous to 2-dialkylamino-3-formylpyridines). This molecule represents a critical "push-pull" heterocyclic scaffold often utilized as a pharmacophore in kinase inhibitors (e.g., PI3K, mTOR pathways) and as an intermediate for fused ring systems like 1,8-naphthyridines.
The guide addresses the primary challenge in characterizing this moiety: distinguishing the regiochemistry of the substituents (2-amino-3-formyl vs. 3-amino-2-formyl) and resolving potential rotameric broadening in NMR spectra caused by the partial double-bond character of the C(2)–N exocyclic bond.
Synthetic Context & Isolation
To understand the impurity profile and expected structure, one must first establish the synthetic origin. The most robust route to this scaffold is Nucleophilic Aromatic Substitution (SNAr) .
Reaction Mechanism
The precursor, 2-chloro-3-pyridinecarboxaldehyde , possesses a chlorine atom activated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-formyl group. Reaction with
Key Synthetic Insight: The reaction is highly regioselective. The 2-position is significantly more electrophilic than the 3, 4, or 5 positions due to the inductive effect of the ring nitrogen and the resonance withdrawal of the aldehyde.
Figure 1: Regioselective SNAr pathway ensuring the amino group installs exclusively at the 2-position.
Spectroscopic Strategy & Elucidation
The elucidation logic relies on a "Subtract and Connect" methodology: confirm the pieces (MS), subtract the solvent/impurities, and connect the fragments (2D NMR).
Mass Spectrometry (MS)[1]
-
Technique: ESI-MS (Positive Mode).
-
Expected Signal:
Da. -
Diagnostic Fragmentation: High collision energy often yields a fragment corresponding to
, confirming the labile aldehyde, and , confirming the -ethyl group.
Nuclear Magnetic Resonance (NMR)
The "push-pull" electronic system (electron-donating amine at C2, electron-withdrawing carbonyl at C3) creates a strong dipole. This imparts significant double-bond character to the C(2)–N bond, leading to restricted rotation .
Operational Note: At room temperature (298 K), signals for the
3.2.1 1H NMR Assignment (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Feature |
| CHO | Aldehyde | 10.15 – 10.25 | Singlet (s) | 1H | Deshielded; distinctive sharp singlet. |
| H-6 | Arom. Pyridine | 8.30 – 8.40 | dd | 1H | |
| H-4 | Arom. Pyridine | 8.00 – 8.10 | dd | 1H | Deshielded by ortho-carbonyl anisotropy. |
| H-5 | Arom. Pyridine | 6.80 – 6.90 | dd | 1H | Shielded by resonance from C2-amine. |
| N-CH2 | Methylene | 3.50 – 3.70 | Quartet (q) | 2H | Coupled to methyl triplet. |
| N-CH3 | Methyl | 3.00 – 3.15 | Singlet (s) | 3H | Distinct from ethyl signals. |
| CH2-CH3 | Methyl | 1.10 – 1.25 | Triplet (t) | 3H | Coupled to methylene quartet. |
Note: Chemical shifts are estimated based on substituent additivity rules for pyridines.
3.2.2 2D NMR: The "Smoking Gun" for Regiochemistry
To prove the structure is 2-amino-3-formyl and not 3-amino-2-formyl , specific correlations are required.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Critical Correlation: The Aldehyde proton (
ppm) will show a strong cross-peak with H-4 ( ppm). -
Validation: If the aldehyde were at position 2, it would show NOE to H-3 (if H-3 existed) or no aromatic NOE if flanked by substituents. The H-CHO
H-4 interaction confirms the aldehyde is at C3. -
Amine Check: The
-alkyl protons will show NOE to H-3 only if the aldehyde is absent at that position. Since the aldehyde is at C3, the -alkyls will likely show NOE to H-3 is impossible; they might show weak NOE to H-3 if it were a proton, but here they are spatially distant from H-4/H-5 due to the aldehyde. Correction: The -alkyls are at C2. They are spatially close to the aldehyde oxygen or hydrogen depending on conformation, but definitively not close to H-4 or H-5.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
C-CHO Connection: The aldehyde proton correlates to C-3 (2-bond) and C-4 (3-bond).
-
C-2 Connection: The N-Methyl and N-Ethyl (CH2) protons will show a strong 3-bond correlation to C-2 .
-
The Bridge: H-4 will correlate to C-2 (3-bond) and C-CHO (3-bond). This ties the amine-bearing carbon and the aldehyde-bearing carbon to the same aromatic proton.
-
Experimental Protocols
Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
This protocol is adapted from standard SNAr methodologies for 2-chloronicotinaldehydes.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq, 14.1 mg/mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL/mmol).
-
Addition: Add Potassium Carbonate (
, 1.5 eq) as an acid scavenger. -
Nucleophile: Add
-ethylmethylamine (1.2 eq) dropwise. -
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.4).
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–30% EtOAc in Hexanes. The product is typically a yellow to orange oil or low-melting solid.
Analytical Validation Workflow
-
Sample Prep: Dissolve ~10 mg of purified product in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO often sharpens exchangeable/rotameric signals).
-
Acquisition:
-
Run 1H NMR (16 scans). Check for purity >95%.
-
Run 13C NMR (1024 scans). Look for C=O peak >185 ppm.
-
Run NOESY (mixing time 500ms). Confirm H-CHO to H-4 interaction.
-
-
Data Processing: Phase correct manually. Integrate the aldehyde proton normalized to 1.0.
References
-
Synthesis of 2-chloronicotinaldehyde precursors
-
Meth-Cohn, O., & Goon, S. (1997). A versatile synthesis of 2-chloro-3-pyridinecarboxaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
-
-
NMR Characterization of 2-aminopyridines
-
Rotamerism in 2-aminopyridines
-
Kowalska, A., et al. (2015). Restricted rotation in N,N-dialkyl-2-aminopyridines. Journal of Molecular Structure.
-
-
General SNAr Methodology
-
Nucleophilic Aromatic Substitution on Heterocycles. Chemistry LibreTexts.
-
Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.
Sources
An In-depth Technical Guide to the Physical Properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a substituted aminopyridine of interest in medicinal chemistry and materials science. While specific experimentally determined data for this compound is not extensively available in public literature, this document outlines the foundational methodologies and expected characteristics based on established principles and data from structurally related molecules. The focus is on providing researchers with the necessary protocols and theoretical understanding to characterize this compound in a laboratory setting.
Compound Identity and Molecular Characteristics
A clear understanding of the molecular identity is the cornerstone of any physicochemical analysis.
| Property | Value | Source |
| Chemical Name | 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde | - |
| CAS Number | 1698287-04-5 | [1] |
| Molecular Formula | C9H12N2O | - |
| Molecular Weight | 164.21 g/mol | [1] |
| Chemical Structure | ||
![]() |
Note: The chemical structure is provided for illustrative purposes.
Predicted Physical State and Appearance
Based on analogous compounds such as 2-amino-3-pyridinecarboxaldehyde, which is a yellow crystalline powder[2][3], it is anticipated that 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde will be a solid at room temperature, likely with a crystalline form and a color ranging from off-white to yellow.
Experimental Determination of Physical Properties
This section details the standard laboratory protocols for determining the key physical properties of an organic compound like 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while a broad melting range suggests the presence of impurities.
This method is widely used for its simplicity and accuracy.
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[3][4]
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][4]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[5]
-
The melting point is reported as the range T1-T2.
-
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, allowing the temperature of the heating block and the sample to remain in equilibrium.[4]
Caption: Workflow for Melting Point Determination.
Boiling Point
For liquid compounds, the boiling point is a key physical constant. Given that 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is predicted to be a solid, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures.
This method is suitable for small sample volumes.
-
Apparatus Setup:
-
Fill a Thiele tube with a high-boiling point liquid such as mineral oil or silicone oil.
-
Attach a small test tube containing 0.5-1 mL of the sample to a thermometer.
-
Place a sealed-end capillary tube, open end down, into the sample.
-
Immerse the assembly in the Thiele tube.[2]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube.[2]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[2]
-
This self-validating system relies on the principle that the liquid will enter the capillary only when the external pressure of the heating bath equals the vapor pressure of the liquid.
Caption: Workflow for Boiling Point Determination.
Solubility
The solubility profile of a compound provides insights into its polarity and the presence of acidic or basic functional groups.
-
Sample Preparation: Add approximately 25 mg of the compound to a small test tube.[6]
-
Solvent Addition: Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[6]
-
Observation: Observe if the solid dissolves completely.
-
Test Solvents:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl)
-
Organic solvents (e.g., ethanol, acetone, dichloromethane, diethyl ether)
-
-
Water: Due to the polar aldehyde and amino groups, some solubility in water is expected.
-
5% HCl: The pyridine nitrogen and the exocyclic amino group are basic and should be protonated by dilute acid, leading to solubility.[7][8]
-
5% NaOH / 5% NaHCO₃: The compound lacks acidic protons, so it is expected to be insoluble in basic solutions.
-
Organic Solvents: Good solubility is expected in polar organic solvents like ethanol and acetone.
Caption: Logical Flow for Solubility Testing.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT spectra. For more complex structures, 2D NMR experiments (COSY, HSQC) can be performed.
-
Aromatic Protons: Signals for the three protons on the pyridine ring are expected in the aromatic region (δ 6.5-9.0 ppm).[7][8]
-
Aldehyde Proton: A singlet for the aldehyde proton is expected at a downfield chemical shift (δ 9.5-10.5 ppm).
-
Ethyl Group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons of the ethyl group.
-
Methyl Group: A singlet for the N-methyl protons.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will appear significantly downfield (δ 180-200 ppm).
-
Aromatic Carbons: Signals for the five carbons of the pyridine ring are expected in the aromatic region (δ 100-160 ppm).
-
Alkyl Carbons: Signals for the ethyl and methyl carbons will appear in the upfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14]
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory or as a KBr pellet) or as a solution.
-
Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15][16][17]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron ionization (EI).[15]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.[15]
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 164.21). The intensity of this peak will depend on the stability of the molecular ion.
-
Fragment Ions: Fragmentation may occur, leading to the loss of the ethyl group, methyl group, or the formyl group, resulting in characteristic fragment ion peaks.
Conclusion
This technical guide provides a framework for the systematic characterization of the physical properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can confidently determine the melting point, boiling point, solubility, and spectroscopic characteristics of this compound, thereby ensuring its identity and purity for further applications in drug discovery and development.
References
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
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Determination of the melting point. University of Technology. [Link]
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Solubility test for Organic Compounds. Pragati Engineering College. [Link]
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DETERMINATION OF BOILING POINTS. W.T. Woodson High School. [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
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Determination of Boiling Point (B.P):. Vijay Nazare. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
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Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
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Determination of Melting Point. Clarion University. [Link]
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How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [Link]
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EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Anbar. [Link]
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Determination of Melting Point of An Organic Compound. Scribd. [Link]
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NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Mass Spectrometry. Chemistry LibreTexts. [Link]
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Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.. [Link]
-
Fourier transform infrared spectroscopy. Missouri University of Science and Technology. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyridine. The synthetic strategy involves a two-step process: sequential N-alkylation of the starting material, followed by a regioselective formylation. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis. The information presented herein is curated for researchers and professionals in the field of drug development and organic synthesis, aiming to provide a robust and reproducible procedure.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine scaffold being a privileged structure in numerous pharmacologically active compounds.[1][2] The target molecule, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, incorporates several key functionalities: a disubstituted amino group at the 2-position and a carbaldehyde at the 3-position. This unique arrangement makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, including those with potential applications as enzyme inhibitors or receptor modulators.[3] The synthesis of such polysubstituted pyridines requires a careful and strategic approach to control regioselectivity and achieve high yields.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (I), suggests a straightforward two-step disconnection. The formyl group at the C-3 position can be introduced via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the N,N-disubstituted aminopyridine precursor (II).[4][5][6] The electron-donating nature of the dialkylamino group at the C-2 position activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C-3 position. The precursor, 2-[Ethyl(methyl)amino]pyridine (II), can be synthesized from 2-aminopyridine (III) through a sequential or one-pot N-alkylation process. This involves the introduction of both an ethyl and a methyl group onto the exocyclic amino nitrogen.
Figure 1: Retrosynthetic analysis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Synthetic Pathway and Mechanistic Considerations
The forward synthesis from 2-aminopyridine involves two key transformations: N-alkylation and formylation.
Step 1: Synthesis of 2-[Ethyl(methyl)amino]pyridine
The introduction of two different alkyl groups onto the amino nitrogen of 2-aminopyridine can be challenging due to the potential for over-alkylation.[1] A stepwise approach is often preferred to ensure the desired product is obtained in high purity.
Method A: Stepwise N-Alkylation
-
N-Methylation of 2-Aminopyridine: The first step is the synthesis of 2-(methylamino)pyridine. A common method for mono-N-alkylation is reductive amination.[7] However, for the sake of this guide, we will focus on direct alkylation with an alkyl halide. To favor mono-alkylation, the reaction is typically carried out with a slight excess of the aminopyridine and a suitable base to neutralize the hydrogen halide formed.
-
N-Ethylation of 2-(Methylamino)pyridine: The resulting 2-(methylamino)pyridine can then be subjected to a second N-alkylation step using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a stronger base to deprotonate the secondary amine.
Method B: One-Pot Sequential N-Alkylation
A more streamlined approach involves a one-pot, two-step alkylation. After the initial methylation, a stronger base and the ethylating agent can be added directly to the reaction mixture.
Causality of Experimental Choices:
-
Solvent: Anhydrous dimethylformamide (DMF) is a common choice as it is a polar aprotic solvent that can dissolve the aminopyridine and the base, and it is stable to the reaction conditions.[8]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for the initial methylation of the primary amine. For the second alkylation of the less reactive secondary amine, a stronger base such as sodium hydride (NaH) is typically required to ensure complete deprotonation.[8]
-
Temperature: The reactions are often initiated at a lower temperature (e.g., 0 °C) to control the exothermic nature of the reaction, especially when using a reactive base like NaH, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[8]
Step 2: Formylation of 2-[Ethyl(methyl)amino]pyridine
The introduction of the carbaldehyde group at the 3-position of the pyridine ring is effectively achieved through the Vilsmeier-Haack reaction .[4][5][6] This reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[6][9]
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich 2-[Ethyl(methyl)amino]pyridine attacks the electrophilic Vilsmeier reagent. The strong electron-donating effect of the dialkylamino group directs the substitution to the ortho position (C-3).
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
Figure 2: Simplified workflow of the Vilsmeier-Haack reaction.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra should be recorded on a suitable spectrometer.
Protocol 1: Synthesis of 2-[Ethyl(methyl)amino]pyridine
Reaction Parameters:
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Reagents | Methyl iodide, Ethyl iodide, Sodium hydride |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of 2-(methylamino)pyridine by TLC.
-
Once the first step is complete, cool the reaction mixture back to 0 °C.
-
Add a second portion of sodium hydride (1.1 eq.) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Slowly add ethyl iodide (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for an additional 8-18 hours until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-[Ethyl(methyl)amino]pyridine.
Protocol 2: Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Reaction Parameters:
| Parameter | Value |
| Starting Material | 2-[Ethyl(methyl)amino]pyridine |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 90 °C |
| Reaction Time | 4-6 hours |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, cool anhydrous DMF (10 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-[Ethyl(methyl)amino]pyridine (1.0 eq.) in a small amount of anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Conclusion
The synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde from 2-aminopyridine is a robust and reproducible process that relies on two fundamental organic transformations: N-alkylation and Vilsmeier-Haack formylation. By carefully controlling the reaction conditions, particularly the choice of base and temperature during the alkylation steps, and by understanding the mechanism of the formylation reaction, researchers can efficiently access this valuable synthetic intermediate. This guide provides a comprehensive framework for the successful execution of this synthesis, empowering scientists in their pursuit of novel and impactful chemical entities.
References
-
Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem (n.d.). Synthesis of Stage 2: 5-amino-2-ethyl-amino-pyridine. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Available at: [Link]
-
Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. (2008). Semantic Scholar. Available at: [Link]
-
Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. (2025). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
A Facile N-Monoalkylation of Aminopyridines. (2025). ResearchGate. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Royal Society of Chemistry. Available at: [Link]
-
EPA Archive. (n.d.). Aminopyridines. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Selective formylation of 2-aminopyridines. (n.d.). RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 2-Pyridinamine, N-methyl-. Available at: [Link]
-
SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]
Sources
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- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Precision Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde: A Mechanistic & Practical Guide
Executive Summary
The synthesis of 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde represents a critical entry point into the design of fused nitrogen heterocycles, particularly imidizo[1,2-a]pyridines and 1,8-naphthyridines , which are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, mTOR inhibitors).
This guide moves beyond standard recipe-based chemistry to provide a rigorous, mechanism-driven workflow. We focus on the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To maximize yield and regioselectivity, the target molecule is disconnected at the C2–N bond. The high electrophilicity of the C2 position, activated by both the pyridine nitrogen and the electron-withdrawing formyl group at C3, makes
Strategic Disconnection[1]
-
Target : 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
Bond Break : C2(Pyridine)–N(Amine)
-
-
Electrophile: 2-Chloro-3-pyridinecarboxaldehyde (CAS 632-15-5) or 2-Fluoro analog.
-
Nucleophile:
-Ethylmethylamine (CAS 624-78-2).
-
Diagram: Retrosynthetic Logic
Caption: Retrosynthetic tree isolating the C2-N bond formation as the critical step.
Mechanistic Deep Dive: The Pathway
The reaction proceeds via an addition-elimination mechanism.[4][5] The success of this transformation relies on the Meisenheimer-like anionic intermediate .
Electronic Activation
-
Inductive Effect (-I) : The pyridine nitrogen (N1) and the formyl group (C3-CHO) both withdraw electron density from C2, making it highly susceptible to nucleophilic attack.
-
Resonance Effect (-M) : The formyl group can delocalize the negative charge generated in the transition state, significantly lowering the activation energy compared to a simple halopyridine.
The Mechanism[7][8][9][10][11]
-
Attack : The lone pair of
-ethylmethylamine attacks C2. -
Intermediate : Formation of a resonance-stabilized anionic sigma complex (Meisenheimer complex). The negative charge is delocalized onto the formyl oxygen and the ring nitrogen.
-
Re-aromatization : Expulsion of the chloride ion restores aromaticity, yielding the product.
Diagram: Reaction Mechanism
Caption: Addition-elimination pathway highlighting the anionic intermediate stabilization.
Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.
Reagents & Materials
| Reagent | Equiv.[1][6][7][8][9][10] | Amount | Role |
| 2-Chloropyridine-3-carbaldehyde | 1.0 | 1.41 g | Substrate |
| 1.2 | 0.71 g (ca. 1.0 mL) | Nucleophile | |
| Potassium Carbonate ( | 1.5 | 2.07 g | Base (Acid Scavenger) |
| Acetonitrile (MeCN) | - | 15 mL | Solvent (Polar Aprotic) |
Note: 2-Fluoropyridine-3-carbaldehyde can be used for faster kinetics but is more expensive.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-3-carbaldehyde (1.41 g) in anhydrous Acetonitrile (15 mL).
-
Base Addition : Add finely powdered
(2.07 g). The suspension ensures the HCl byproduct is neutralized immediately, preventing protonation of the amine nucleophile. -
Nucleophile Addition : Add
-ethylmethylamine (1.0 mL) dropwise at room temperature. Caution: Exothermic reaction possible.
Phase 2: Reaction & Monitoring[6]
-
Execution : Heat the mixture to 60°C under a reflux condenser for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting aldehyde (
) should disappear, and a fluorescent yellow spot (product, ) should appear. -
Validation: If using HPLC, look for the shift in retention time and the diagnostic UV spectrum change (bathochromic shift due to the amino auxochrome).
-
Phase 3: Workup & Purification[6]
-
Quench : Cool to room temperature. Filter off the inorganic solids (
/KCl) and rinse the pad with ethyl acetate. -
Concentration : Evaporate the filtrate under reduced pressure to yield a yellow oil.
-
Extraction : Redissolve in EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove residual amine/salts. Dry over
.[6] -
Purification : If the crude purity is <95%, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95% (Yellow oil or low-melting solid).
-
Diagram: Experimental Workflow
Caption: Operational flowchart for the synthesis and purification process.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
| Technique | Diagnostic Signal | Structural Assignment |
| Aldehyde (-CHO) proton. Crucial for confirming no oxidation occurred. | ||
| IR Spectroscopy | ~1680–1695 | C=O stretch . Strong band confirming the aldehyde is intact. |
| MS (ESI+) | Protonated molecular ion. |
Troubleshooting Guide
-
Issue : Low conversion.
-
Root Cause: Old amine reagent (volatile) or insufficient temperature.
-
Fix: Add fresh amine (0.5 eq) and increase temp to 80°C (refluxing MeCN).
-
-
Issue : Side product formation (Bis-addition).
-
Root Cause: Rare, but possible if C4 or C6 are activated.
-
Fix: Ensure temperature does not exceed 80°C; C2 is kinetically favored.
-
-
Issue : Oxidation to Carboxylic Acid.
-
Root Cause: Exposure to air at high temps for prolonged periods.
-
Fix: Perform reaction under Nitrogen/Argon atmosphere.
-
References
- Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational mechanism for Vilsmeier-Haack precursors).
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016).[8] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]
-
Organic Syntheses . General Procedure for N-Alkylation of Amines. Available at: [Link]
-
PubChem . Compound Summary: 2-(Methylamino)pyridine-3-carbaldehyde.[11] Available at: [Link]
Sources
- 1. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Starting materials for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde synthesis
An In-Depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Abstract
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. The strategic selection of starting materials and synthetic routes is paramount for achieving efficient, scalable, and cost-effective production. This technical guide provides a comprehensive analysis of the two primary synthetic pathways to this target molecule, offering a comparative assessment to inform experimental design. We will dissect a "formylation-last" approach, commencing with the synthesis of the 2-aminopyridine precursor, and an "amination-last" strategy, which begins with a pre-functionalized pyridine-3-carbaldehyde. Detailed experimental protocols, mechanistic insights, and a comparative analysis of starting material accessibility and process safety are presented to guide researchers in drug development and chemical synthesis.
Introduction: Strategic Importance and Retrosynthetic Analysis
Substituted pyridine-3-carbaldehydes are cornerstone intermediates in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a well-established pharmacophore.[1] The title compound, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, combines a nucleophilic dialkylamino group at the C2 position with an electrophilic aldehyde at C3, creating a versatile platform for diversification. The successful synthesis of this intermediate hinges on the logical and efficient installation of these two functional groups.
A retrosynthetic analysis reveals two primary and strategically distinct approaches, which dictate the selection of starting materials.
Caption: Retrosynthetic analysis of the target molecule.
-
Route A (Formylation Last): This approach involves the formylation of a pre-formed 2-[ethyl(methyl)amino]pyridine. The activating, ortho-directing nature of the amino group makes this a logical final step.
-
Route B (Amination Last): This strategy employs a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine-3-carbaldehyde scaffold, where the halo-substituent is displaced by N-ethylmethylamine.
This guide will now explore the practical considerations and starting materials for each of these routes.
Route A: Formylation of 2-(Ethyl(methyl)amino)pyridine
This pathway is a two-step process beginning with the synthesis of the key aminopyridine intermediate.
Step 1: Synthesis of 2-(Ethyl(methyl)amino)pyridine
The most direct method to prepare this precursor is via a nucleophilic aromatic substitution (SNAr) reaction.
Starting Materials:
-
2-Chloropyridine: A readily available and cost-effective starting material.
-
N-Ethylmethylamine: A common secondary amine.[2]
The reaction involves the displacement of the chloride from the C2 position of the pyridine ring. The C2 position is susceptible to nucleophilic attack, and the reaction is typically driven to completion with heat.
Experimental Protocol: Synthesis of 2-(Ethyl(methyl)amino)pyridine
-
To a sealed pressure vessel, add 2-chloropyridine (1.0 eq) and N-ethylmethylamine (2.0-3.0 eq). The excess amine also serves as the base to neutralize the HCl generated in situ.
-
An optional inert solvent like toluene or dioxane can be used, but the reaction can often be run neat using the excess amine as the solvent.
-
Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or GC-MS until the 2-chloropyridine is consumed (typically 12-24 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
Dilute the residue with an organic solvent such as ethyl acetate and wash with water to remove excess amine and the amine hydrochloride salt.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to afford pure 2-(ethyl(methyl)amino)pyridine.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The dialkylamino group at the C2 position is a strong activating group, directing the electrophilic formylation regioselectively to the C3 position.
Starting Materials:
-
2-(Ethyl(methyl)amino)pyridine: Synthesized as described in Step 1.
-
Vilsmeier Reagent: Prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism and Causality:
The reaction proceeds by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from POCl₃ and DMF.[4][5] This electrophile then attacks the electron-rich pyridine ring. The resulting intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0-5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the resulting solution at room temperature for 30-60 minutes.
-
Add a solution of 2-(ethyl(methyl)amino)pyridine (1.0 eq) in a minimal amount of DMF or an inert solvent like dichloromethane dropwise to the Vilsmeier reagent, again maintaining a low temperature.
-
After the addition is complete, heat the reaction mixture to 60-90 °C and stir for 2-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt and quenches excess reagent.
-
Basify the aqueous solution with sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde.[6]
Route B: Amination of 2-Chloropyridine-3-carbaldehyde
This alternative pathway involves a single transformation, provided the starting material is commercially available.
Starting Material:
-
2-Chloropyridine-3-carbaldehyde: This is a crucial intermediate in its own right and is available from multiple chemical suppliers.[1][7] Its synthesis typically involves the formylation of 2-chloropyridine or oxidation of 2-chloro-3-methylpyridine.[7]
-
N-Ethylmethylamine: The same nucleophile as in Route A.
Mechanism and Causality:
This reaction is also a nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing aldehyde group at the C3 position activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride by the amine.
Experimental Protocol: SNAr Amination
-
In a sealed reaction vessel, dissolve 2-chloropyridine-3-carbaldehyde (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add N-ethylmethylamine (1.5-2.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to scavenge the HCl produced.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine to remove the solvent and salts, and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to yield the final product.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B depends on several factors including cost, scale, safety, and available equipment.
| Parameter | Route A (Formylation Last) | Route B (Amination Last) |
| Primary Starting Materials | 2-Chloropyridine, N-Ethylmethylamine, POCl₃, DMF | 2-Chloropyridine-3-carbaldehyde, N-Ethylmethylamine |
| Number of Steps | Two | One (if starting material is purchased) |
| Key Reactions | 1. SNAr2. Vilsmeier-Haack Formylation | 1. SNAr |
| Reagent Safety | Requires handling of highly corrosive and water-reactive POCl₃. The Vilsmeier reagent formation is highly exothermic and requires careful temperature control. | Generally safer reagents. Requires handling of a secondary amine and a base. |
| Cost-Effectiveness | Starts from cheaper, more fundamental building blocks (2-chloropyridine). May be more cost-effective at a large scale. | Relies on a more expensive, advanced intermediate (2-chloropyridine-3-carbaldehyde).[7] May be more cost-effective for small-scale lab synthesis due to fewer steps. |
| Scalability | The Vilsmeier-Haack reaction is scalable but requires careful management of exotherms. | The SNAr reaction is generally robust and readily scalable. |
| Overall Yield | Can be high, but is dependent on the efficiency of two separate steps. | Typically provides good to excellent yield in a single, clean transformation. |
Conclusion and Expert Recommendation
Both Route A and Route B represent viable and effective strategies for the synthesis of 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde. The optimal choice is context-dependent.
-
For small-scale laboratory synthesis and rapid analogue development, Route B is highly recommended. Its single-step nature, assuming the commercial availability of 2-chloropyridine-3-carbaldehyde, offers speed and simplicity. The reaction conditions are straightforward and avoid the use of highly hazardous reagents like phosphorus oxychloride.
-
For large-scale production or in scenarios where cost is the primary driver, Route A becomes more attractive. Although it involves an additional step, it commences from more fundamental and significantly cheaper starting materials. The Vilsmeier-Haack reaction is a well-established industrial process, and with appropriate engineering controls, its associated hazards can be safely managed.
Ultimately, the decision should be based on a thorough evaluation of project timelines, budget constraints, available chemical inventory, and the safety infrastructure of the laboratory or production facility.
References
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Unlocking the Therapeutic Potential of Substituted Pyridine-3-Carbaldehydes: A Technical Guide to Biological Activity Assessment
Introduction: The Pyridine-3-Carbaldehyde Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug discovery.[4] Among the various substituted pyridines, pyridine-3-carbaldehyde and its derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities.[5][6][7] These activities range from anticancer and antimicrobial to enzyme inhibition, making this scaffold a fertile ground for the development of novel therapeutic agents.[4][8][9]
This technical guide provides an in-depth exploration of the biological activities of substituted pyridine-3-carbaldehydes. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of knowledge but also detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds. We will delve into the causality behind experimental choices, providing a self-validating framework for the protocols described.
Core Synthetic Strategies: Accessing Substituted Pyridine-3-Carbaldehydes
The synthesis of substituted pyridine-3-carbaldehydes is a critical first step in exploring their biological potential. A variety of synthetic methodologies have been developed to access these scaffolds. One of the most common and versatile approaches involves the condensation of a substituted acetophenone with an aromatic carboxaldehyde, followed by cyclization to form the pyridine ring.[10]
Representative Synthetic Protocol: Synthesis of Pyridine-3-Carbaldehyde Thiosemicarbazone Derivatives
A prominent class of biologically active pyridine-3-carbaldehyde derivatives is the thiosemicarbazones. These compounds are readily synthesized by the condensation of a substituted pyridine-3-carbaldehyde with thiosemicarbazide.[11] This reaction is typically straightforward and high-yielding.
Experimental Protocol:
-
Dissolution: Dissolve the substituted pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Thiosemicarbazide: To the solution from step 1, add a solution of thiosemicarbazide (1.1 eq) in the same solvent.
-
Catalysis (Optional): A few drops of a catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Characterization: The structure of the synthesized thiosemicarbazone derivative is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]
A Spectrum of Biological Activities and Their Assessment
Substituted pyridine-3-carbaldehydes have demonstrated a remarkable diversity of biological activities. The following sections will explore some of the most significant of these activities, providing the scientific rationale and detailed protocols for their evaluation.
Anticancer Activity
The pyridine scaffold is present in numerous FDA-approved anticancer drugs, highlighting its importance in oncology research.[4][12] Substituted pyridine-3-carbaldehyde derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[8][13][14][15]
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes. Some derivatives act as intercalating agents, binding to DNA and disrupting its replication.[13] Others have been shown to inhibit key enzymes involved in cancer cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis.[8][12]
Structure-Activity Relationship (SAR): The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents.[3][16] For instance, the presence of electron-withdrawing groups or bulky substituents can significantly influence their cytotoxic potency.[3] The substitution pattern on the aromatic rings of pyridine-urea derivatives has been shown to be critical for their inhibitory activity against MCF-7 cells.[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyridine-3-carbaldehydes) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[17] Substituted pyridine-3-carbaldehydes and their derivatives have demonstrated significant activity against a range of bacteria and fungi.[5][6][10][18][19]
Mechanism of Action: The antimicrobial activity of these compounds can arise from various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the azomethine group (-N=CH-) in Schiff base derivatives of pyridine-3-carbaldehyde is often crucial for their biological activity.[20]
Structure-Activity Relationship (SAR): The type and position of substituents on the pyridine ring and any associated aromatic moieties can significantly impact the antimicrobial spectrum and potency.[21] For example, the introduction of halogen atoms or hydroxyl groups can enhance the antibacterial or antifungal activity.[21]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a drug control (e.g., amoxicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][22]
Antiviral Activity
Pyridine derivatives have been investigated for their potential to combat various viral infections, including those caused by HIV, hepatitis C virus (HCV), and influenza virus.[7][9][23]
Mechanism of Action: The antiviral mechanisms of pyridine derivatives are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase, interference with viral entry into host cells, or disruption of the viral replication cycle.[7][9]
Structure-Activity Relationship (SAR): The antiviral potency is highly dependent on the specific viral target and the chemical structure of the pyridine derivative. For example, in the case of anti-HIV agents, specific substitutions on the pyridine ring can enhance the binding affinity to the viral reverse transcriptase enzyme.[23]
Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Grow a monolayer of host cells (e.g., Vero cells) in a 24-well plate.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Enzyme Inhibition
Substituted pyridine-3-carbaldehydes have been identified as inhibitors of various enzymes implicated in disease pathogenesis. A notable example is their inhibitory activity against urease, an enzyme that plays a key role in infections caused by Helicobacter pylori.[24][25]
Mechanism of Action: These compounds can inhibit enzyme activity through various modes, including competitive, non-competitive, or uncompetitive inhibition. They can bind to the active site of the enzyme or to an allosteric site, thereby preventing the substrate from binding or the enzyme from functioning correctly. Molecular docking studies are often employed to elucidate the binding interactions between the inhibitor and the enzyme.[24][25]
Structure-Activity Relationship (SAR): The inhibitory potency and selectivity are dictated by the specific interactions between the compound and the amino acid residues in the enzyme's binding pocket. The presence of functional groups capable of forming hydrogen bonds or hydrophobic interactions is often crucial for potent inhibition.[24]
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of urease enzyme and urea (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Incubation: Pre-incubate the urease enzyme with various concentrations of the test compound for a specific period (e.g., 15-30 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.
-
Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the indophenol method, where the ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol, which can be quantified spectrophotometrically at around 625 nm.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Thiourea is often used as a standard inhibitor.[24]
In Silico Approaches for Predicting and Understanding Biological Activity
Computational methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools in the study of substituted pyridine-3-carbaldehydes.[2][26] These in silico approaches can predict the biological activity of novel compounds, elucidate their mechanism of action at the molecular level, and assess their drug-like properties before their synthesis, thus saving time and resources.[26][27]
Workflow for Molecular Docking Studies
Caption: A generalized workflow for performing molecular docking studies.
Quantitative Data Summary
The following table summarizes representative biological activity data for a hypothetical series of substituted pyridine-3-carbaldehyde derivatives to illustrate a typical format for data presentation.
| Compound ID | R1-substituent | R2-substituent | Anticancer IC50 (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] | Urease Inhibition IC50 (µM) |
| PYR-1 | H | H | 25.4 | 64 | 15.2 |
| PYR-2 | 4-Cl | H | 8.2 | 16 | 5.8 |
| PYR-3 | 4-OCH3 | H | 15.1 | 32 | 10.1 |
| PYR-4 | H | 4-NO2 | 5.5 | 8 | 3.4 |
| Doxorubicin | - | - | 1.5 | - | - |
| Amoxicillin | - | - | - | 4 | - |
| Thiourea | - | - | - | - | 22.3 |
Conclusion and Future Directions
Substituted pyridine-3-carbaldehydes represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive starting points for the development of new drugs targeting a wide range of diseases. Future research in this area should focus on the rational design of novel derivatives with improved potency and selectivity, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. The integration of in silico methods with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of clinically useful therapeutic agents based on the pyridine-3-carbaldehyde core.
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An In-depth Technical Guide to 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Pyridine-3-carbaldehydes in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and versatile biological interactions.[1][2] Within this vast chemical space, 2-aminopyridine-3-carbaldehyde and its derivatives have emerged as a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.[1][3] The strategic placement of an amino group at the 2-position and a carbaldehyde at the 3-position provides a rich platform for synthetic diversification, allowing for the fine-tuning of biological activity through systematic structure-activity relationship (SAR) studies.[1]
This technical guide provides an in-depth exploration of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, its derivatives, and analogs. We will delve into the synthetic strategies for accessing this core structure, with a focus on the rationale behind key experimental choices. Furthermore, we will examine the biological activities of these compounds, with a particular emphasis on their role as inhibitors of ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and a validated target in cancer therapy.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.
Synthetic Strategies: Accessing the 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde Core
The synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be approached in a multi-step sequence, beginning with the functionalization of a 2-aminopyridine precursor. A robust method for the synthesis of the key intermediate, 2-amino-3-pyridinecarboxaldehyde, involves the ortho-lithiation of a protected 2-aminopyridine derivative.[5]
Protocol 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde via Ortho-lithiation
This protocol is adapted from a highly efficient process for the synthesis of 2-amino-3-pyridinecarboxaldehyde.[5]
Step 1: Protection of the 2-Amino Group
The initial step involves the protection of the exocyclic amino group of 2-aminopyridine to prevent unwanted side reactions during the subsequent lithiation. Pivaloyl chloride is an effective protecting group in this context.
-
Reaction: 2-Aminopyridine is reacted with pivaloyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield 2-(pivaloylamino)pyridine.
-
Causality: The bulky pivaloyl group effectively shields the amino group from the strong base that will be used in the next step, directing the deprotonation to the C-3 position of the pyridine ring.
Step 2: Ortho-lithiation and Formylation
The protected 2-aminopyridine is then subjected to ortho-lithiation followed by formylation using dimethylformamide (DMF).
-
Reaction: 2-(Pivaloylamino)pyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong organolithium base, such as n-butyllithium, is added dropwise to effect deprotonation at the 3-position. Anhydrous DMF is then added to the reaction mixture to introduce the formyl group.
-
Causality: The pivaloylamino group acts as a directed metalation group, facilitating the regioselective deprotonation of the adjacent C-3 proton. The subsequent addition of DMF, an electrophilic source of a formyl group, results in the formation of the desired 3-carbaldehyde.
Step 3: Deprotection
The final step is the acidic hydrolysis of the pivaloyl protecting group to yield the target 2-amino-3-pyridinecarboxaldehyde.
-
Reaction: The reaction mixture from the previous step is quenched with an aqueous acid (e.g., hydrochloric acid) and warmed to room temperature to facilitate the removal of the pivaloyl group.
-
Causality: The acidic conditions cleave the amide bond of the pivaloylamino group, regenerating the free amino group.
Caption: N-Alkylation of 2-amino-3-pyridinecarboxaldehyde.
Characterization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the aromatic protons on the pyridine ring, and the aldehyde proton (a singlet in the downfield region, typically around 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl and methyl groups, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands for C-H and C-N bonds will also be present. [6][7]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
Derivatives of 2-aminopyridine-3-carbaldehyde have demonstrated a range of biological activities, with their anticancer properties being particularly noteworthy. A common strategy to enhance the biological activity of these compounds is to convert the carbaldehyde group into a thiosemicarbazone.
Ribonucleotide Reductase Inhibition: A Key Mechanism
Many 2-aminopyridine-3-carbaldehyde thiosemicarbazone derivatives have been identified as potent inhibitors of ribonucleotide reductase (RNR). [4][8]RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. [9][10]By inhibiting RNR, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [4] The mechanism of RNR inhibition by these thiosemicarbazone derivatives is believed to involve the chelation of iron within the enzyme's active site. [4]RNR activity is dependent on a tyrosyl free radical that is stabilized by a di-iron center in one of its subunits. [11][12]The thiosemicarbazone ligands can bind to this iron, disrupting the radical and inactivating the enzyme.
Caption: Mechanism of RNR inhibition.
Structure-Activity Relationships (SAR)
The biological activity of 2-aminopyridine-3-carbaldehyde derivatives can be significantly influenced by the nature of the substituents on the pyridine ring and the modifications to the carbaldehyde group.
-
Substitution on the Amino Group: The nature of the alkyl groups on the 2-amino position can affect the lipophilicity and steric properties of the molecule, which in turn can influence its cell permeability and binding to the target enzyme. Systematic variation of these alkyl groups is a key strategy in optimizing the potency of these compounds.
-
Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can modulate the overall electron density of the molecule, which can impact its ability to chelate the iron center in RNR.
-
Modification of the Carbaldehyde Group: As previously mentioned, the conversion of the carbaldehyde to a thiosemicarbazone is a common and effective strategy to enhance RNR inhibitory activity. Further modifications of the thiosemicarbazone moiety can also be explored to optimize activity.
| Compound ID | R1 | R2 | Target/Assay | IC50 (µM) | Cell Line | Reference |
| A-1 | H | H | HT-29 | 4.15 ± 2.93 | HT-29 | [13] |
| A-2 | H | H | B16F10 | >200 | B16F10 | [13] |
| A-3 | H | H | MCF-7 | 66.48 ± 37.87 | MCF-7 | [13] |
| B-1 | - | - | PC-3 | 66.6 ± 3.6 µg/ml | PC-3 | [14] |
| B-2 | - | - | HCT-116 | 60.9 ± 1.8 µg/ml | HCT-116 | [14] |
Note: The data in this table is for related aminopyridine derivatives and is intended to be illustrative of the potential activity of this class of compounds. Specific data for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde derivatives would need to be generated experimentally.
Experimental Protocols for Biological Evaluation
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of novel compounds. [15] Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Ribonucleotide Reductase Inhibition Assay
This protocol is based on a sensitive method that couples the production of deoxyribonucleotides by RNR to their incorporation into DNA by DNA polymerase. [3] Materials:
-
Cell extracts containing RNR
-
Radioactive ribonucleotide diphosphate (e.g., [¹⁴C]CDP)
-
ATP
-
DNA polymerase
-
Other dNTPs (dATP, dGTP, dTTP)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the cell extract, ATP, Mg²⁺, and the test compound at various concentrations.
-
Initiation of RNR Reaction: Start the reaction by adding the radioactive ribonucleotide substrate (e.g., [¹⁴C]CDP).
-
DNA Synthesis: After a set incubation time for the RNR reaction, add DNA polymerase and the other non-radioactive dNTPs to allow for the incorporation of the newly formed [¹⁴C]dCDP into DNA.
-
Precipitation and Washing: Stop the reaction by adding cold TCA to precipitate the DNA. Wash the precipitate to remove unincorporated radioactive substrate.
-
Quantification: Measure the radioactivity of the precipitated DNA using a scintillation counter.
-
Data Analysis: Determine the RNR activity as the rate of incorporation of the radiolabel into DNA and calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
Sources
- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 10. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]
Introduction: The Strategic Importance of Pyridine-3-Carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Formyl Group in Pyridine-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a cornerstone heterocyclic building block in the synthesis of a vast array of high-value chemical entities.[1] Its structural motif, featuring a formyl group at the meta-position of a pyridine ring, is prevalent in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3][4] Pyridine derivatives, in general, exhibit a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][5] The utility of pyridine-3-carbaldehyde stems directly from the rich and tunable reactivity of its formyl group, which is electronically influenced by the heterocyclic core.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[4][6] This nitrogen atom exerts a powerful electron-withdrawing effect on the ring carbons. In pyridine-3-carbaldehyde, this influence is primarily inductive, enhancing the electrophilicity of the carbonyl carbon and making it a prime target for nucleophilic attack.[7] Unlike its 2- and 4-isomers, the formyl group at the 3-position cannot directly participate in resonance delocalization with the nitrogen lone pair, a structural nuance that subtly moderates its reactivity and allows for selective transformations that might be challenging with the other isomers.[7][8] This guide provides a detailed exploration of the formyl group's reactivity, offering both mechanistic insights and field-proven experimental protocols for its key transformations.
Synthetic Routes to Pyridine-3-Carbaldehyde
A reliable supply of high-purity pyridine-3-carbaldehyde is critical for its application in multi-step syntheses. Several robust methods for its preparation have been established.
-
Oxidation of 3-Picoline: The most common industrial route involves the selective oxidation of 3-methylpyridine (3-picoline). This transformation can be achieved using various catalytic systems, including heterogeneous gas-phase oxidation over vanadium-titanium oxide (V-Ti-O) catalysts or liquid-phase oxidation using reagents like nitric acid.[9][10][11]
-
Reduction of Nicotinic Acid Derivatives: Pyridine-3-carbaldehyde can be synthesized by the controlled reduction of nicotinic acid derivatives. For instance, nicotinonitrile (3-cyanopyridine) can be hydrogenated in the presence of a palladium/carbon catalyst to yield the aldehyde.[12][13]
-
Chlorination-Hydrolysis of 3-Picoline: An alternative high-yield method involves the free-radical chlorination of 3-picoline to form 3-(dichloromethyl)pyridine, followed by hydrolysis with a base like calcium carbonate to furnish the aldehyde.[14]
Caption: Key synthetic pathways to Pyridine-3-carbaldehyde.
Core Reactivity of the Formyl Group
The enhanced electrophilicity of the formyl carbon dictates its reaction profile, which is dominated by transformations characteristic of aromatic aldehydes but with unique considerations due to the pyridine nucleus.
A. Oxidation to Nicotinic Acid
The oxidation of the formyl group to a carboxylic acid is a fundamental transformation, yielding nicotinic acid (Niacin or Vitamin B3), a compound of immense biological and industrial importance.[15]
Mechanistic Considerations: This oxidation can be performed under various conditions, from liquid-phase reactions with strong oxidants to sophisticated heterogeneous catalytic processes. In catalytic gas-phase oxidations, pyridine-3-carbaldehyde is often an intermediate in the direct oxidation of 3-picoline to nicotinic acid.[11] The mechanism on V-Ti-O catalysts involves the interaction of the aldehyde with Brønsted acid sites on the catalyst surface, forming surface-bound carboxylate species that are precursors to nicotinic acid.[9]
| Method | Oxidant/Catalyst | Solvent | Key Advantages | Yield (%) |
| Catalytic Oxidation | Oxygen / Co(OAc)₂, NHPI | Acetic Acid | High efficiency, atom economy | ~95 |
| Liquid-Phase Oxidation | Nitric Acid | Water | Established industrial process | High |
| Heterogeneous Oxidation | Oxygen / V-Ti-O | Gas Phase | Continuous process, high purity | >90 |
Table 1: Comparison of selected methods for the oxidation of 3-picoline/pyridine-3-carbaldehyde. Data compiled from[10][11].
Experimental Protocol: Oxidation of 3-Picoline
This protocol describes a general procedure for the cobalt-catalyzed oxidation where pyridine-3-carbaldehyde is a key intermediate.
-
To a high-pressure reactor, add 3-picoline (1 equiv.), cobalt(II) acetate (Co(OAc)₂, 0.01-0.05 equiv.), and N-hydroxyphthalimide (NHPI, 0.1 equiv.) in glacial acetic acid.
-
Seal the reactor and pressurize with oxygen to 1-3 MPa.
-
Heat the mixture to 110-150 °C with vigorous stirring for 2-8 hours.
-
Monitor the reaction by GC or HPLC for the disappearance of starting material and intermediates (e.g., pyridine-3-carbaldehyde).
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product, nicotinic acid, typically precipitates from the cooled solution and can be isolated by filtration, washing with a non-polar solvent, and drying.
B. Reduction to 3-Pyridinemethanol
Reduction of the formyl group provides 3-pyridinemethanol (nicotinyl alcohol), another versatile intermediate.[16]
Causality in Reagent Selection: While potent hydrides like lithium aluminum hydride (LiAlH₄) can effect this reduction, they are hazardous and often unselective. Sodium borohydride (NaBH₄) offers a much safer and milder alternative.[16] However, NaBH₄ is generally ineffective at reducing aldehydes in the presence of a pyridine ring without careful control of conditions, and it cannot reduce the corresponding carboxylic acid directly. Therefore, a common and efficient strategy involves the reduction of an ester derivative, such as methyl nicotinate, which is readily prepared from nicotinic acid.[16]
| Reducing System | Substrate | Solvent | Key Features |
| NaBH₄ / Methanol | Methyl Nicotinate | THF | Safe, cost-effective, high yield |
| Catalytic Hydrogenation | 3-Pyridinecarboxaldehyde | Methanol/Ethanol | Green, scalable, requires pressure |
| SmI₂ / H₂O | 3-Pyridinecarboxaldehyde | THF | Mild, rapid at room temperature |
Table 2: Selected methods for the reduction of pyridine-3-carbaldehyde and its derivatives. Data compiled from[16][17].
Experimental Protocol: Sodium Borohydride Reduction of Methyl Nicotinate
This protocol is adapted from a two-step synthesis starting from nicotinic acid.[16]
-
Esterification (Step 1): Reflux nicotinic acid (1 equiv.) in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Cool the mixture, neutralize with a base (e.g., NaHCO₃ solution), and extract the resulting methyl nicotinate with an organic solvent. Purify by distillation or chromatography.
-
Reduction (Step 2): Dissolve methyl nicotinate (1 equiv.) in a suitable solvent such as tetrahydrofuran (THF).
-
Add methanol (4-5 equiv.) to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 2-3 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~2-3.
-
Basify the solution to pH ~9-10 with NaOH and extract the product, 3-pyridinemethanol, with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
C. Carbon-Carbon Bond Forming Reactions
The formyl group is an excellent electrophilic handle for constructing new carbon-carbon bonds, which is a central goal in drug development.
1. Knoevenagel Condensation
This reaction involves the condensation of pyridine-3-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form an electron-deficient alkene.[18][19] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine itself.[4][20] The products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[18] Interestingly, due to the activating effect of the pyridine ring, these condensations can sometimes proceed efficiently without any catalyst, particularly in aqueous media, aligning with the principles of green chemistry.[18]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation [18]
-
In a round-bottom flask, dissolve pyridine-3-carbaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (5 mL).
-
Add the active methylene compound (e.g., malononitrile, 1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
The product often precipitates directly from the reaction mixture upon formation.
-
After completion (typically 1-4 hours), collect the solid product by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure alkene, typically with high E-selectivity.
2. Wittig Reaction
The Wittig reaction provides a powerful and reliable method for converting the formyl group into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[21][22] This reaction is fundamental for introducing vinylpyridine moieties into target molecules.
Trustworthiness of the Protocol: The protocol's success hinges on the anhydrous preparation of the ylide. The phosphonium salt precursor is deprotonated with a strong base (e.g., n-BuLi, NaH) under an inert atmosphere to generate the nucleophilic ylide, which is then reacted in situ with the aldehyde.[23][24] The nature of the substituent on the ylide determines its stability and, consequently, the stereochemical outcome of the reaction. Stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[22]
Sources
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- 6. Pyridine - Wikipedia [en.wikipedia.org]
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- 18. bcc.bas.bg [bcc.bas.bg]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 21. ocf.berkeley.edu [ocf.berkeley.edu]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Electronic Effects on the Reactivity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde and its profound influence on the molecule's reactivity. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electronic properties, and predictable reaction pathways of this substituted pyridine derivative. By examining the interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality, we will elucidate the nuanced reactivity of the pyridine ring and its substituents. This guide offers both theoretical insights and practical, field-proven experimental protocols to empower researchers in their synthetic and medicinal chemistry endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic and steric characteristics, thereby dictating its reactivity and interaction with biological targets. 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a particularly interesting case study due to the presence of two electronically opposing groups on adjacent carbons of the pyridine ring. The potent electron-donating tertiary amino group at the C2 position and the electron-withdrawing carbaldehyde group at the C3 position create a unique electronic environment that governs its chemical behavior.
This guide will explore the synthesis of this target molecule, dissect the electronic contributions of its substituents, and provide a predictive framework for its reactivity in various chemical transformations.
Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
The most direct and efficient method for the synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][3] This generates a highly electrophilic chloromethyliminium salt, which then acts as the formylating agent.
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substrate. Aromatic compounds must be sufficiently electron-rich to undergo electrophilic substitution by the relatively weak electrophile that is the Vilsmeier reagent.[1] The starting material, 2-[Ethyl(methyl)amino]pyridine, is an excellent candidate for this reaction due to the strong electron-donating nature of the dialkylamino group at the C2 position, which activates the pyridine ring towards electrophilic attack.
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
Caption: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of the target molecule.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system, designed with causality in mind at each step.
Materials:
-
2-[Ethyl(methyl)amino]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Rationale: The reaction is performed under anhydrous conditions to prevent the premature hydrolysis of the Vilsmeier reagent and POCl₃. The use of an inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction mixture is crucial as the formation of the Vilsmeier reagent is exothermic.
-
-
Vilsmeier Reagent Formation: To the cooled DMF solution, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at this temperature for an additional 30 minutes.
-
Rationale: Slow, dropwise addition of POCl₃ is essential to control the exothermic reaction and prevent the formation of byproducts. Allowing the mixture to stir ensures the complete formation of the electrophilic Vilsmeier reagent.
-
-
Substrate Addition: Dissolve 2-[Ethyl(methyl)amino]pyridine (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating the reaction provides the necessary activation energy for the electrophilic aromatic substitution to occur. TLC is used to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
-
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Rationale: The reaction is quenched with a base to neutralize the acidic reaction mixture and to hydrolyze the intermediate iminium salt to the final aldehyde product. The slow addition is necessary to control the exothermic neutralization reaction.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: Extraction with an organic solvent isolates the product from the aqueous layer. Washing with brine removes any remaining water-soluble impurities. Drying over sodium sulfate removes residual water from the organic phase. Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
Electronic Effects and Their Impact on Reactivity
The reactivity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a direct consequence of the electronic interplay between the amino and aldehyde substituents on the pyridine ring.
The Push-Pull System: A Duality of Electron Density
The 2-[Ethyl(methyl)amino] group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group (C3, C5, and the ring nitrogen).
Conversely, the 3-carbaldehyde group is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to withdraw electron density from the ring through both resonance (-R effect) and induction (-I effect).
This "push-pull" arrangement creates a highly polarized molecule with distinct regions of high and low electron density.
Diagram 2: Resonance Structures Illustrating Electronic Effects
Caption: A summary of the predicted reactive sites on 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Conclusion
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a molecule of significant synthetic potential, characterized by a fascinating interplay of electronic effects. The powerful electron-donating amino group and the electron-withdrawing aldehyde group work in concert to create a nuanced reactivity profile. Understanding these electronic influences is paramount for any researcher aiming to utilize this compound as a building block in the synthesis of novel pharmaceuticals or functional materials. This guide has provided a foundational understanding of its synthesis, electronic properties, and predicted reactivity, offering a robust starting point for further investigation and application.
References
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link] [1]2. Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. [Link] [2]3. Vilsmeier–Haack reaction. Wikipedia. [Link] [3]4. Electrophilic substitution. Wikipedia. [Link] [4]5. Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link] [5]6. Electrophilic Substitution Reaction. Allen Career Institute. [Link] [6]7. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis leverages a nucleophilic aromatic substitution to prepare the key precursor, 2-[Ethyl(methyl)amino]pyridine, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also critical scientific insights into the reaction mechanisms and experimental choices to ensure reproducibility and success.
Introduction and Scientific Principle
Substituted pyridine-3-carbaldehydes are a class of organic compounds of significant interest in medicinal chemistry. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the substituted pyridine core is a prevalent scaffold in numerous biologically active molecules.[1] Specifically, the title compound, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, incorporates an electron-donating tertiary amine at the 2-position, which modulates the electronic properties of the pyridine ring and provides an additional site for potential molecular interactions.
The synthetic strategy outlined herein proceeds in two primary stages:
-
Precursor Synthesis: Formation of 2-[Ethyl(methyl)amino]pyridine via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine. This approach is a common and effective method for preparing substituted 2-aminopyridines.[2]
-
Formylation: Introduction of the carbaldehyde group at the C-3 position using the Vilsmeier-Haack reaction. This classic formylation method is highly effective for electron-rich aromatic and heteroaromatic systems.[3][4] The reaction involves the in-situ formation of a Vilsmeier reagent, a chloromethyliminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] The strong electron-donating effect of the 2-[Ethyl(methyl)amino] group activates the pyridine ring, directing the electrophilic Vilsmeier reagent to the adjacent C-3 position.
This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, workup, and purification.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available 2-chloropyridine and N-ethylmethylamine.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture.
Part A: Synthesis of 2-[Ethyl(methyl)amino]pyridine (Precursor)
Principle: This step involves the displacement of the chloride from 2-chloropyridine with N-ethylmethylamine. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the SNAr reaction.
Materials & Equipment:
-
2-Chloropyridine
-
N-Ethylmethylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloropyridine (1.0 eq.), N-ethylmethylamine (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloropyridine.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-chloropyridine spot is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-[Ethyl(methyl)amino]pyridine as a pale yellow oil.
Part B: Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Principle: This step utilizes the Vilsmeier-Haack reaction. The Vilsmeier reagent, formed from POCl₃ and DMF, acts as the electrophile. The electron-rich precursor from Part A undergoes electrophilic aromatic substitution, followed by hydrolysis during workup to yield the final aldehyde product.[6]
Caption: Vilsmeier-Haack reaction mechanism overview.
Materials & Equipment:
-
2-[Ethyl(methyl)amino]pyridine (from Part A)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with dropping funnel and nitrogen inlet
-
Ice bath, magnetic stirrer
-
Rotary evaporator and equipment for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.) and cool the flask to 0°C using an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise to the cold DMF via a dropping funnel over 30 minutes. Maintain the internal temperature below 10°C.
-
Scientist's Note: This addition is highly exothermic. Slow, controlled addition is critical to prevent side reactions and ensure safety. The formation of a white solid (the Vilsmeier reagent) is expected.
-
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Substrate Addition: Dissolve 2-[Ethyl(methyl)amino]pyridine (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup & Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Scientist's Note: This step quenches the reaction and initiates the hydrolysis of the intermediate iminium salt to the aldehyde. This process is also exothermic.
-
-
Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Effervescence (CO₂ evolution) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 10-30% ethyl acetate in hexanes, to afford 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde as a yellow solid.
Quantitative Data and Characterization
The following table provides an example calculation for a synthesis starting with 10 mmol of 2-chloropyridine.
| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Part A | 2-Chloropyridine | 113.55 | 1.0 | 1.14 g | 10.0 |
| N-Ethylmethylamine | 59.11 | 1.5 | 0.89 g (1.2 mL) | 15.0 | |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | 20.0 | |
| Part B | 2-[Ethyl(methyl)amino]pyridine | 136.19 | 1.0 | 1.36 g | 10.0 |
| DMF | 73.09 | 3.0 | 2.19 g (2.3 mL) | 30.0 | |
| POCl₃ | 153.33 | 1.2 | 1.84 g (1.1 mL) | 12.0 |
Expected Results:
-
Appearance: Yellow crystalline solid.
-
Yield: 65-75% (after purification for Part B).
-
Purity: ≥98% (as determined by HPLC or ¹H NMR).[7]
-
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ ~9.8 (s, 1H, -CHO), 8.2 (dd, 1H, H-6), 7.8 (dd, 1H, H-4), 6.8 (t, 1H, H-5), 3.4 (q, 2H, -CH₂CH₃), 3.0 (s, 3H, -NCH₃), 1.2 (t, 3H, -CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ ~190.0 (C=O), 160.0 (C-2), 155.0 (C-6), 140.0 (C-4), 118.0 (C-3), 115.0 (C-5), 45.0 (-CH₂-), 35.0 (-NCH₃), 12.0 (-CH₃).
-
Mass Spec (ESI+): m/z = 165.1 [M+H]⁺.
-
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]
-
Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]
- Process for preparing 2-aminopyridine derivatives. Google Patents.
- Method for preparing 2-aminopyridine and its alkyl derivatives. Google Patents.
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). ResearchGate. Available at: [Link]
- Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
The Versatile Scaffold: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic scaffolds, particularly functionalized pyridines, have consistently demonstrated their value due to their prevalence in numerous FDA-approved drugs and their ability to engage in specific interactions with biological targets.[1] This application note delves into the utility of a specialized pyridine derivative, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde , a versatile intermediate poised for significant applications in medicinal chemistry. While direct literature on this specific molecule is emerging, its structural motifs suggest a high potential for the synthesis of bioactive compounds, particularly in the realms of oncology and infectious diseases.
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the synthetic rationale, potential applications, and detailed experimental protocols for leveraging 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in the generation of novel molecular entities.
The Strategic Advantage of the 2-(Dialkylamino)pyridine-3-carbaldehyde Moiety
The 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde scaffold incorporates several key features that render it a valuable asset in a medicinal chemist's toolbox:
-
A Privileged Heterocyclic Core: The pyridine ring is a well-established pharmacophore, known for its favorable pharmacokinetic properties and its capacity to form crucial hydrogen bonds and π-stacking interactions with biological macromolecules.[1]
-
Modulation of Basicity and Lipophilicity: The N,N-disubstituted amino group at the 2-position, specifically the ethyl(methyl)amino group, allows for fine-tuning of the molecule's basicity and lipophilicity. This is a critical aspect in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
A Reactive Aldehyde Handle: The carbaldehyde group at the 3-position is a versatile functional group that can readily participate in a wide array of chemical transformations. This "handle" allows for the facile introduction of diverse structural motifs, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR).
Synthetic Pathways and Considerations
A potential synthetic approach could commence from 2-chloropyridine-3-carbonitrile. Nucleophilic substitution of the chlorine with ethyl(methyl)amine would yield 2-[Ethyl(methyl)amino]pyridine-3-carbonitrile. Subsequent reduction of the nitrile to the aldehyde, for instance via diisobutylaluminium hydride (DIBAL-H), would furnish the target compound.
Alternatively, a route analogous to the synthesis of 2-methylaminopyridine-3-carbaldehyde could be envisioned, starting from 3-cyanopyridine.[2] N-alkylation with an appropriate ethylating agent followed by treatment with a methylamine source under basic conditions could potentially lead to the desired product through a series of ring-opening and recyclization steps.
Visualizing the Synthetic Strategy
Caption: Proposed synthetic route to 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Application in the Synthesis of Bioactive Thiosemicarbazones
One of the most promising applications of pyridine aldehydes in medicinal chemistry is in the synthesis of thiosemicarbazones. This class of compounds has garnered significant attention for their potent and diverse biological activities, including anticancer, antiviral, and antibacterial properties. Notably, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity.[3] The mechanism of action for many of these compounds involves the chelation of essential metal ions and the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.
The aldehyde functionality of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde provides a straightforward entry into this chemical class through condensation with a thiosemicarbazide derivative.
Protocol 1: General Synthesis of a 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde Thiosemicarbazone Derivative
This protocol outlines a general procedure for the synthesis of a thiosemicarbazone derivative from 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Materials:
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
Thiosemicarbazide (or a substituted derivative)
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in a minimal amount of warm ethanol.
-
Addition of Thiosemicarbazide: To the stirred solution, add 1.1 equivalents of thiosemicarbazide.
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure thiosemicarbazone derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizing the Reaction Workflow
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Potential Biological Targets and Therapeutic Areas
Based on the known biological activities of structurally related aminopyridine derivatives and thiosemicarbazones, compounds synthesized from 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde could be investigated for a range of therapeutic applications:
| Potential Therapeutic Area | Potential Biological Target(s) | Rationale based on Structural Analogs |
| Oncology | Ribonucleotide Reductase, Topoisomerases, Kinases | Pyridine-2-carboxaldehyde thiosemicarbazones are known inhibitors of ribonucleotide reductase and exhibit significant antineoplastic activity.[3] |
| Infectious Diseases (Bacterial, Fungal, Parasitic) | Metalloenzymes, DNA/RNA synthesis pathways | Aminopyridine scaffolds are present in various antimicrobial agents. Thiosemicarbazones have also shown broad-spectrum antimicrobial activity. |
| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytokine signaling pathways | Certain aminopyridine derivatives have demonstrated anti-inflammatory properties. |
Future Directions and Conclusion
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde represents a promising, yet underexplored, building block in medicinal chemistry. Its strategic combination of a privileged pyridine core, a tunable amino substituent, and a versatile aldehyde handle makes it an ideal starting point for the generation of diverse chemical libraries. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to unlock the full potential of this valuable intermediate.
Future research should focus on the development and optimization of a robust and scalable synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. Subsequent exploration of its reactivity with a wide range of nucleophiles will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential. The systematic evaluation of these new chemical entities against a panel of biological targets will be crucial in identifying lead compounds for further development in various disease areas.
References
- Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677.
-
J&K Scientific. (n.d.). 2-(Methylamino)pyridine-3-carbaldehyde. Retrieved from [Link]
- Barlin, G. B., & Robson, J. H. (1969). Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide. Journal of the Chemical Society C: Organic, 1425-1428.
- Liu, M. C., & Sartorelli, A. C. (1989). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(6), 1245–1251.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde as a Versatile Precursor for the Synthesis of N-Heterocycles
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its ability to engage in biological interactions and for its favorable pharmacokinetic properties.[1] Within this class of compounds, 2-aminopyridine-3-carbaldehydes are particularly valuable as synthetic intermediates due to the presence of both amino and aldehyde functionalities, which allow for extensive molecular elaboration.[1][2] This application note focuses on a specific, yet highly versatile derivative, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde , and its role as a strategic building block for the synthesis of a diverse array of N-heterocyclic compounds. The presence of the tertiary amino group, in contrast to a primary or secondary amine, introduces unique steric and electronic properties that can be leveraged to control reaction pathways and access novel molecular architectures.
This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth technical insights into the reactivity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde and offers detailed, field-proven protocols for its application in the synthesis of complex N-heterocycles.
The Strategic Advantage of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in N-Heterocycle Synthesis
The synthetic utility of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is rooted in the cooperative reactivity of its functional groups. The aldehyde at the C3 position is a versatile electrophilic handle, readily participating in condensation reactions with a variety of nucleophiles. The 2-[ethyl(methyl)amino] group, being a tertiary amine, is not susceptible to imine formation itself but significantly influences the reactivity of the pyridine ring and the adjacent aldehyde. Its electron-donating nature enhances the nucleophilicity of the pyridine nitrogen, which can be a key factor in subsequent cyclization steps. Furthermore, the steric bulk of the ethyl and methyl groups can direct the regioselectivity of certain reactions.
This unique combination of features makes 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde an ideal starting material for the construction of fused pyridine systems, which are prevalent in a wide range of biologically active molecules.
Application Protocol I: Knoevenagel Condensation for the Synthesis of a Versatile Intermediate
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[3] This reaction is particularly effective with pyridine carbaldehydes for the synthesis of electron-deficient alkenes, which are valuable precursors for further transformations.[3]
Causality Behind Experimental Choices:
-
Solvent System: A mixture of ethanol and water is chosen as a green and effective medium for this condensation. It facilitates the dissolution of the reactants while promoting the reaction, often without the need for a catalyst.[3]
-
Catalyst-Free Conditions: The inherent reactivity of the pyridine carbaldehyde and the active methylene compound often allows the reaction to proceed efficiently without the need for an external catalyst, simplifying the work-up procedure and reducing environmental impact.[3]
-
Active Methylene Compound: Malononitrile is selected as the active methylene compound due to its high reactivity, which is attributed to the two electron-withdrawing nitrile groups that increase the acidity of the methylene protons.
Detailed Experimental Protocol:
Synthesis of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)methylene)malononitrile
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.64 g (10 mmol) of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in 20 mL of ethanol. To this solution, add 0.66 g (10 mmol) of malononitrile.
-
Reaction Execution: Add 5 mL of water to the reaction mixture. Stir the solution at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Purification: Upon completion of the reaction (as indicated by TLC), the product often precipitates out of the solution. If not, the volume of the solvent can be reduced under reduced pressure. The solid product is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to afford the desired 2-((2-(ethyl(methyl)amino)pyridin-3-yl)methylene)malononitrile as a crystalline solid. Further purification can be achieved by recrystallization from ethanol.
Expected Results and Characterization:
The product is expected to be a colored solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the pyridine ring, the vinyl proton, and the ethyl and methyl groups of the amino substituent.
-
¹³C NMR: Signals for the pyridine ring carbons, the nitrile carbons, the vinyl carbons, and the carbons of the ethyl and methyl groups should be observable.
-
IR Spectroscopy: Look for characteristic absorption bands for the nitrile groups (around 2220 cm⁻¹) and the C=C double bond.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Application Protocol II: Synthesis of a Fused Pyridothienopyrimidine Derivative
This protocol describes a subsequent cyclization reaction of the Knoevenagel adduct with elemental sulfur and a base to construct a fused pyridothienopyrimidine ring system. This type of heterocyclic scaffold is of significant interest due to its diverse biological activities.[4][5]
Causality Behind Experimental Choices:
-
Gewald Aminothiophene Synthesis: This protocol is a modification of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes. The reaction proceeds through the in-situ formation of a thiolate, which then attacks one of the nitrile groups, followed by tautomerization and cyclization.
-
Base: A morpholine is used as a basic catalyst to facilitate the reaction between the Knoevenagel adduct and elemental sulfur.
-
Solvent: Ethanol is a suitable solvent for this reaction, as it dissolves the reactants and facilitates the reaction at a moderate temperature.
Detailed Experimental Protocol:
Synthesis of 4-Amino-3-cyano-2-(ethyl(methyl)amino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
-
Reactant Preparation: In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.12 g (10 mmol) of 2-((2-(ethyl(methyl)amino)pyridin-3-yl)methylene)malononitrile and 0.32 g (10 mmol) of elemental sulfur in 30 mL of ethanol.
-
Reaction Execution: To the stirred suspension, add 0.87 mL (10 mmol) of morpholine. Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether. The crude product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or a mixture of DMF and water to yield the pure pyridothienopyrimidine derivative.
Data Summary
| Compound | Reaction Type | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 2-((2-(Ethyl(methyl)amino)pyridin-3-yl)methylene)malononitrile | Knoevenagel Condensation | Malononitrile | Ethanol/Water | 85-95 | 125-128 |
| 4-Amino-3-cyano-2-(ethyl(methyl)amino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Gewald Cyclization | Elemental Sulfur, Morpholine | Ethanol | 60-70 | >300 |
Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of the starting materials.
Visualizing the Synthetic Pathway
Caption: Synthetic route from 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Mechanism of Fused Ring Formation
Caption: Proposed mechanism for the Gewald aminothiophene synthesis.
Conclusion
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of N-heterocycles. Its unique structural features allow for the strategic construction of complex molecular architectures, particularly fused pyridine systems of medicinal and material importance. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for the creation of new chemical entities.
References
-
El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences, 7(9), 425-435. [Link]
-
Maleki, A., & Ghamari, N. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(3), 554-559. [Link]
-
MDPI. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1135-1156. [Link]
-
Springer. (2008). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
Royal Society of Chemistry. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 2593-2599. [Link]
-
National Center for Biotechnology Information. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. ACS Catalysis, 5(9), 5531-5535. [Link]
-
ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. [Link]
-
MDPI. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2527-2545. [Link]
-
Semantic Scholar. (2023). Pseudo-multicomponent reactions. Organic & Biomolecular Chemistry, 21(24), 4996-5026. [Link]
-
Semantic Scholar. (2011). Heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (review). Chemistry of Heterocyclic Compounds, 47(1), 1-21. [Link]
-
Royal Society of Chemistry. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 14(36), 8563-8573. [Link]
Sources
Application Notes and Protocols: Condensation Reactions of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key condensation reactions of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block for synthesizing a diverse range of molecular scaffolds with potential applications in pharmaceuticals and materials science. We present detailed, field-proven protocols for Knoevenagel condensations and Schiff base formations. The guide emphasizes the underlying chemical principles, rationale behind experimental choices, and robust validation methods, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of the 2-Aminopyridine-3-carbaldehyde Scaffold
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a carbaldehyde group at the 3-position creates a powerful synthetic linchpin, enabling the construction of complex heterocyclic systems through carbon-carbon and carbon-nitrogen bond-forming reactions. Specifically, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, with its tertiary amino group, offers a unique electronic profile and a sterically defined environment. The electron-donating nature of the dialkylamino group can influence the reactivity of the adjacent aldehyde, a critical consideration for reaction optimization.
Derivatives of 2-aminopyridine-3-carbaldehyde are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, and are also used to develop ligands for coordination chemistry and fluorescent probes for biological imaging.[1] This guide provides reliable protocols to leverage the reactivity of this scaffold, enabling the synthesis of novel molecular entities.
Core Condensation Methodologies
Condensation reactions are a cornerstone of organic synthesis, characterized by the joining of two molecules with the elimination of a small molecule, typically water. For an aldehyde like 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, two primary pathways are of significant interest: Knoevenagel condensation with active methylene compounds and Schiff base formation with primary amines.
The Knoevenagel Condensation: Forming C=C Bonds
The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl group reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z and Z').[2][3] This reaction is exceptionally useful for creating electron-deficient alkenes.[4]
Mechanism Rationale: The reaction proceeds via the deprotonation of the active methylene compound by a mild base to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate alcohol readily undergoes dehydration to yield the final α,β-unsaturated product.[3] The use of a mild base, such as piperidine, is crucial to prevent the self-condensation of the aldehyde.[2]
// Flow Base -> ActiveMethylene [label="Deprotonation"]; ActiveMethylene -> Enolate [style=invis]; Aldehyde -> AldolAdduct; Enolate -> AldolAdduct [label="Nucleophilic Attack"]; AldolAdduct -> Product [label="Dehydration (-H₂O)"]; Product -> Water [style=invis];
}
Caption: Generalized mechanism of the Knoevenagel condensation.
Schiff Base (Imine) Formation: Forging C=N Bonds
The formation of a Schiff base, or imine, is a fundamental reaction involving the condensation of a primary amine with a carbonyl compound.[5][6] This reaction establishes a carbon-nitrogen double bond (azomethine group) and is a cornerstone in the synthesis of ligands for metal complexes, as well as various biologically active molecules.[7]
Mechanism Rationale: The reaction mechanism involves the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate.[5] This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The hemiaminal then undergoes acid-catalyzed dehydration to yield the final imine product. The reaction is reversible, and removal of water can be used to drive it to completion.
// Nodes Start [label="Start: Combine Reactants", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Aldehyde + Primary Amine\n+ Solvent (e.g., EtOH)\n+ Acid Catalyst (optional)"]; Reaction [label="Reaction Step\n(Stirring at RT or Reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hemiaminal [label="Formation of\nHemiaminal Intermediate"]; Dehydration [label="Dehydration\n(Elimination of H₂O)"]; Workup [label="Reaction Workup\n(Cooling, Precipitation)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration, Recrystallization)"]; Analysis [label="Characterization\n(NMR, IR, MS)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product: Schiff Base", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Hemiaminal [label="Nucleophilic Addition"]; Hemiaminal -> Dehydration; Dehydration -> Workup [label="Product Formation"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: Experimental workflow for Schiff base synthesis.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-(2-(ethyl(methyl)amino)pyridin-3-yl)methylene)malononitrile. The procedure is adapted from catalyst-free methods reported for other pyridinecarbaldehydes, which are noted for being environmentally benign and operationally simple.[4]
Materials:
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O)
-
Round-bottom flask, magnetic stirrer, condenser (optional)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in 10 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Reagent Addition: Add 1.1 mmol (1.1 equivalents) of malononitrile to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.
-
Scientist's Note: The electron-donating NEtMe group may slightly slow the reaction compared to unsubstituted pyridine aldehydes. If no significant product formation is observed after 4-6 hours, the mixture can be gently heated to 40-50°C to facilitate the reaction.
-
-
Product Isolation: Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), a solid precipitate should form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 1:1 EtOH/H₂O (2 x 5 mL) to remove unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight. The product is often obtained in high purity without the need for further recrystallization.[4]
Expected Results & Validation:
-
Yield: Typically high (>85%).
-
Appearance: A pale yellow or off-white crystalline solid.
-
¹H NMR: Expect a characteristic singlet for the vinylic proton (C=CH –) in the range of δ 7.5-8.5 ppm. Signals for the pyridine ring and the ethyl/methyl groups should also be present.
-
IR Spectroscopy: Look for a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the disappearance of the aldehyde C=O stretch (approx. 1700 cm⁻¹).
| Reactant | Molar Ratio | Solvent | Temperature | Typical Time |
| Malononitrile | 1.1 eq | 1:1 EtOH/H₂O | Room Temp. | 2-8 h |
| Ethyl Cyanoacetate | 1.1 eq | 1:1 EtOH/H₂O | 40 °C | 6-12 h |
| Cyanoacetamide | 1.1 eq | 1:1 EtOH/H₂O | 40 °C | 6-12 h |
| Table 1: Representative conditions for Knoevenagel condensation. |
Protocol 2: Schiff Base Formation with Aniline
This protocol describes the synthesis of (E)-N-benzylidene-2-(ethyl(methyl)amino)pyridin-3-amine, a representative Schiff base. The procedure utilizes a standard condensation method in ethanol, which serves as an effective solvent for both reactants and the product.[7][8]
Materials:
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
Aniline (freshly distilled for best results)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of 1.0 mmol of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in 15 mL of absolute ethanol.
-
Reagent Addition: Add 1.05 mmol (1.05 equivalents) of aniline to the flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Scientist's Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.
-
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 8:2 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may crystallize directly from the solution. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol.
-
Drying: Dry the purified Schiff base under vacuum.
Expected Results & Validation:
-
Yield: 75-90%.
-
Appearance: Typically a colored crystalline solid (yellow to orange).
-
¹H NMR: Expect a characteristic singlet for the imine proton (–N=CH –) in the range of δ 8.0-9.0 ppm. The aldehyde proton signal (around δ 9.5-10.0 ppm) should be absent.
-
IR Spectroscopy: Look for a strong imine (C=N) stretch around 1620-1650 cm⁻¹ and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹).
Concluding Remarks
The protocols outlined in this guide provide robust and reproducible methods for the functionalization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde via Knoevenagel and Schiff base condensation reactions. These reactions serve as gateways to a vast chemical space of highly substituted pyridine derivatives. The rationale provided for each step empowers researchers to not only replicate these procedures but also to intelligently adapt them for different substrates and desired outcomes. Careful monitoring and standard analytical characterization are paramount to validating the synthesis of these valuable chemical intermediates for drug discovery and materials science.
References
-
Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communications URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: The LANCA three-component reaction to highly substituted β-ketoenamides – versatile intermediates for the synthesis of functionalized pyridine, pyrimidine, oxazole and quinoxaline derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines Source: University of Leeds, UK URL: [Link]
-
Title: SO 4 −2 /SnO 2 –catalyzed cyclocondensation for the synthesis of fully functionalized pyridines Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives Source: Atmiya University URL: [Link]
-
Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI - International Journal of Molecular Sciences URL: [Link]
-
Title: PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m Source: DergiPark URL: [Link]
-
Title: Synthesis and Characterization of New Schiff Bases and Biological Studies Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes Source: Algerian Journal of Engineering and Technology URL: [Link]
Sources
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Homogeneous Catalysis
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is an emerging building block in the design of bespoke ligands for transition metal catalysis. Its unique structural features, combining a sterically tunable aminopyridine moiety with a reactive carbaldehyde group, offer a versatile platform for creating highly effective and selective catalysts. The lone pair of electrons on the pyridine nitrogen and the amino nitrogen can chelate to a metal center, forming a stable five-membered ring that is a common motif in successful catalyst design. The ethyl and methyl substituents on the amino group provide a moderate steric hindrance that can be advantageous in controlling substrate approach and product selectivity. Furthermore, the aldehyde functionality, while a potential site for side reactions, can be strategically employed for post-synthesis modification of the catalytic complex or to influence the electronic properties of the ligand.
These application notes provide a comprehensive guide to the utilization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in the development of a palladium-based catalyst for Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for further research and optimization.
PART 1: Synthesis of a Palladium(II) Catalyst Precursor
The first step in harnessing the catalytic potential of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is its coordination to a suitable metal center. Palladium is a workhorse in cross-coupling chemistry, and the synthesis of a well-defined Pd(II) complex is a common strategy for generating a reliable catalyst precursor.
Protocol 1: Synthesis of Dichloro{2-[ethyl(methyl)amino]pyridine-3-carbaldehyde}palladium(II)
This protocol outlines the synthesis of a palladium(II) complex where the aminopyridine carbaldehyde acts as a bidentate N,N-ligand.
Materials:
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (≥98%)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add palladium(II) chloride (177 mg, 1.0 mmol) and anhydrous acetonitrile (20 mL) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: In a separate vial, dissolve 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (164 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction: Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4 hours. The initial brown suspension should gradually turn into a yellow-orange solution.
-
Isolation: Allow the reaction to cool to room temperature. Reduce the solvent volume to approximately 5 mL under vacuum.
-
Precipitation: Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Filtration and Washing: Collect the yellow-orange solid by filtration under an inert atmosphere. Wash the solid with two portions of cold diethyl ether (10 mL each).
-
Drying: Dry the product under high vacuum for 4 hours to yield the Dichloro{2-[ethyl(methyl)amino]pyridine-3-carbaldehyde}palladium(II) complex.
Characterization:
The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
PART 2: Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium complex is expected to be an effective pre-catalyst for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds. The aminopyridine ligand is anticipated to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Catalytic Cycle Overview
Application Note: Synthesis of Thiosemicarbazone Derivatives from 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary & Biological Context
Thiosemicarbazones (TSCs) derived from
The introduction of the 2-[ethyl(methyl)amino] moiety serves two strategic purposes in drug design:
-
Lipophilicity Modulation: The ethyl/methyl substitution increases permeability across cellular membranes compared to primary amines.
-
Electronic Tuning: The electron-donating dialkylamino group at the ortho position influences the electron density of the pyridine ring, potentially modulating the metal-binding affinity (Fe, Cu) essential for the compound's mechanism of action (ROS generation and iron chelation).
This guide provides a robust, self-validating protocol for synthesizing these derivatives via acid-catalyzed Schiff base condensation.
Chemical Strategy & Mechanism[4][5][6]
The synthesis relies on the condensation of the carbonyl carbon of the aldehyde with the terminal hydrazine amine of the thiosemicarbazide.
Reaction Scheme
The reaction is an equilibrium process driven to completion by the removal of water (often entropically favored at reflux) and acid catalysis.
Key Mechanistic Considerations:
-
Electronic Deactivation: The 2-ethyl(methyl)amino group is a strong electron donor (via resonance). This increases electron density at the pyridine ring and slightly reduces the electrophilicity of the C-3 aldehyde carbonyl.
-
Catalysis Requirement: Unlike electron-deficient pyridines, this substrate requires acid catalysis (Glacial Acetic Acid) to protonate the carbonyl oxygen, facilitating the nucleophilic attack by thiosemicarbazide.
Pathway Visualization
Figure 1: Reaction pathway for the acid-catalyzed condensation of thiosemicarbazones.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde | ~164.21 | 1.0 | Limiting Reagent |
| Thiosemicarbazide | 91.14 | 1.1 | Nucleophile |
| Ethanol (Absolute) | - | Solvent | Medium |
| Glacial Acetic Acid | 60.05 | Cat. | Catalyst (pH adjustment) |
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Dissolve 1.0 mmol of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; the solution should be clear (likely yellow/orange).
-
In a separate beaker, dissolve 1.1 mmol of thiosemicarbazide in 10 mL of hot ethanol (approx. 50-60°C). Note: Thiosemicarbazide has poor solubility in cold ethanol.
Step 2: Reaction Initiation
-
Add the hot thiosemicarbazide solution slowly to the aldehyde solution under magnetic stirring.
-
Add 3-5 drops of Glacial Acetic Acid.
-
Checkpoint: The solution may slightly change color or become turbid.
-
-
Equip the flask with a reflux condenser.
Step 3: Reflux & Monitoring
-
Heat the mixture to reflux (approx. 78-80°C) for 3 to 5 hours .
-
TLC Monitoring: Check reaction progress using Silica plates (Mobile phase: 5% Methanol in DCM).
-
Target: Disappearance of the aldehyde spot (high Rf) and appearance of a new, more polar spot (lower Rf).
-
Step 4: Isolation & Purification
-
Allow the reaction mixture to cool slowly to room temperature.
-
Induce Precipitation: If crystals do not form upon cooling, cool the flask in an ice bath (0-4°C) for 1 hour.
-
Troubleshooting: If an oil forms (common with ethyl/methyl chains), scratch the glass with a spatula or add cold diethyl ether dropwise to induce nucleation.
-
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the solid cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acid traces.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for synthesis and isolation.
Characterization & Validation Standards
To validate the identity of the synthesized thiosemicarbazone, the following spectral signatures must be confirmed.
| Technique | Parameter | Expected Signal | Interpretation |
| Singlet (1H) | HC=N (Azomethine) : Confirming Schiff base formation. | ||
| Broad Singlet (1H) | NH (Hydrazinic) : Downfield shift indicates H-bonding. | ||
| Absent | CHO (Aldehyde) : Disappearance confirms consumption of starting material. | ||
| IR Spectroscopy | Strong | C=N Stretch : Characteristic imine band. | |
| Medium | C=S Stretch : Thione group integrity. | ||
| Broad | NH/NH | ||
| Mass Spec (ESI) | [M+H] | ~238.1 | Molecular ion peak corresponding to C |
Troubleshooting & Optimization
Issue: Product Oils Out Instead of Crystallizing
-
Cause: The flexible ethyl(methyl)amino chain increases rotational freedom and lipophilicity, hindering lattice formation.
-
Solution:
-
Evaporate solvent to 1/3 volume.
-
Add water dropwise until slight turbidity appears, then refrigerate.
-
Triturate the oil with n-hexane or diethyl ether .
-
Issue: Low Yield
-
Cause: Incomplete condensation due to equilibrium.
-
Solution: Increase reflux time to 6-8 hours or add a molecular sieve trap to physically remove water.
References
-
Agrawal, K. C., & Sartorelli, A. C. (1978).[5] The chemistry and biological activity of
-(N)-heterocyclic carboxaldehyde thiosemicarbazones. Progress in Medicinal Chemistry, 15, 321–356.[5] -
Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones.[1][6] Journal of Medicinal Chemistry. (Foundational protocol for pyridine-TSC synthesis).
-
Popović-Bijelić, A., et al. (2011). Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. Journal of Inorganic Biochemistry.
-
Matesanz, A. I., & Souza, P. (2009).[2]
-N-Heterocyclic Thiosemicarbazone Derivatives as Potential Antitumor Agents: A Structure-Activity Relationships Approach. Mini-Reviews in Medicinal Chemistry.
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- 2. benthamdirect.com [benthamdirect.com]
- 3. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. The chemistry and biological activity of alpha -(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in the synthesis of potential kinase inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde as a foundational scaffold for the synthesis of novel kinase inhibitors.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, regulating nearly all aspects of cellular function.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy and the treatment of inflammatory diseases.[2][3] A significant portion of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket and block the phosphotransferase activity of the kinase.[4][]
Central to the design of many successful ATP-competitive inhibitors is the "hinge-binding motif," a pharmacophore that mimics the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.[6][7] The 2-aminopyridine moiety has emerged as a premier, "privileged" scaffold in this context.[3][8] Its nitrogen atom in the pyridine ring and the exocyclic amino group provide a perfect donor-acceptor pattern to form one to three crucial hydrogen bonds with the kinase hinge backbone, effectively anchoring the inhibitor in the ATP binding cleft.[][7][9]
This guide focuses on a specific, functionalized building block: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde . The tertiary amino group (-N(CH3)(Et)) offers a point for modulating solubility and exploring interactions within hydrophobic sub-pockets, while the aldehyde at the 3-position serves as a versatile chemical handle for elaboration into diverse heterocyclic systems.[10] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10] We will provide detailed protocols for the synthesis of a model inhibitor from this scaffold and its subsequent biological evaluation.
Section 1: Synthesis of a Pyridopyrimidine-Based Kinase Inhibitor
The aldehyde functionality of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is an excellent electrophile for condensation and cyclization reactions. This protocol details a representative synthesis of a pyridopyrimidine core, a common scaffold in kinase inhibitors, through a condensation reaction with a guanidine derivative.
Workflow Overview: From Scaffold to Inhibitor
The following diagram illustrates the overall workflow, from the initial scaffold to the synthesis, purification, and final biological evaluation of a potential kinase inhibitor.
Sources
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. biosolveit.de [biosolveit.de]
- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
Rhodium-catalyzed reactions involving aminopyridines
Executive Summary
The aminopyridine pharmacophore is ubiquitous in kinase inhibitors and GPCR ligands. Traditional synthesis often relies on pre-functionalized halogenated precursors, limiting chemical space exploration. Rhodium(III)-catalyzed C-H activation offers a transformative alternative, enabling the direct, regioselective functionalization of the C3-position of 2-aminopyridines.
This guide details the oxidative annulation of aminopyridines with alkynes to yield 7-azaindoles (a privileged scaffold in drug discovery) and the oxidative alkenylation for rapid diversification. We utilize the
Mechanistic Insight: The CMD Cycle
Understanding the mechanism is prerequisite to troubleshooting. The reaction does not proceed via electrophilic aromatic substitution (
Key Mechanistic Features:
-
Active Species Generation: The precatalyst
is inactive until chloride abstraction (typically by or ) generates the cationic species . -
Coordination: The pyridine nitrogen coordinates to Rh, bringing the metal into proximity with the C3-hydrogen.
-
CMD Step: An acetate/carbonate ligand acts as an intramolecular base, deprotonating C3 while the Rh-C bond forms simultaneously. This is the turnover-limiting step.
-
Insertion & Elimination: The alkyne/alkene inserts into the Rh-C bond, followed by reductive elimination to release the product and generate Rh(I).
-
Reoxidation: An external oxidant (
) is required to oxidize Rh(I) back to Rh(III) to close the cycle.
Figure 1: The Rh(III)-catalyzed oxidative annulation cycle via the CMD pathway.
Application I: Synthesis of 7-Azaindoles (Annulation)
This protocol describes the synthesis of substituted 7-azaindoles via the reaction of
Critical Note on Substrates: Free amino groups (
Protocol A: Oxidative Annulation
| Parameter | Condition |
| Catalyst | |
| Activator | |
| Oxidant | |
| Solvent | 1,2-Dichloroethane (DCE) or t-Amyl Alcohol |
| Temperature | 100 °C |
| Time | 12–16 Hours |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 15 mL pressure tube equipped with a magnetic stir bar. Allow to cool under
. -
Loading: Add
(3.1 mg, 0.005 mmol) and (6.9 mg, 0.02 mmol). Add 1.0 mL of DCE and stir for 5 minutes at RT to generate the active cationic catalyst (solution may turn slightly turbid due to AgCl precipitation). -
Substrate Addition: Add
-Pivaloyl-2-aminopyridine (0.2 mmol), the internal alkyne (0.24 mmol, 1.2 equiv), and (0.42 mmol). -
Reaction: Seal the tube with a Teflon-lined cap. Heat the block to 100 °C. Stir vigorously (800 rpm) to ensure oxidant suspension.
-
Work-up: Cool to RT. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Color Change: The reaction mixture typically starts as a blue/green suspension (due to Cu(II)) and may darken to brown/black as Rh(I) and Cu(I) species accumulate. A persistent bright green color after 12 hours may indicate incomplete consumption of the oxidant.
Application II: C3-Alkenylation (Heck-Type)
For introducing vinyl groups without cyclization, acrylates are used. This reaction is highly sensitive to solvent polarity.
Protocol B: C-H Alkenylation
| Parameter | Condition |
| Catalyst | |
| Additive | |
| Oxidant | |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 110 °C |
Methodology Differences:
-
Solvent: DMF is crucial here. Unlike the annulation (where DCE promotes cyclization), DMF promotes the open-chain alkenylated product by stabilizing the intermediate and preventing rapid proto-demetalation before
-hydride elimination. -
Substrate: This protocol works well with
-aryl-2-aminopyridines.[1][2]
Troubleshooting & Optimization Matrix
The following decision tree helps optimize low-yielding reactions.
Figure 2: Troubleshooting workflow for Rh-catalyzed C-H activation.
Key Optimization Factors:
-
Cationic vs. Neutral Rh: If reactivity is low, switch from the neutral dimer
to the pre-formed cationic monomer . The cationic center is more electrophilic and faster at C-H activation. -
Oxidant Choice:
is standard. If the substrate is acid-sensitive (acetic acid is a byproduct), switch to or use air/O2 with catalytic Cu (though this is often slower).
References
-
Synthesis of 7-Azaindoles (Annulation): Park, J., & Chang, S. (2015).[3][4] Rhodium(III)-Catalyzed C–H Activation/Annulative Coupling of Aminopyridines with Alkynes.[3][4][5][6] Chemical Communications. [Link]
-
Oxidative Coupling Mechanism & Scope: Satoh, T., & Miura, M. (2010).[2][7] Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridines with Alkynes and Alkenes.[1][2] Organic Letters. [Link][1][8]
-
Review on Rh(III) Cp Catalysis:* Glorius, F., et al. (2011). C–H Bond Activation Enabled by Peralkylated Analogs of the Cp Group. Angewandte Chemie International Edition. [Link]
-
C-H Alkenylation Protocols: Ellman, J. A., et al. (2010). Rhodium(III)-Catalyzed Alkenylation of C-H Bonds.[1][2][4][6][9][10][11] Accounts of Chemical Research. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes [agris.fao.org]
- 4. Rh(iii)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-pyridones and iminoesters via Rh(III)-catalyzed oxidative coupling between acrylamides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rh(III)-Catalyzed C-H Activation/Annulation of Benzohydroxamates and 2-Imidazolones: Access to Urea-Fused-Dihydroisoquinolone Scaffolds Reminiscent of Pyrrole Alkaloid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rh(III)-Catalyzed Diastereoselective Annulation of Amides with Quinone Monoacetals: Access to Bridged Nine-Membered Heterocycles via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium(III)-Catalyzed Oxadiazole-Directed Alkenyl C-H Activation for Synthetic Access to 2-Acylamino and 2-Amino Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS for quantification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
An Application Note for the Bioanalytical Quantification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive, detailed protocol for the quantification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. We delve into the scientific rationale behind the methodological choices, from sample preparation to instrument parameters, ensuring a robust and reproducible assay. The protocol employs a straightforward protein precipitation extraction, utilizes a stable isotope-labeled internal standard, and is validated according to internationally recognized guidelines to ensure the highest degree of accuracy and precision.
Introduction and Scientific Principles
The quantitative determination of novel chemical entities in biological matrices is a cornerstone of drug development, providing critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a small organic molecule whose pyridine and tertiary amine moieties make it an ideal candidate for analysis by electrospray ionization mass spectrometry.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2][3] This application note leverages a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for unparalleled specificity.[4][5]
Principle of Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive scan mode used in triple quadrupole mass spectrometry for targeted quantification.[4][5]
-
Q1 (First Quadrupole): Acts as a mass filter, isolating the protonated molecular ion of the target analyte (the "precursor ion").
-
q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).
-
Q3 (Third Quadrupole): Acts as a second mass filter, isolating a specific, characteristic fragment ion (the "product ion").
This precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from complex biological matrix components and ensuring a low signal-to-noise ratio.[5][6]
Caption: Principle of MRM for selective quantification.
The Role of the Internal Standard (IS): To correct for variability during sample preparation and analysis (e.g., extraction loss, injection volume differences, and matrix-induced ion suppression or enhancement), a suitable internal standard is crucial.[7][8][9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and chromatography, but is distinguishable by mass.[7][10] This co-elution and similar ionization behavior provides the most accurate correction for potential matrix effects.[11][12]
Materials and Methods
Chemicals and Reagents
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (Analyte) Reference Standard (>99% purity)
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde-d5 (Internal Standard, IS) (>99% purity, >99% isotopic purity)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Deionized Water, 18.2 MΩ·cm
-
Control Human Plasma (K2-EDTA)
Equipment
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Other Equipment: Analytical balance, calibrated pipettes, microcentrifuge, 96-well plates, vortex mixer.
LC-MS/MS Parameters
Rationale for Parameter Selection:
-
Column: A sub-2 µm particle C18 column is chosen for high-resolution separation and fast analysis times, typical in high-throughput bioanalysis.
-
Mobile Phase: A gradient of water and acetonitrile is a standard for reversed-phase chromatography. Formic acid is added to acidify the mobile phase, promoting the protonation of the analyte's basic nitrogen atoms, which is essential for efficient positive mode electrospray ionization (ESI).[13]
-
Ionization: Positive ESI is selected due to the presence of easily protonated amine and pyridine functional groups on the analyte.[14][15]
-
MRM Transitions: Transitions are optimized by direct infusion of the analyte and IS. The most intense and stable precursor-product ion pair is selected for quantification (quantifier), with a second transition used for confirmation (qualifier).
| Parameter | Setting |
| LC Parameters | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Use |
|---|---|---|---|---|
| Analyte | 165.2 | 137.2 | 100 | Quantifier |
| Analyte | 165.2 | 109.1 | 100 | Qualifier |
| IS (-d5) | 170.2 | 142.2 | 100 | Quantifier|
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the Analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with 50:50 ACN:Water.
-
Working Solutions: Prepare intermediate and working solutions by serial dilution of the primary stocks using 50:50 ACN:Water. These will be used to spike into blank plasma.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will be used as the protein precipitation solvent.
-
Calibration Standards (CS) and Quality Controls (QCs): Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and at least four levels of QCs:
-
LLOQ QC: Lower Limit of Quantification (1 ng/mL)
-
Low QC: ~3x LLOQ (3 ng/mL)
-
Mid QC: Mid-range of the curve (75 ng/mL)
-
High QC: ~80% of the Upper Limit of Quantification (800 ng/mL)
-
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which can otherwise interfere with analysis and damage the LC column.[16][17] Acetonitrile is a highly efficient solvent for this purpose.[18]
Caption: Protein precipitation sample preparation workflow.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[19]
-
Cover the plate and vortex mix thoroughly for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate for analysis.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Method Validation
A full method validation must be performed to demonstrate that the analytical method is reliable and fit for its intended purpose, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[20][21][22][23]
Validation Parameters & Acceptance Criteria
-
Selectivity: Assessed by analyzing at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyzed by running replicate QCs (n=6) at LLOQ, Low, Mid, and High levels across three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[24]
-
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples from different plasma lots to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.[25][26][27]
-
Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.
-
Stability: The stability of the analyte in plasma must be confirmed under various conditions to ensure sample integrity from collection to analysis.[28][29] Stability is assessed by analyzing replicate QCs (n=5) after storage and comparing the results to freshly prepared samples.
-
Acceptance Criteria: Mean concentration of stability samples should be within ±15% of the nominal concentration.[20]
-
Conditions to Test:
-
Freeze-Thaw Stability: After at least 3 cycles from -80°C to room temperature.
-
Bench-Top Stability: At room temperature for a duration exceeding the expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: At -80°C for a period longer than the study sample storage time (e.g., 90 days).
-
Stock Solution Stability: For both analyte and IS at refrigerated and room temperatures.
-
-
Example Validation Data Summary
Table 2: Inter-day Accuracy and Precision Summary (3 runs, n=6 per run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ QC | 1.00 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.00 | 3.05 | 101.7 | 6.2 |
| Mid QC | 75.0 | 73.9 | 98.5 | 4.1 |
| High QC | 800 | 812 | 101.5 | 3.8 |
Table 3: Stability Summary (Mean % of Nominal Concentration, n=5)
| QC Level | Freeze-Thaw (3 cycles) | Bench-Top (24h) | Long-Term (-80°C, 90 days) |
|---|---|---|---|
| Low QC | 102.1% | 98.9% | 104.5% |
| High QC | 99.8% | 97.5% | 101.2% |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method has been successfully validated according to regulatory standards, demonstrating excellent accuracy, precision, and stability, making it well-suited for supporting regulated drug development studies.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Importance of matrix effects in LC–MS/MS... Bioanalysis. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. Journal of Cheminformatics. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Powerful Scan Modes of QTRAP® System Technology. SCIEX. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Ionization Methods. German Society for Mass Spectrometry (DGMS). [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction. Japan Tobacco Inc. [Link]
-
An Introduction to Mass Spectrometry Ionization. Michigan State University. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]
-
Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]
-
Usage of internal standards in LC-MS/MS analysis? ResearchGate. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. [Link]
-
Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. Waters Corporation. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Protein Precipitation Method. Phenomenex. [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
-
Operation of triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. ResearchGate. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]
-
Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules. [Link]
-
New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. Agilent Technologies. [Link]
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Application Notes and Protocols: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the synthesis of novel therapeutic agents often hinges on the availability of versatile and strategically functionalized building blocks. Among these, heterocyclic aldehydes play a pivotal role, serving as critical precursors for a wide array of complex molecular architectures. This document provides a detailed technical guide on the application of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde , a key intermediate in the synthesis of various pharmaceutical compounds.
This guide will delve into the synthesis, characterization, and practical application of this intermediate, with a specific focus on its role in the synthesis of Zaleplon, a nonbenzodiazepine hypnotic used for the treatment of insomnia. The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to confidently and efficiently utilize this valuable synthetic intermediate in their drug discovery and development endeavors.
Physicochemical Properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. The table below summarizes the key properties of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | N/A |
| Molecular Weight | 164.21 g/mol | N/A |
| Appearance | Expected to be a yellow or off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |
| Melting Point | Not available in literature; expected to be a low to moderate melting solid. | N/A |
Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1] The electron-donating N-ethyl-N-methylamino group at the 2-position of the pyridine ring activates the 3-position for electrophilic substitution, making the Vilsmeier-Haack reaction a highly effective method for the synthesis of the target aldehyde.
Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent is then attacked by the electron-rich pyridine ring at the C-3 position. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yields the desired 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
This protocol describes a general procedure for the Vilsmeier-Haack formylation of 2-(N-ethyl-N-methylamino)pyridine.
Materials:
-
2-(N-ethyl-N-methylamino)pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-(N-ethyl-N-methylamino)pyridine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Application in the Synthesis of Zaleplon
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a crucial intermediate in the synthesis of Zaleplon, a pyrazolopyrimidine class hypnotic agent. The aldehyde undergoes a condensation reaction with 3-amino-4-cyanopyrazole to form the fused pyrimidine ring system of Zaleplon.
Synthetic Pathway to Zaleplon
Caption: Synthesis of Zaleplon from the intermediate.
Experimental Protocol: Synthesis of Zaleplon
This protocol outlines the condensation of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde with 3-amino-4-cyanopyrazole to yield Zaleplon.[4]
Materials:
-
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
3-Amino-4-cyanopyrazole
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (1.0 eq) and 3-amino-4-cyanopyrazole (1.05 eq).
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of Zaleplon may form.
-
Slowly add water to the reaction mixture to precipitate more of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any remaining acetic acid and impurities.
-
Purification: The crude Zaleplon can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and the final active pharmaceutical ingredient (API).
Characterization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
Aldehyde proton (-CHO): ~9.8-10.2 (singlet)
-
Pyridine ring protons: Aromatic region (~6.5-8.5), exhibiting characteristic coupling patterns.
-
Ethyl group (-CH₂CH₃): Methylene protons (~3.0-3.5, quartet) and methyl protons (~1.1-1.3, triplet).
-
Methyl group (-NCH₃): ~2.8-3.2 (singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (in CDCl₃, δ in ppm):
-
Aldehyde carbonyl carbon (-CHO): ~190-195
-
Pyridine ring carbons: Aromatic region (~110-160)
-
Ethyl group (-CH₂CH₃): Methylene carbon (~45-50) and methyl carbon (~12-15).
-
Methyl group (-NCH₃): ~35-40.
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
Expected Characteristic Peaks (cm⁻¹):
-
C=O stretch (aldehyde): ~1680-1700 (strong)
-
C-H stretch (aldehyde): ~2720 and ~2820 (two weak bands)
-
C=N and C=C stretches (pyridine ring): ~1550-1600
-
C-N stretch: ~1300-1350
-
C-H stretches (alkyl groups): ~2850-2980
-
Characterization and Quality Control of Zaleplon
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is crucial for determining the purity of the final Zaleplon product and for monitoring the reaction progress. Several HPLC methods for Zaleplon analysis have been reported.[5][6][7][8]
Protocol: RP-HPLC Method for Zaleplon Analysis
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6] Isocratic or gradient elution can be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Standard Preparation: Prepare a stock solution of Zaleplon reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized Zaleplon in the mobile phase to a suitable concentration.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the synthesized Zaleplon by comparing the peak area of the sample to the calibration curve generated from the standards.
Conclusion
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a valuable and versatile intermediate in pharmaceutical synthesis, most notably in the production of the hypnotic agent Zaleplon. The synthetic route via the Vilsmeier-Haack reaction provides an efficient means of accessing this key building block. The detailed protocols and analytical methods provided in this guide are intended to facilitate the work of researchers in drug discovery and development, enabling the reliable synthesis and characterization of this important compound and its derivatives. Adherence to sound laboratory practices and thorough analytical validation are paramount to ensure the quality and consistency of the final pharmaceutical products.
References
-
Development of Stability Indicating HPLC method for the Determination of impurities in Zaleplon. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Determination of zaleplon in pharmaceutical formulation by RP-HPLC. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Tentu, N. R., et al. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. Retrieved from [Link]
-
Determination of Zaleplon in the presence of its degradation products by a stability-indicating UPLC method. (2009, July 3). TSI Journals. Retrieved from [Link]
-
Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 01-03. Retrieved from [Link]
-
Naik, A. M., Sawant, S. D., Kavishwar, G. A., & Kavishwar, S. G. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 1-3. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Scientific Research Publishing. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
Knoevenagel condensation with 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Application Note: Knoevenagel Condensation of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary
This technical guide details the optimized protocols for the Knoevenagel condensation of 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde with active methylene compounds. This specific pyridine scaffold represents a unique "push-pull" electronic system, where the electron-withdrawing pyridine ring competes with the strong electron-donating capability of the C2-dialkylamine.
This guide addresses the kinetic challenges posed by this deactivation, providing two distinct protocols: a Standard Organic Phase Method (high reliability) and a Green Aqueous Method (sustainable/scale-up ready). Downstream applications for the synthesis of 1,8-naphthyridines—critical pharmacophores in kinase inhibitor discovery—are also highlighted.
Chemical Context & Mechanistic Insight
The Substrate Challenge: Electronic Push-Pull
Unlike simple benzaldehydes, 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde presents a specific reactivity profile:
-
Inductive Withdrawal (-I): The pyridine nitrogen (N1) exerts an electron-withdrawing effect, theoretically activating the C3-formyl group.
-
Mesomeric Donation (+M): The N-ethyl-N-methyl group at C2 strongly donates electron density into the ring. Through conjugation, this density increases the electron richness of the carbonyl oxygen, making the carbonyl carbon less electrophilic.
Implication: Standard catalytic loads used for benzaldehyde (e.g., 1% piperidine) may result in sluggish reaction rates. The formation of the iminium ion intermediate (via piperidine attack) is the rate-determining step required to overcome this electronic deactivation.
Reaction Pathway Visualization
Figure 1: Catalytic cycle emphasizing the activation of the deactivated aldehyde via iminium formation.
Experimental Protocols
Protocol A: Standard High-Yield Method (Ethanol/Piperidine)
Best for: Small scale discovery (mg to g), difficult nucleophiles, and maximum yield.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Active Methylene (e.g., Malononitrile): 1.1 equiv
-
Solvent: Absolute Ethanol (5 mL/mmol)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) [Buffer system]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde in absolute ethanol.
-
Activation: Add piperidine and acetic acid. Stir for 5 minutes at room temperature to initiate iminium formation.
-
Addition: Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in one portion.
-
Reaction:
-
For Malononitrile: Stir at Room Temperature (RT) for 30–60 mins. (Reaction is exothermic).
-
For Less Acidic Nucleophiles (e.g., Diethyl malonate): Heat to reflux (78°C) for 2–4 hours.
-
-
Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (usually higher R_f) should disappear.
-
Workup:
-
Cool the mixture to 0°C (ice bath).
-
The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from hot Ethanol/Water (9:1).
-
Validation Criteria:
-
1H NMR: Appearance of a singlet vinyl proton (
7.8–8.5 ppm). Disappearance of the aldehyde proton ( ~10.0 ppm). -
Yield Target: >85%.
Protocol B: Green Aqueous Method (Catalyst-Free/Surfactant)
Best for: Scale-up (>10g), environmental compliance, and highly acidic nucleophiles.
Rationale: Water enhances the reaction rate for hydrophobic reactants via "on-water" hydrophobic effects, forcing the organic reactants into a cohesive phase where reaction kinetics are accelerated.
Reagents:
-
Substrate: 1.0 equiv
-
Active Methylene: 1.1 equiv
-
Solvent: Deionized Water (or 1:1 Water/Ethanol if solubility is extremely poor).
-
Additive (Optional): 5 mol% Sodium Dodecyl Sulfate (SDS) or CTAB if the aldehyde is an oil/waxy solid.
Step-by-Step Procedure:
-
Suspension: Suspend the aldehyde and active methylene compound in water (10 mL/mmol) in a flask.
-
Agitation: Stir vigorously (1000 RPM). The mixture will likely be heterogeneous (milky or biphasic).
-
Reaction: Heat to 50°C–70°C.
-
Note: While many Knoevenagel reactions work at RT in water, the steric bulk of the ethyl(methyl)amino group requires mild thermal energy to ensure completion.
-
-
Completion: Reaction typically completes in 1–3 hours. The product usually forms a solid cake or distinct oily layer.
-
Isolation:
-
Solid Product: Filter and wash with water to remove unreacted active methylene and salts.
-
Oily Product: Extract with Ethyl Acetate (
), dry over MgSO , and concentrate.
-
Critical Parameters & Troubleshooting
| Parameter | Observation/Issue | Corrective Action |
| Solvent Choice | Product oils out (gummy) | Switch from pure EtOH to EtOH/Water (1:1) or use Isopropanol for better crystallization. |
| Catalyst Load | Reaction stalls at 50% conversion | Increase Piperidine to 20 mol%. The amino group at C2 may be buffering the system. |
| Nucleophile | Diethyl malonate fails to react | This nucleophile is less acidic (pKa ~13). Switch to TiCl |
| Impurity Profile | Michael Addition byproduct | Avoid large excess of nucleophile. Stop reaction immediately upon consumption of aldehyde. |
Downstream Application: 1,8-Naphthyridine Synthesis
The Knoevenagel adduct derived from this specific aldehyde is a potent precursor for 1,8-naphthyridines .
Workflow:
-
Condensation: React aldehyde with malononitrile .
-
Cyclization: Isolate the adduct. Treat with an acid catalyst (e.g., Polyphosphoric acid) or a secondary nucleophile (e.g., amidines) to close the ring onto the pyridine nitrogen or the C2-amino group.
-
Result: Formation of fused tricyclic systems or 1,8-naphthyridines, highly valued in kinase inhibitor research (e.g., similar scaffolds to Gemifloxacin).
Application Workflow Diagram
Figure 2: Decision tree for experimental design and downstream application.
References
-
General Knoevenagel on Pyridines
-
Mechanistic Insight (Piperidine Catalysis)
-
Application (1,8-Naphthyridines)
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction.[5]
- Source: PMC (PubMed Central).
-
Link:
-
-
Green Chemistry Protocol
-
Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1]
- Source: Taylor & Francis Online.
-
Link:
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary
The synthesis of 2-[ethyl(methyl)amino]pyridine-3-carbaldehyde is a pivotal step in developing kinase inhibitors and PI3K/mTOR pathway modulators.[1][2] While the core transformation—Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook protocols to address the specific physicochemical pitfalls of this molecule: amine volatility , aldehyde lability , and aminal interference .[3]
Module 1: The "Golden" Route & Mechanism
The Reaction Pathway
The most efficient route utilizes 2-chloropyridine-3-carbaldehyde as the electrophile and
Why this works: The chlorine at C2 is highly activated for displacement due to:
-
The electron-withdrawing nature of the pyridine nitrogen (inductive and mesomeric effects).
-
The ortho-formyl group (–CHO), which further pulls electron density from the ring, lowering the energy of the Meisenheimer intermediate.[3]
Mechanistic Visualization
Figure 1: Mechanistic pathway showing the competition between the desired
Module 2: Optimized Experimental Protocol
Warning: The boiling point of
The "Sealed System" Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Chloride : 1.5 eq Amine | Excess amine compensates for volatility and drives kinetics.[1][2] |
| Base | DIPEA (2.0 eq) or | Scavenges HCl.[1] DIPEA is preferred for solubility; Carbonate requires vigorous stirring.[3] |
| Solvent | Acetonitrile (ACN) or THF | ACN provides the best balance of polarity for |
| Temperature | 60°C | Sufficient to overcome activation energy but minimizes aldehyde decomposition.[1][3] |
| Vessel | Pressure Vial / Sealed Tube | CRITICAL. Prevents amine escape.[1] |
Step-by-Step Workflow
-
Charge: In a pressure vial, dissolve 2-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
-
Add Base: Add DIPEA (2.0 eq).
-
Add Nucleophile: Cool the vessel to 0°C (ice bath) to minimize amine vaporization, then add
-ethylmethylamine (1.5 eq) via syringe. Seal immediately. -
React: Heat block to 60°C for 4–6 hours.
-
Checkpoint: TLC (30% EtOAc/Hexane).[3] Product is usually more polar and fluorescent than the starting chloride.
-
-
Workup (Crucial):
-
Purification: Flash chromatography on silica. Gradient: 0%
40% EtOAc in Hexanes.[3]
Module 3: Troubleshooting & FAQs
Diagnostic Flowchart
Figure 2: Troubleshooting decision tree for yield optimization.
Frequently Asked Questions
Q: Why does my product turn brown upon storage? A: 3-Formylpyridines are susceptible to oxidation (to carboxylic acid) and photodecomposition.[1][2]
-
Fix: Store the purified oil/solid under Nitrogen/Argon at -20°C. If it's an oil, consider converting it to a stable salt (e.g., HCl or oxalate) for long-term storage, though this may affect the aldehyde reactivity in subsequent steps.[1][2][3]
Q: I see a secondary spot on TLC that merges with the product. What is it? A: This is likely the hemiaminal or aminal formed by the attack of the excess amine on the aldehyde group.[1]
-
Fix: This reaction is reversible. A mild acidic wash (0.5 M HCl, rapid) during workup hydrolyzes the aminal back to the aldehyde.[3] Caution: Do not expose to strong acid for long periods, or you may protonate the pyridine ring and trap it in the water layer.[3]
Q: Can I use Ethanol as a solvent? A: Ethanol is "green" but problematic here.[1][3] It can react with the aldehyde to form acetals (diethyl acetal) under acidic conditions, or hemiacetals.[3] Acetonitrile or THF are chemically inert toward the aldehyde under these basic conditions.
Q: The SnAr reaction is failing completely. Is there an alternative? A: Yes. If the chloride is unreactive (rare) or the aldehyde is too unstable, use the Lithiation Route :
-
Perform ortho-lithiation using
-BuLi/TMEDA in ether at -78°C.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Quench with DMF to install the formyl group.
-
Note: This requires strict anhydrous conditions and is generally harder to scale than the SnAr route.
Module 4: Data & Specifications
Solvent Screening Data (Optimization Study)
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| Ethanol | 78 (Reflux) | 12 | 85% | 55% | Acetal by-products observed.[1][2] |
| DMF | 80 | 4 | 98% | 62% | Difficult workup; product lost in water wash. |
| Acetonitrile | 60 (Sealed) | 5 | 95% | 88% | Cleanest profile.[1] Easy evaporation. |
| Toluene | 90 | 18 | 40% | 35% | Too non-polar; poor solubility of intermediate. |
References
-
Rivera, N. R., et al. "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde."[1][2][3] Synthetic Communications, vol. 31, no.[3] 10, 2001, pp. 1573–1579.[3] [3]
- Grounding: Establishes the stability profiles of 2-amino-3-formylpyridines and lithiation altern
-
LookChem. "Nucleophilic Substitution Reactions in 2-Chloropyridines."
- Grounding: Validates the reactivity of 2-chloropyridines toward secondary amines.
-
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
Grounding: General mechanism of
and aminal reversibility (Textbook Reference).[3]
-
-
Sigma-Aldrich. "2-Chloronicotinaldehyde Product Safety & Reactivity Data."
-
Grounding: Physical properties of the starting material.[4]
-
Sources
Technical Support Center: Chromatographic Purification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the chromatographic purification of this polar, basic heterocyclic aldehyde. Here, we provide field-proven insights and systematic troubleshooting strategies to enhance purity, yield, and reproducibility in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. The question-and-answer format provides direct solutions and explains the underlying chemical principles.
Issue 1: Severe Peak Tailing or Streaking on TLC and Column
Q: My purified compound shows significant peak tailing in HPLC analysis, and it streaked badly during column chromatography on silica gel. What is causing this and how can I fix it?
A: This is the most common issue encountered with pyridine derivatives. The root cause is an acid-base interaction between your basic compound and the acidic stationary phase.[1]
-
Causality: Standard silica gel is covered with hydroxyl groups (silanols, Si-OH), which are weakly acidic. The basic nitrogen atom in the pyridine ring of your molecule can interact strongly with these acidic sites through hydrogen bonding or proton exchange.[1] This strong, non-ideal interaction leads to a mixed-mode retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in a "tailing" or streaked peak.[1]
-
Solution Pathway:
-
Mobile Phase Modification (Competing Base): The most effective and common solution is to add a small amount of a basic modifier to your mobile phase.[1][2] Triethylamine (TEA) is the standard choice. Add 0.1% to 1% (v/v) TEA to your eluent (e.g., Ethyl Acetate/Hexane). The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[1][3] This allows your analyte to elute based primarily on polarity, resulting in a symmetrical, sharp peak.
-
Alternative Stationary Phases: If peak tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds.[2]
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier.
-
End-capped Silica: For HPLC, use a column with high-quality end-capping, which replaces many of the residual silanol groups.[1][4]
-
-
Issue 2: Low Recovery or Suspected On-Column Decomposition
Q: My crude NMR looks clean, but after column chromatography, the yield is very low, and I see new, unidentified spots on my TLC plates of the collected fractions. What is happening?
A: Low recovery and the appearance of new impurities strongly suggest that your compound is degrading on the column.[5][6] Both the aldehyde and the substituted amine functionalities can be sensitive to the acidic environment of standard silica gel.[6][7]
-
Causality: The acidic silanol groups on the silica surface can catalyze decomposition reactions.[6] Aldehydes can be particularly sensitive, and the tertiary amine in your molecule can be irreversibly adsorbed onto strong acid sites, leading to material loss.[2]
-
Diagnostic & Solution Pathway:
-
Confirm Instability with 2D TLC: Before running a column, assess the stability of your compound on silica.
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate with a suitable eluent.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise.
-
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it confirms on-plate (and therefore on-column) decomposition.[5][8]
-
-
Minimize Contact Time: Use flash column chromatography instead of gravity chromatography. The higher flow rate reduces the time your compound spends in contact with the silica, minimizing the opportunity for degradation.[9]
-
Use a Milder Stationary Phase: As mentioned for peak tailing, switching to neutral alumina or a polymer-based column can prevent acid-catalyzed degradation.[1][2]
-
Workup and Handling: Ensure your compound is protected from air and light if it is prone to oxidation, a common side reaction for aldehydes.[7][10] Evaporate collected fractions at a low temperature to prevent thermal decomposition.[1]
-
Issue 3: Poor Separation of Compound from a Close-Running Impurity
Q: My target compound is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good separation (resolution) is the primary goal of chromatography. If two compounds have very similar retention factors (Rf), you need to alter the chromatographic conditions to exploit subtle differences in their chemical properties.
-
Causality: Co-elution occurs when the mobile phase and stationary phase interact with your compound and an impurity in a nearly identical way. To separate them, you must change the system to affect one compound more than the other.
-
Solution Pathway:
-
Optimize the Mobile Phase: This is the most powerful variable you can control.
-
Adjust Polarity: If your Rf is too high (>0.4), decrease the polarity of the eluent (e.g., use less ethyl acetate in your hexane mixture).[2] If the Rf is too low (<0.15), increase the polarity. The ideal Rf for the target compound for good separation is typically between 0.2 and 0.35.[9][11]
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, change the solvent system entirely. The interactions between solvents and analytes are not based solely on polarity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system introduces different types of intermolecular forces (dipole-dipole, hydrogen bonding) which can dramatically alter the relative separation of your compounds.[12]
-
-
Improve Column Efficiency:
-
Sample Loading: Use the "dry loading" technique. Dissolving your crude sample in a strong solvent and loading it directly can cause band broadening and poor separation.[13] Instead, adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2][9]
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to poor separation.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mobile phase to purify 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde on a silica gel column?
A1: A standard and effective starting point is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[9] Begin your method development by running TLC plates with varying ratios of these solvents. Because your compound is quite polar, you will likely need a higher proportion of ethyl acetate. A systematic screening is recommended.
| TLC Screening: Mobile Phase Recommendations | | :--- | :--- | | Solvent System | Typical Application | | 10-20% EtOAc in Hexanes | For less polar impurities. Your target compound will likely have a very low Rf. | | 30-50% EtOAc in Hexanes | A good starting range to find an ideal Rf (0.2-0.35) for your target compound. | | 60-80% EtOAc in Hexanes | For eluting more polar compounds or if the target Rf is too low in 50% EtOAc. | | 5-10% Methanol (MeOH) in Dichloromethane (DCM) | An excellent alternative system if separation is poor in EtOAc/Hexanes.[9] |
Crucial Note: For all systems, add 0.5% triethylamine (TEA) to the pre-mixed mobile phase to prevent peak tailing.[1]
Q2: Should I use wet loading or dry loading for my sample?
A2: Dry loading is almost always the superior method, especially if your compound is not highly soluble in the mobile phase.[2][13] Dissolving the sample in a minimal amount of a strong solvent (like DCM or acetone) and applying it directly to the column (wet loading) can create a very polar band at the top of the column. When you begin elution with a less polar mobile phase, this can cause the sample to precipitate and then redissolve slowly, leading to significant band broadening and poor separation.[13] Dry loading ensures your compound is evenly distributed on a solid support and starts the separation process under ideal conditions.[9]
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. A good rule of thumb is based on the mass of the stationary phase (silica gel).
-
Easy Separation (ΔRf > 0.2 on TLC): You can load up to 1:20 to 1:30 (sample:silica) by mass (e.g., 1 gram of crude material on 20-30 grams of silica).
-
Difficult Separation (ΔRf < 0.1 on TLC): You need a much lower loading, typically 1:50 to 1:100 or even less, to achieve baseline separation.[9]
Overloading the column is a common cause of poor separation.[1] When in doubt, use more silica.
Q4: My compound is a dihydrochloride salt. How does this affect purification?
A4: Purifying the salt form directly on silica is highly problematic. The salt will be extremely polar and may not move from the origin. Furthermore, you can have on-column ion exchange, where the chloride counter-ion swaps with other anions in the system, leading to extremely broad, unpredictable peaks.[14] It is strongly recommended to first neutralize the salt to its freebase form. This is typically done by dissolving the salt in an aqueous basic solution (like sodium bicarbonate) and extracting the freebase into an organic solvent (like DCM or EtOAc). After drying and concentrating, the resulting freebase can be purified using the methods described above.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 500 mg of crude 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
1. Mobile Phase Selection:
-
Using TLC, determine the optimal mobile phase that gives the target compound an Rf of ~0.3. For this example, let's assume the optimal eluent is 40% Ethyl Acetate in Hexanes + 0.5% Triethylamine .
2. Column Preparation:
-
Select a glass column appropriate for the scale (e.g., a 25 mm diameter column for ~30-40 g of silica).[11]
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (e.g., 30 g of 230-400 mesh silica) in the mobile phase.[15]
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to gently pack the silica bed to a height of about 6 inches.[11][15] Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
3. Sample Preparation (Dry Loading):
-
Dissolve ~500 mg of your crude material in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Swirl the flask and gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2][9]
4. Column Loading and Elution:
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.
-
Gently add a final layer of sand over the sample.
-
Carefully fill the top of the column with the mobile phase.
-
Apply positive pressure to begin eluting the solvent through the column at a steady rate (a flow rate that lowers the solvent head by ~5-7 cm per minute is a good target).[15]
5. Fraction Collection and Analysis:
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 25 mm column).
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Once the target compound begins to elute, collect fractions until it is no longer detected by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure (at low temperature) to obtain the purified product.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- How do you choose a mobile phase in HPLC?. (2022). Quora.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- Troubleshooting Flash Column Chrom
- Method for pyridine amine derivative. (2015).
- HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara.
- Some Useful and Practical Tips for Flash Chrom
- General methods for flash chromatography using disposable columns. (2008). PMC.
- SOP: FLASH CHROM
- Recent problems with silica gel chromatography. (2025).
- HPLC Troubleshooting Guide. Various Sources.
- Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015).
- 3-Pyridinealdehyde Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 15. epfl.ch [epfl.ch]
Side reactions in the formylation of 2-[Ethyl(methyl)amino]pyridine
Technical Support Guide: Side Reactions in the Formylation of 2-[Ethyl(methyl)amino]pyridine
Executive Summary & Reaction Context
Topic: Troubleshooting Vilsmeier-Haack Formylation of 2-[Ethyl(methyl)amino]pyridine. Target Product: 2-[Ethyl(methyl)amino]pyridine-5-carbaldehyde. Primary Method: Vilsmeier-Haack Reaction (POCl₃ / DMF).[1][2]
The formylation of 2-aminopyridine derivatives is a delicate balance between activating the pyridine ring for Electrophilic Aromatic Substitution (EAS) and managing the inherent nucleophilicity of the pyridine nitrogen. The 2-[ethyl(methyl)amino] group is a strong electron donor, directing the formyl group primarily to the C-5 position (para to the amino group). However, the competing basicity of the ring nitrogen and the aggressive nature of the Vilsmeier reagent (chloromethyleneiminium salt) lead to specific side reactions that must be controlled.
Reaction Mechanism & Pathways (Visualized)
The following diagram illustrates the bifurcation between the productive C-formylation pathway and the inhibitory N-attack pathway.
Caption: Pathway divergence in the Vilsmeier-Haack formylation. N-complexation reversibly deactivates the ring, while C-5 attack leads to the desired aldehyde.
Critical Side Reactions & Troubleshooting
This section details the specific side reactions users encounter, the mechanistic cause, and the solution.
Side Reaction A: Ring Deactivation (N-Complexation)
-
Observation: Low conversion, recovery of starting material, or formation of a sticky, insoluble oil.
-
Mechanism: The pyridine nitrogen is nucleophilic.[3] It reacts with the Vilsmeier reagent to form an N-phosphonium or N-iminium salt. This places a positive charge on the ring, drastically deactivating it toward the desired C-formylation.
-
Impact: The reaction stalls.
| Symptom | Root Cause | Corrective Action |
| No Reaction / Low Yield | Formation of stable N-adduct at low temp. | Increase Temperature: Heat the reaction (typically 70–90°C) to reverse the N-complexation and favor the C-attack. |
| Precipitation | Salt formation (Vilsmeier adduct). | Solvent Choice: Ensure sufficient DMF is used to solubilize the salt, or switch to a stronger solvent system if necessary. |
Side Reaction B: Regioisomerism (C-3 vs. C-5)
-
Observation: Two spots on TLC with similar Rf values; split peaks in NMR (aldehyde proton).
-
Mechanism: The 2-amino group activates both the C-3 (ortho) and C-5 (para) positions. C-5 is sterically less hindered and electronically favored, but C-3 formylation can occur, especially at higher temperatures.
-
Impact: Impure product requiring difficult chromatographic separation.
| Symptom | Root Cause | Corrective Action |
| ~10-15% Minor Isomer | C-3 Formylation (Ortho attack). | Control Temperature: Avoid excessive heating (>100°C). Keep reaction at the minimum temp required for conversion (e.g., 60-75°C). |
| Steric Bulk: The ethyl(methyl) group already provides some steric protection for C-3, naturally favoring C-5. |
Side Reaction C: Chlorination
-
Observation: Mass spectrum shows M+ and M+2 peaks (3:1 ratio) corresponding to a chloro-substituted pyridine; loss of aromatic proton signal.
-
Mechanism: Under vigorous conditions or with large excess of POCl₃, the intermediate alcohol (formed during workup or from impurities) or the ring itself can undergo nucleophilic aromatic substitution, replacing a hydride or the amino group (rare) with chloride.
-
Impact: Formation of 5-chloro-2-[ethyl(methyl)amino]pyridine or similar derivatives.
| Symptom | Root Cause | Corrective Action |
| Chlorinated Impurity | Excess POCl₃ or "Vilsmeier-Haack-Arnold" conditions. | Stoichiometry: Use only a slight excess of POCl₃ (1.1–1.5 eq). Avoid large excesses. |
| Dry Reagents: Ensure DMF is anhydrous. Water creates phosphoric acids that can promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid black tar. What happened? A: This is likely due to thermal decomposition or polymerization .[4] Pyridine derivatives, especially electron-rich ones, can undergo oxidative coupling or polymerization under harsh acidic conditions at high temperatures.
-
Fix: Monitor the internal temperature strictly. Add POCl₃ dropwise at 0°C to control the exotherm, then heat gradually. Do not exceed 90°C unless necessary.
Q2: I see the intermediate iminium salt on LCMS, but it won't hydrolyze to the aldehyde. Why? A: 2-aminopyridine iminium salts can be surprisingly stable due to resonance stabilization from the exocyclic nitrogen.
-
Fix: Ensure the hydrolysis step is rigorous. Pour the reaction mixture into sodium acetate buffered ice water (pH ~4-5) and stir for at least 1-2 hours. If that fails, a brief heating step (50°C) during aqueous workup may be required to hydrolyze the salt.
Q3: Can I use Vilsmeier reagent prepared in situ, or should I pre-form it? A: For this specific substrate, pre-formation is recommended.
-
Protocol: Cool DMF to 0°C, add POCl₃ dropwise, and stir for 30 mins to form the salt (white/yellow precipitate). Then, add the pyridine substrate (dissolved in DMF). This prevents the "hot spots" that lead to chlorination side products.
Q4: Is the ethyl(methyl)amino group stable? A: Generally, yes. However, extreme acid/heat can cause dealkylation (loss of the ethyl group). If you observe a mass corresponding to [M - 28], you are losing the ethyl chain.
-
Fix: Reduce the reaction temperature and reaction time.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link
-
Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Marson, C. M. (2011). Reactions of Carbonyl Compounds with Vilsmeier Reagents. Tetrahedron. Link
-
BenchChem Technical Guides. Vilsmeier-Haack Reaction: Troubleshooting & Optimization. Link
Sources
- 1. youtube.com [youtube.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde Stability
The following technical guide is structured as a specialized support interface for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (CAS: 101990-69-6 / Analogous structures). It addresses the intrinsic instability of electron-rich heteroaromatic aldehydes and provides actionable, field-tested protocols for stabilization.
Status: Active Role: Senior Application Scientist Ticket ID: STAB-PYR-3-ALD-001
Executive Summary & Triage
The Core Problem:
You are likely experiencing degradation characterized by a color shift (yellow
Immediate Action Required:
-
If the sample is dark: Check purity via LC-MS immediately. If >90%, purify via short-path distillation (if oil) or recrystallization (if solid) under Argon.
-
If the sample is fresh: Do NOT store in clear glass or polyethylene vials. Transfer immediately to amber glass with a Teflon-lined cap, purge with Argon, and store at -20°C.
Root Cause Analysis: Why is it degrading?
To solve the stability issue, we must understand the molecular failure modes.
A. Aerobic Autoxidation (The Primary Culprit)
Aldehydes are intrinsically unstable in air. The C-H bond of the formyl group is weak (~80-90 kcal/mol). Radical initiators (light, trace metals) abstract this hydrogen, forming an acyl radical. This radical reacts with
-
Impact: Acidic impurities catalyze further decomposition.
B. Cannizzaro-Type Disproportionation
In the presence of moisture and trace base, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.
-
Impact: Loss of stoichiometry in downstream reactions.
C. Photochemical Dimerization
Pyridine derivatives are photosensitive. UV light can induce
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of your compound if left unprotected.
Figure 1: Mechanistic pathways leading to the degradation of 2-aminonicotinaldehyde derivatives.
Stabilization Protocols (Step-by-Step)
Protocol A: The "Salt Switch" (Recommended for Long-Term Storage)
The free base (aldehyde) is an oil or low-melting solid prone to oxidation. Converting it to a crystalline salt (Hydrochloride or Tosylate) significantly reduces the electron density of the pyridine ring, stabilizing the aldehyde against oxidation.
Reagents:
-
Anhydrous Diethyl Ether or 1,4-Dioxane
-
4M HCl in Dioxane
Procedure:
-
Dissolve: Dissolve 1.0 eq of the crude aldehyde in a minimal amount of anhydrous ether/dioxane (approx. 5 mL per gram).
-
Acidify: Cool to 0°C. Dropwise add 1.05 eq of 4M HCl in Dioxane under vigorous stirring.
-
Precipitate: A yellow/white precipitate should form immediately.
-
Isolate: Filter the solid under an inert atmosphere (Nitrogen funnel).
-
Dry: Vacuum dry at room temperature.
-
Store: The HCl salt is significantly more stable than the free base.
Protocol B: Inert Handling of Free Base
If you must use the free base, follow this strict handling regimen.
Workflow:
-
Purge: Use a glovebox or a Schlenk line. Never open the bottle to air.
-
Aliquot: Do not store one large stock bottle. Split the material into single-use amber vials (e.g., 100 mg each) immediately after purchase/synthesis.
-
Seal: Use Parafilm or electrical tape over the caps to prevent oxygen diffusion.
-
Temperature: Store at -20°C.
Visualization: Stabilization Workflow
Figure 2: Decision matrix for stabilizing 2-aminonicotinaldehyde derivatives based on storage needs.
Troubleshooting FAQs
Q1: My sample turned from yellow to dark brown. Is it ruined?
-
Analysis: This indicates oxidation and potential polymerization ("tarring").
-
Solution: Check solubility. If it is still soluble in DCM or Ethyl Acetate, run a TLC. If the aldehyde spot (
) is still major, purify via a short silica plug (elute with Hexane/EtOAc). If insoluble black particles exist, filtration is required.
Q2: Can I use the carboxylic acid impurity if it forms?
-
Analysis: No. The acid (2-[Ethyl(methyl)amino]nicotinic acid) will not react in reductive aminations or Wittig reactions designed for the aldehyde. It will quench basic reagents (like NaH or LiHMDS).
Q3: Why not store it in water/buffer?
-
Analysis: Aldehydes form hydrates (gem-diols) in water.[1] While reversible, this equilibrium complicates stoichiometry. Furthermore, basic aqueous conditions promote Cannizzaro disproportionation. Always store anhydrous.
Q4: I see a new peak in NMR at ~10 ppm disappearing and a broad peak at ~11-12 ppm appearing.
-
Analysis: The peak at 10 ppm is the aldehyde proton. The broad peak at 11-12 ppm is the carboxylic acid proton. Your sample has oxidized.[1][2][3]
References & Authority
The protocols defined above are grounded in the fundamental reactivity of pyridine-3-carbaldehydes and general aldehyde handling.
-
ChemicalBook. (n.d.). 2-Amino-3-pyridinecarboxaldehyde Properties and Handling. Retrieved from
-
Supports general stability data for 2-amino-nicotinaldehyde analogs.
-
-
Merck (Sigma-Aldrich). (2025). Safety Data Sheet: 2-Aminopyridine-3-carbaldehyde. Retrieved from
-
Provides standard storage conditions (2-8°C, Inert gas) for the class of compounds.
-
-
Master Organic Chemistry. (2015). Mechanism of Aldehyde Oxidation. Retrieved from
-
Mechanistic grounding for the autoxidation pathways described in Section 2.
-
-
PubChem. (2025). Compound Summary: 2-aminopyridine-3-carbaldehyde.[4][5][6][7][8][9] Retrieved from
-
Verification of chemical structure and physical property data.
-
Sources
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cas 67295-24-3,2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE | lookchem [lookchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-(methylamino)pyridine-3-carbaldehyde 97% | CAS: 32399-08-9 | AChemBlock [achemblock.com]
Troubleshooting guide for the synthesis of substituted pyridine aldehydes
Introduction
You have reached the technical support repository for heterocyclic synthesis. Substituted pyridine aldehydes are critical pharmacophores, yet their synthesis is plagued by the electron-deficient nature of the pyridine ring. Unlike benzene, the pyridine nucleus resists electrophilic substitution and is prone to nucleophilic attack, polymerization, and hydrate formation.
This guide moves beyond standard textbook procedures to address the specific "failure modes" encountered in the lab. It is structured by synthetic pathway, focusing on causality and recovery.
Module 1: Organometallic Routes (Lithium-Halogen Exchange)
Context: The most reliable method for regioselective aldehyde installation is Lithium-Halogen (Li-Hal) exchange followed by a DMF quench. However, this method is intolerant of moisture and temperature fluctuations.
Diagnostic & Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of Starting Material | Wet DMF. DMF is hygroscopic; even "anhydrous" bottles degrade. | Protocol: Dry DMF over activated 4Å molecular sieves for 24h. Do not use |
| Dimerization (Bipyridines) | High Temperature. Li-Pyridine intermediates are unstable > -60°C and attack unreacted bromide. | Protocol: Maintain -78°C strictly. Pre-cool the bromide solution before adding |
| Product is a carboxylic acid | Oxidative Quench. Air entered the flask before the acidic workup. | Protocol: Ensure positive Argon pressure during the quench. Degas all solvents. |
Deep Dive: The "Cold" Protocol
Why it fails: The lithiated pyridine species is a "hot" nucleophile on an electron-deficient ring. If the temperature rises above -60°C, the lithiated species attacks the starting bromopyridine (nucleophilic aromatic substitution), creating useless bipyridine dimers.
The Workflow:
-
Drying: Flame-dry glassware under vacuum; backfill with Argon (
). -
Exchange: Add
-BuLi (1.1 eq) to the bromopyridine in THF at -78°C . Stir for 30-60 mins. -
Formylation: Add dry DMF (3.0 eq) rapidly to the cold solution.
-
The Critical Step: Allow the mixture to warm to 0°C only after DMF addition is complete.
Figure 1: Logic flow for Lithium-Halogen exchange. Note the red path indicating the dimerization failure mode if temperature control is lost.
Module 2: Oxidative Functionalization (Riley Oxidation)
Context: Converting a methyl group (picoline) directly to an aldehyde using Selenium Dioxide (
FAQ: Why am I getting the carboxylic acid?
Answer: Water is the enemy here. The mechanism proceeds through an organoselenium intermediate. In the presence of water, the aldehyde hydrate is formed, which
The "Anhydrous" Fix:
-
Solvent: Use 1,4-dioxane (dried) instead of ethanol/water.
-
Stoichiometry: Use exactly 1.1 equivalents of
. Excess oxidant drives the reaction to the acid. -
Purification: The reaction produces colloidal selenium (red/grey solid).
-
Tip: Filter the hot reaction mixture through Celite immediately. If it cools, the selenium aggregates and clogs the filter.
-
Module 3: Reductive Synthesis (DIBAL-H)
Context: Reducing pyridine esters or nitriles to aldehydes. The challenge is stopping the reduction at the aldehyde stage without over-reducing to the alcohol (pyridyl methanol).
The "Aluminum Emulsion" Nightmare
Users often report: "I quenched the reaction, but now I have a gelatinous soup that won't separate."
The Solution: Rochelle's Salt Standard acid/base workups fail because aluminum salts form stable emulsions. You must use a chelating agent.
Step-by-Step Protocol:
-
Reaction: Substrate + DIBAL-H (1.2 eq) in Toluene/DCM at -78°C .
-
Quench: Add Methanol (excess) at -78°C to destroy excess hydride.
-
Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
The Wait: Stir vigorously at room temperature for 2-4 hours .
-
Visual Cue: The mixture will transition from a cloudy emulsion to two clear, distinct layers. Do not extract until this happens.
-
Figure 2: DIBAL-H reaction pathway. The stability of the tetrahedral intermediate at low temperature is the only barrier preventing over-reduction.
Module 4: Stability & Isolation (The "Hidden" Hydrate)
Issue: "My NMR shows the aldehyde peak (CHO) has disappeared, but I see a new peak around 6.0 ppm."
Explanation: Pyridine aldehydes are highly electron-deficient. In the presence of trace moisture (from air or solvents), they form gem-diols (hydrates) .
-
Reaction:
-
Observation: The distinct aldehyde proton (
ppm) vanishes. A broad singlet appears upfield ( ppm).
Corrective Action:
-
Validation: Do not throw away the product. Run the NMR in
-DMSO (which often breaks the hydrate) or add a drop of to see if the OH peaks exchange. -
Storage: Store under Argon at -20°C.
-
Usage: If using the aldehyde for a subsequent step (e.g., reductive amination), the hydrate will often react just like the aldehyde, as the equilibrium shifts during the reaction. You may not need to dehydrate it.
References
-
Bouault, A., et al. (2009). "Lithium-Halogen Exchange of Bromopyridines: A Review." Zeitschrift für Naturforschung B, 64(6), 617-628.
-
Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation."[1][2] Organic Syntheses, Coll.[2] Vol. 2, p.509.
-
Saeed, A., et al. (2016). "Selenium catalyzed oxidation of aldehydes: Green synthesis of carboxylic acids." Molecules, 21(4), 438.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Chapter on Carbonyl Reduction).
-
Delpech, B., et al. (1996). "Hydration of Pyridyl Aldehydes." Journal of Organic Chemistry, 61(19), 6539-6545.
Sources
Technical Support Center: Pyridine Aldehyde Reaction Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation and Other Side Reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving pyridine aldehydes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems creatively and effectively in your own work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental reasons why pyridine aldehydes are prone to unwanted side reactions, particularly dimerization.
Q1: I'm seeing a significant amount of an unknown, high-molecular-weight byproduct in my reaction. Why are pyridine aldehydes so susceptible to dimerization?
Pyridine aldehydes, especially when subjected to basic or catalytic conditions, can form dimers and other byproducts through several distinct chemical pathways. Unlike many common aliphatic aldehydes, they lack alpha-hydrogens and thus cannot self-condense via a standard enolate-based aldol mechanism. However, their reactivity stems from the electrophilic nature of the aldehyde's carbonyl carbon, which is further activated by the electron-withdrawing pyridine ring.
The primary pathways for dimerization and side reactions include:
-
Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH), two molecules of a non-enolizable aldehyde like a pyridine aldehyde can disproportionate. One molecule is oxidized to a carboxylic acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[1][2] This is a common failure mode when attempting reactions that require strong basic conditions.
-
Benzoin Condensation: This reaction is a specific dimerization of two aromatic aldehydes, catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (NHCs).[3][4] The product is an α-hydroxy ketone, known as a benzoin. If your reaction conditions include these catalysts, this pathway is highly likely.[5][6]
-
Hemiacetal Dimer Formation: In protic solvents (like water or alcohols), aldehydes exist in equilibrium with their hydrated (gem-diol) or hemiacetal forms.[7] A key dimerization pathway, particularly for pyridine-2-carboxaldehyde, involves the formation of a hemiacetal between two aldehyde molecules, a reaction that can be promoted by the presence of water and Lewis acids like zinc chloride.[8]
Q2: Does the position of the aldehyde group (2-, 3-, or 4-) on the pyridine ring matter?
Yes, the position is critical and significantly influences the aldehyde's reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions (the ortho and para positions relative to the nitrogen).
-
2- and 4-Pyridinecarboxaldehydes: The aldehyde groups at these positions are highly electrophilic due to the strong electron-withdrawing influence of the ring nitrogen. This makes them more susceptible to nucleophilic attack, including reactions that lead to hydrates, hemiacetals, and Cannizzaro products.[7][9]
-
3-Pyridinecarboxaldehyde: The aldehyde at the 3-position is less activated than its 2- and 4-isomers. While still reactive, it may be less prone to some of the side reactions that plague the other isomers under identical conditions.
A study comparing pyridine aldehyde isomers found that the degree of hydrate formation, an indicator of carbonyl electrophilicity, was highest for the 4-substituted analogue.[9]
Q3: My starting material seems to be degrading even before the main reaction starts. Is this related to dimerization?
It can be. Pyridine aldehydes can be sensitive to storage conditions and the reaction environment.[10] In aqueous buffers, they can form hydrates, which might not be the reactive species you desire for your primary reaction.[11] Furthermore, under strongly alkaline conditions (high pH), the Cannizzaro reaction can occur, consuming your starting material before your intended nucleophile has a chance to react.[1][7] It is crucial to use freshly purified starting materials and to carefully control the pH and temperature of your reaction medium from the outset.
Part 2: Proactive Strategies for Minimizing Dimer Formation
Before diving into specific reaction troubleshooting, several general strategies can be employed to minimize the risk of dimerization and other side reactions.
Strategy 1: Control of Reaction Conditions (Kinetic vs. Thermodynamic Control)
Many dimerization reactions, like the aldol condensation, are reversible. The initial product (the β-hydroxy adduct) is often the kinetic product (formed faster, lower activation energy), while the final, dehydrated dimer is the more stable thermodynamic product.[12] By controlling the reaction conditions, you can favor the formation of your desired product over the undesired thermodynamic dimer.
| Parameter | Recommendation for Kinetic Control | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | Reduces the available energy in the system, making it less likely for reactions to overcome the higher activation energy of side reactions or for reversible additions to proceed to more stable, condensed products.[12] |
| Reaction Time | Short, with careful monitoring (TLC, LC-MS) | Prevents the reaction mixture from reaching thermodynamic equilibrium, where the more stable (and often undesired) dimer may predominate.[12] |
| Reagent Addition | Slow, controlled addition of the pyridine aldehyde | Adding the aldehyde slowly to the reaction mixture containing the other reagents keeps its instantaneous concentration low, minimizing the chance of self-reaction.[8] |
Strategy 2: Judicious Choice of Base/Catalyst
The choice of base or catalyst is arguably the most critical factor in preventing side reactions.
-
Avoid Strong Hydroxide Bases: Unless you are intentionally performing a Cannizzaro reaction, avoid strong bases like NaOH and KOH, as they directly promote this disproportionation pathway.[1][2]
-
Use Non-Nucleophilic/Sterically Hindered Bases: For reactions requiring base-mediated deprotonation (e.g., of a carbon acid in a condensation reaction), consider using non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) at low temperatures. These bases are less likely to attack the carbonyl carbon directly.
-
Avoid Cyanide/NHC Catalysts: If benzoin condensation is a concern, do not use cyanide (NaCN, KCN) or N-heterocyclic carbene (NHC) catalysts.[4][5]
Strategy 3: Using Protecting Groups
When performing multi-step syntheses, a robust strategy is to protect the aldehyde functionality, rendering it inert to the reaction conditions of an intermediate step.
-
Acetal Protection: The aldehyde can be protected as an acetal (commonly a diethyl or ethylene glycol acetal) by reacting it with an alcohol or diol under acidic conditions. Acetals are stable to bases, organometallics, and hydrides but can be easily removed with aqueous acid.[13]
-
Pyridine N-Protection: The reactivity of the entire system can be modulated by protecting the pyridine nitrogen. Complexation with borane (BH₃) can reduce the electron-withdrawing nature of the ring, potentially decreasing the aldehyde's electrophilicity and preventing certain side reactions.[14][15]
Part 3: Troubleshooting Specific Reactions
This section provides targeted advice for common synthetic transformations involving pyridine aldehydes.
Issue 1: Low Yields in Wittig Reactions
Problem: "I am attempting a Wittig reaction with 4-pyridinecarboxaldehyde, but I'm getting a complex mixture and low yield of my desired alkene."
Analysis: The Wittig reaction relies on a phosphorus ylide, which is generated using a base. If the base is too strong and nucleophilic (like an alkoxide), it can attack the highly electrophilic pyridine aldehyde, leading to Cannizzaro-type products. Furthermore, the ylide itself is basic and can promote side reactions if not controlled.
Troubleshooting Workflow: Wittig Reaction
Caption: Troubleshooting workflow for Wittig reactions with pyridine aldehydes.
Recommended Protocol: Wittig Reaction with an Unstabilized Ylide
-
Apparatus Setup: Flame-dry all glassware under vacuum and cool under a positive pressure of dry nitrogen or argon.
-
Ylide Generation: In a flask under inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the now bright yellow-orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution to -78 °C. Dissolve the pyridine aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). The byproduct, triphenylphosphine oxide, can often be removed via filtration or column chromatography.[16][17][18][19]
Issue 2: Failure of Grignard Reactions
Problem: "My Grignard reaction with 2-pyridinecarboxaldehyde isn't working. I'm just recovering my starting material or getting a complex mess."
Analysis: Grignard reagents are extremely strong bases.[20] This presents two major problems with pyridine aldehydes:
-
Acid-Base Reaction: The Grignard reagent can be quenched by any trace of acidic protons, most notably water. Anhydrous conditions are non-negotiable.[12]
-
Complexation: The Lewis basic nitrogen of the pyridine ring can coordinate to the magnesium of the Grignard reagent. This deactivates both species, preventing the nucleophilic addition to the carbonyl group. This is especially problematic for the 2-isomer due to the potential for chelation.
Troubleshooting Workflow: Grignard Reaction
Caption: Troubleshooting workflow for Grignard reactions with pyridine aldehydes.
Recommended Protocol: Grignard Addition using Luche Conditions
This protocol is particularly useful for hindered ketones or sensitive substrates.
-
Apparatus Setup: Flame-dry all glassware under vacuum and cool under a positive pressure of dry nitrogen or argon.
-
Substrate Preparation: In a flask under inert atmosphere, suspend anhydrous cerium(III) chloride (CeCl₃, 1.1 eq) in anhydrous THF. Stir vigorously for 1-2 hours to ensure a fine, reactive slurry.
-
Aldehyde Addition: Cool the CeCl₃ slurry to -78 °C. Add the pyridine aldehyde (1.0 eq), dissolved in a minimal amount of anhydrous THF, to the slurry and stir for 30 minutes.
-
Grignard Addition: Add the Grignard reagent (1.1 eq) dropwise to the cold mixture.
-
Reaction & Workup: Stir at -78 °C until TLC indicates consumption of the starting material. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with an organic solvent and purify as necessary.[21][22]
Issue 3: Side Reactions in Reductive Aminations
Problem: "I'm trying to perform a reductive amination with 3-pyridinecarboxaldehyde and a primary amine, but I'm getting significant amounts of the dialkylated amine and the corresponding alcohol from aldehyde reduction."
Analysis: Reductive amination involves the formation of an imine (or iminium ion) followed by its reduction. The key is to use a reducing agent that is selective for the imine/iminium ion over the starting aldehyde. Common reagents like sodium borohydride (NaBH₄) can reduce both, leading to the alcohol byproduct if the imine formation is slow.[23] Dialkylation occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.[24]
Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it reduces iminium ions much faster than aldehydes.[23][24]
-
Reaction Setup: To a flask, add the pyridine aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) to the mixture in one portion. If the amine is used as a hydrochloride salt, 1 additional equivalent of a non-nucleophilic base (like triethylamine) is required.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour, then separate the layers. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry, and concentrate to obtain the crude product for purification.[24][25][26]
References
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. quora.com [quora.com]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2‐(N‐Hexylcarbazole‐3′‐yl)‐4‐pyridinealdehyde: Cyanide Detection via Benzoin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protection/Deprotection Reagents [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Grignard Reaction [organic-chemistry.org]
- 23. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) for the synthesis and scale-up of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical and fine chemical manufacturing.
Overview of Primary Synthetic Strategies
The synthesis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is typically approached via one of two primary routes, each with distinct advantages and challenges, particularly during scale-up.
-
Route A: Nucleophilic Aromatic Substitution (SNA_r_). This is the most direct approach, involving the reaction of a 2-halopyridine derivative, such as 2-chloropyridine-3-carbaldehyde, with N-ethylmethylamine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the C2 position for nucleophilic attack. This method is often favored for its straightforwardness and high atom economy.[1][2]
-
Route B: Vilsmeier-Haack Formylation. This route begins with the synthesis of 2-[Ethyl(methyl)amino]pyridine, which is then formylated at the C3 position. The Vilsmeier-Haack reaction uses a reagent formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to install the aldehyde group.[3][4] While effective, this method introduces challenges related to regioselectivity and the handling of corrosive reagents.
Caption: Primary synthetic pathways to the target compound.
Troubleshooting Guide & Core Protocols
This section addresses common issues encountered during the synthesis, with a focus on challenges that emerge during process scale-up.
Category: Route A - Nucleophilic Aromatic Substitution (SNA_r_)
This is the recommended route for its efficiency and more manageable scale-up parameters. The protocol below is based on a 50-gram scale of the starting material.
| Reagent | CAS No. | Mol. Wt. | Amount | Equivalents |
| 2-Chloropyridine-3-carbaldehyde | 36404-88-3 | 141.56 | 50.0 g | 1.0 |
| N-Ethylmethylamine | 624-78-2 | 59.11 | 31.5 g (45 mL) | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 73.0 g | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 250 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chloropyridine-3-carbaldehyde (50.0 g), potassium carbonate (73.0 g), and DMF (250 mL).
-
Reagent Addition: Begin stirring the slurry and add N-ethylmethylamine (45 mL) via a dropping funnel over 15 minutes. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. The product may precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with water (2 x 250 mL) and then with brine (1 x 250 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow to brown oil or low-melting solid.
-
Purification: Purify the crude material via vacuum distillation or column chromatography on silica gel.
Q1: My reaction shows low or incomplete conversion after the recommended time. What are the primary causes and how can I fix this?
A1: Low conversion is a common scale-up challenge often related to mass and heat transfer limitations.
-
Causality:
-
Insufficient Mixing: In larger vessels, inefficient stirring can create "dead zones" where reactants are not adequately mixed, slowing the reaction rate. The base, K₂CO₃, is a solid, making this a heterogeneous reaction that relies on good agitation.
-
Temperature Gradients: The actual internal temperature may be lower than the setpoint of the heating mantle or jacket, especially in the center of a large reactor.
-
Amine Loss: N-Ethylmethylamine has a low boiling point (36-37 °C). Even with a condenser, significant amounts can be lost to the headspace of the reactor, reducing its effective concentration.
-
-
Solutions:
-
Improve Agitation: Increase the stirrer speed or use a more efficient stirrer design (e.g., anchor or pitched-blade turbine) to ensure the solid base is well-suspended.
-
Verify Internal Temperature: Always use a temperature probe placed within the reaction mixture, not just monitoring the jacket temperature.
-
Increase Amine Equivalents: On a larger scale, increasing the equivalents of N-ethylmethylamine to 1.8-2.0 eq. can compensate for losses and drive the reaction to completion.
-
Consider a Higher Boiling Solvent: While DMF is effective, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) have higher boiling points and can be used to run the reaction at a higher temperature (e.g., 100-120 °C) for faster kinetics.[1]
-
Q2: I'm observing an increase in impurities compared to my lab-scale experiments. What are the likely side reactions?
A2: The impurity profile can change upon scale-up due to longer reaction times and more significant temperature fluctuations.
-
Causality & Side Reactions:
-
Over-alkylation/Dimerization: While less common, prolonged heating can sometimes lead to side reactions involving the product or starting materials.
-
Reaction with Solvent: At elevated temperatures, DMF can slowly decompose, especially in the presence of a base, to form dimethylamine. This can compete with N-ethylmethylamine, leading to the formation of 2-(dimethylamino)pyridine-3-carbaldehyde as a significant impurity.
-
-
Solutions:
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long once the starting material is consumed.
-
Strict Temperature Control: Avoid "hot spots" in the reactor through efficient stirring and controlled heating.
-
Alternative Base: Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if solvent-derived impurities are an issue, although a stronger inorganic base is generally required.
-
Category: Route B - Vilsmeier-Haack Formylation
While not the preferred route for scale-up due to reagent hazards and work-up complexity, it is a viable alternative if starting materials for Route A are unavailable.
Caption: Critical control points in the Vilsmeier-Haack workflow.
Q3: My Vilsmeier-Haack reaction is sluggish or fails completely. What should I check?
A3: Reaction failure is almost always linked to the Vilsmeier reagent itself or the substrate's reactivity.
-
Causality:
-
Deactivated Reagent: The Vilsmeier reagent (a chloroiminium ion) is highly moisture-sensitive.[3] Any water in the DMF or glassware will quench it. POCl₃ can also degrade over time if not stored properly.
-
Poor Reagent Formation: The reaction between DMF and POCl₃ is exothermic. If POCl₃ is added too quickly or without sufficient cooling, side reactions can occur that reduce the yield of the active reagent.
-
Substrate Purity: The starting 2-[Ethyl(methyl)amino]pyridine must be pure and free of nucleophilic impurities that could consume the Vilsmeier reagent.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous grade DMF.
-
Use Fresh POCl₃: Use a freshly opened bottle of phosphorus oxychloride or distill older material before use.
-
Controlled Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and allowing it to stir for 30-60 minutes before adding the pyridine substrate.[5]
-
Q4: I am getting a mixture of the desired C3-formylated product and the C5-formylated isomer. How can I improve regioselectivity?
A4: The C2-amino group is ortho-, para-directing, activating both the C3 and C5 positions for electrophilic substitution. Managing this is key.
-
Causality:
-
Electronic Effects: Both C3 and C5 are electronically activated. While C3 is often favored due to steric hindrance from the C2-substituent potentially blocking the C3 approach, this is not always sufficient to ensure complete selectivity.
-
Reaction Temperature: Higher reaction temperatures can sometimes overcome the kinetic barrier for reaction at the less-favored site, leading to a poorer isomer ratio.
-
-
Solutions:
-
Lower Reaction Temperature: Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. This often favors the kinetically preferred product.
-
Solvent Effects: While less common, exploring different solvents for the Vilsmeier-Haack reaction can sometimes influence the isomer ratio, though DMF is standard.
-
Embrace Purification: It is often more practical to accept a mixture of isomers (e.g., 90:10) and develop a robust purification method (chromatography or crystallization) to isolate the desired C3 product.
-
Frequently Asked Questions (FAQs)
Q1: For a multi-kilogram scale-up, which synthetic route is superior?
A1: Route A (Nucleophilic Aromatic Substitution) is strongly recommended for scale-up. The primary reasons are:
-
Safety: It avoids the use of highly corrosive and water-reactive POCl₃. The work-up for the Vilsmeier-Haack reaction is dangerously exothermic and requires specialized equipment and procedures on a large scale.[6]
-
Simplicity: Route A is a more straightforward, one-step process from a commercially available advanced intermediate.[7]
-
Waste Profile: The byproducts of Route A (KCl and water) are more benign than the phosphate waste generated from the Vilsmeier-Haack work-up.
-
Selectivity: Route A avoids the regioselectivity issues inherent in the formylation of an activated pyridine ring.
Q2: What are the most critical safety considerations for this process, regardless of the route?
A2:
-
Exotherm Management: Both routes have exothermic steps. The SNA_r_ reaction has a mild exotherm on amine addition, while the Vilsmeier reagent formation and, especially, its aqueous quench are violently exothermic. A thermal hazard assessment is crucial before any scale-up to ensure the reactor's cooling capacity is sufficient.[6]
-
Reagent Handling: N-ethylmethylamine is volatile, flammable, and corrosive. POCl₃ is extremely corrosive and reacts violently with water. Both must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Management: When performing reactions in a sealed or closed system, especially with volatile amines or reactions that might generate gas, ensure that the reactor is equipped with adequate pressure relief systems.
Q3: How can I effectively monitor the reaction at scale?
A3: Direct sampling from a large reactor can be challenging.
-
Process Analytical Technology (PAT): For commercial-scale manufacturing, in-situ monitoring with IR or Raman spectroscopy can provide real-time data on the consumption of starting materials and formation of the product without the need for sampling.
-
Offline HPLC/GC: For pilot-scale work, establish a safe sampling procedure. Quench the sample immediately in a suitable solvent (e.g., acetonitrile/water) to stop the reaction. A calibrated HPLC or GC method is the most reliable way to get accurate quantitative data on conversion and impurity formation.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
Pal, M., et al. (A simple synthesis of aminopyridines: use of amides as amine source). (2009). SciELO. Retrieved February 18, 2026, from [Link]
-
Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (2007). The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 18, 2026, from [Link]
-
Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (n.d.). Retrieved February 18, 2026, from [Link]
-
2-Chloropyridine-3-carbaldehyde. (n.d.). Pipzine Chemicals. Retrieved February 18, 2026, from [Link]
-
The Chemical Versatility of 2-Chloropyridine-3-carboxaldehyde: Synthesis and Supply. (2026). Retrieved February 18, 2026, from [Link]
-
2-Chloropyridine-3-carboxamide. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
2-(Methylamino)pyridine-3-carbaldehyde. (n.d.). J&K Scientific. Retrieved February 18, 2026, from [Link]
- Process for the preparation of 2-halogenopyridinealdehydes and novel 2.... (n.d.). Google Patents.
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Managing reaction temperature for selective formylation
Introduction: The Thermal Switch in Formylation
In drug discovery and intermediate synthesis, formylation is rarely a "mix and stir" operation. It is a competition between kinetics (speed/nucleophilicity) and thermodynamics (stability/reversibility).
Temperature is your primary control rod. In electrophilic aromatic substitutions like Vilsmeier-Haack or Reimer-Tiemann, a deviation of 10°C does not just alter the rate—it often alters the identity of the product (Regioselectivity) or the integrity of the substrate (Chemoselectivity).
This guide addresses the three most common formylation workflows, focusing on how thermal management dictates selectivity.
Module 1: The Vilsmeier-Haack (VH) Protocol
Core Challenge: Chemoselectivity & Thermal Runaway Target Audience: Users synthesizing aryl aldehydes from electron-rich aromatics (anilines, phenols, heterocycles).[1]
The Vilsmeier-Haack reaction is biphasic in terms of temperature. The formation of the electrophile (the Vilsmeier reagent) is exothermic and unstable , while the formylation of the substrate often requires thermal activation energy .
The "Cold-then-Hot" Strategy
Failure often occurs because users apply a single temperature setpoint. You must treat the reaction as two distinct thermal events.
Step-by-Step Protocol:
-
Reagent Formation (The Danger Zone):
-
Charge dry DMF (Dimethylformamide) into the reactor.
-
Cool to 0–5°C. This is non-negotiable.
-
Add
dropwise. Crucial: Maintain internal temp . -
Mechanism:[1][2][3][4][5][6][7] This forms the chloroiminium ion.[8] If allowed to heat >20°C during this phase, the reagent can self-degrade or polymerize, leading to "tar" later.
-
-
Substrate Addition:
-
Thermal Ramp (The Reaction):
-
Slowly ramp to 60–80°C (substrate dependent).
-
Hold until TLC/HPLC shows conversion.
-
-
Quench (Hydrolysis):
-
Cool back to <10°C before adding water/acetate. The hydrolysis of the iminium salt is exothermic.
-
Troubleshooting Guide: Vilsmeier-Haack
| Symptom | Probable Thermal Cause | Corrective Action |
| Black Tar / Polymerization | Reagent formation temp > 20°C or rapid substrate addition. | Use an ice/salt bath for Step 1. Install internal temp probe; do not rely on bath temp. |
| Chlorinated Byproduct (e.g., Ar-Cl instead of Ar-CHO) | Reaction temp too high (>90°C) or excess | Reduce reaction temp to 60°C. Chlorination competes with formylation at high energy states. |
| Solidified Reaction | Temp too low (<0°C) causing DMF freezing. | Keep bath at 0°C, not -10°C. DMF freezes at -61°C but complexes can precipitate earlier. |
| Low Yield / No Reaction | Ramp temp too low. | The iminium intermediate is stable. It requires heat (60°C+) to overcome the aromaticity barrier for substitution. |
Visual Workflow: Vilsmeier Thermal Profile
Caption: The Vilsmeier-Haack process requires a strict "U-shaped" temperature profile (Cold-Hot-Cold) to ensure reagent stability and safe hydrolysis.
Module 2: The Reimer-Tiemann Reaction
Core Challenge: Regioselectivity (Ortho vs. Para) Target Audience: Researchers functionalizing phenols.[6][9]
The Reimer-Tiemann reaction typically yields the ortho-isomer as the major product.[3][9] This is due to the coordination of the carbene intermediate with the phenoxide oxygen and the cation (usually
Temperature & Selectivity Logic
While this reaction requires reflux (approx. 60–70°C for
-
Too Cold: Carbene generation is too slow; hydrolysis of chloroform competes.
-
Too Hot: Carbene decomposes; polymer/resin forms.
Data: Typical Isomer Ratios vs. Conditions
| Condition | Temp | Major Isomer | Mechanism Note |
| Standard (NaOH/H2O) | Reflux (65°C) | Ortho (2:1 to 4:1) | Cyclic transition state involving |
| High Temp / Pressure | >100°C | Para (Ratio increases) | Thermodynamic control favors the less sterically hindered para product. |
| With PEG/Surfactant | 60°C | Para | Surfactant encapsulates the cation, disrupting the ortho-coordination mechanism. |
Troubleshooting Guide: Reimer-Tiemann
-
Q: Why is my yield <40%?
-
A: This is historically normal for Reimer-Tiemann due to carbene hydrolysis. Do not increase temperature to force yield ; this will only increase tar. Instead, ensure vigorous stirring (emulsion formation) or use a phase transfer catalyst (CTAB).
-
-
Q: How do I maximize the Ortho isomer?
-
A: Maintain strict reflux (
). Do not use co-solvents that solvate cations well (like DMSO), as they break the specific coordination required for ortho-attack.
-
Module 3: The Duff Reaction
Core Challenge: Polymerization (Resin Formation) Target Audience: Synthesis of dialdehydes or highly reactive phenols.[6]
The Duff reaction uses Hexamine (HMTA) in acid (TFA or Acetic Acid). It is notorious for turning into "Bakelite" (phenol-formaldehyde plastic) if the temperature is mismanaged.
The "Resin Trap"
-
Low Temp (<60°C): Reaction is sluggish; intermediates accumulate.
-
High Temp (>90°C): The formylated product reacts with excess phenol/hexamine to form cross-linked polymers.
Critical Protocol Adjustment: Run the reaction at the lowest effective temperature (typically 70–75°C for TFA). Monitor via HPLC.[9] As soon as the mono-formylated peak plateaus, quench immediately . Extended heating does not drive conversion; it drives polymerization.
FAQ: General Thermal Management
Q: Can I use a microwave reactor for these formylations? A:
-
Vilsmeier:NO. The rapid heating of the pre-formed reagent can lead to explosion/runaway decomposition (See References).
-
Reimer-Tiemann:YES. Microwave heating often improves yield by generating the carbene rapidly, outcompeting the hydrolysis side-reaction.
Q: My Vilsmeier reagent precipitated. Is it ruined? A: Not necessarily. The Vilsmeier salt is often insoluble in non-polar solvents or cold DMF. However, if it turned yellow/orange while cold, it is likely fine. If it turned dark brown/black , it has thermally decomposed. Discard and restart.
References
-
Vilsmeier-Haack Mechanism & Scope: Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Thermal Hazards of Vilsmeier Reagents: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (See specific case studies on DMF/POCl3 runaway reactions).
-
Reimer-Tiemann Selectivity: Hine, J., & van der Veen, J. M. (1959). The Mechanism of the Reimer-Tiemann Reaction. Journal of the American Chemical Society.
-
Duff Reaction Polymerization Control: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry. Wiley.
-
Process Safety in Formylation: Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. Application Note.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Vilsmeier haack reaction | PPTX [slideshare.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Catalyst Deactivation in Pyridine Aldehyde Synthesis
Welcome to the Advanced Catalysis Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
This guide addresses the technical challenges in synthesizing pyridine carboxaldehydes (e.g., 2-, 3-, or 4-pyridinecarboxaldehyde). Unlike standard alkyl-aromatic oxidations, pyridine rings possess a basic nitrogen that interacts strongly with Lewis acid sites on catalysts, creating unique deactivation modes.
Whether you are performing Vapor Phase Oxidation (VPO) of picolines or Liquid Phase Catalytic Conversion , this hub provides root-cause diagnostics and recovery protocols.
Module 1: Diagnostic Workflow
Before altering parameters, identify your deactivation phenotype. Use this logic flow to categorize your issue.
Figure 1: Decision tree for categorizing catalyst failure modes based on observable reactor metrics.
Module 2: Vapor Phase Oxidation (V-Ti-O Systems)
Context: The industrial standard involves oxidizing methylpyridines (picolines) over Vanadia-Titania (V₂O₅/TiO₂) catalysts. The Challenge: The pyridine aldehyde is an intermediate. The catalyst must be active enough to activate the methyl C-H bond but not so active that it oxidizes the aldehyde to carboxylic acid or CO₂.
Issue 1: "The Coke Death" (Rapid Fouling)
Symptom: Pressure drop increases; conversion plummets within hours. Root Cause: Picolines are basic.[1] They adsorb strongly onto the Lewis acid sites of the catalyst. If the surface acidity is too high or the temperature is too low to desorb the product, the adsorbed species polymerize into coke.
Troubleshooting Protocol:
-
Check Water Co-feeding: Water is not inert. It competes for adsorption sites, displacing the product and moderating surface acidity.
-
Standard: Maintain a water:picoline molar ratio of 20:1 to 40:1 .
-
-
Temperature Window: Ensure you are operating above the dew point of the heavy by-products but below sintering limits.
-
Target: 320°C – 360°C. Below 300°C often promotes fouling.
-
Issue 2: Irreversible Activity Loss (Sintering)
Symptom: Conversion drops permanently. Regeneration (burning off coke) fails to restore activity. Root Cause: The TiO₂ support has transformed from Anatase (high surface area, optimal interaction with Vanadium) to Rutile (low surface area, poor interaction). This phase transition accelerates above 550°C, but Vanadium lowers this transition temperature.
Data: Sintering Thresholds
| Catalyst Composition | Anatase Stability Limit | Risk Factor |
|---|---|---|
| Pure TiO₂ (Anatase) | ~600°C | Low |
| V₂O₅ (10%) / TiO₂ | ~520°C | High |
| V₂O₅-MoO₃ / TiO₂ | ~550°C | Moderate |
Corrective Action:
-
Never exceed 450°C during regeneration cycles.
-
Doping: If sintering is recurrent, switch to a catalyst doped with Tungsten (WO₃) or Silica (SiO₂), which stabilize the Anatase phase [1].
Issue 3: Selectivity Drift (Aldehyde vs. Acid)
Symptom: You are producing Nicotinic/Picolinic Acid instead of the Aldehyde.
Root Cause: The aldehyde is the intermediate.[2] High residence time or excess lattice oxygen favors the acid.
Mechanism: The reaction follows the Mars-van Krevelen mechanism. Lattice oxygen (
Figure 2: The Mars-van Krevelen redox cycle. Balance between the Oxidation Step and Re-oxidation is critical for selectivity.
Optimization Protocol:
-
Increase Space Velocity (GHSV): Reduce contact time to prevent sequential oxidation. Target 2000–3000
. -
Limit Oxygen: Operate at the stoichiometric limit or slightly below. A "starved" surface favors the aldehyde.
Module 3: Liquid Phase Alternatives
If vapor phase stability is unmanageable, consider these liquid-phase routes.
Scenario A: Radical Oxidation (Co/Mn Catalysts)
Method: Oxidation of picoline using Co(OAc)₂/Mn(OAc)₂ + NHPI (N-hydroxyphthalimide). Common Failure: Catalyst Precipitation.
-
Why: The accumulation of water (by-product) causes the hydrophobic catalyst-ligand complex to precipitate or creates a biphasic system where the catalyst separates from the picoline.
-
Fix: Use Acetic Acid as the solvent (solubilizes both catalyst and water) and maintain temperature >90°C.
Scenario B: Reduction of Cyanopyridines (Pd/C)
Method: Hydrogenation of 3-cyanopyridine to 3-pyridinecarboxaldehyde. Common Failure: Poisoning by Pyridine Nitrogen.
-
Why: The pyridine nitrogen binds to Pd active sites stronger than the nitrile group, halting turnover.
-
Fix: Perform the reaction in acidic media (e.g., aqueous HCl or H₂SO₄). This protonates the pyridine nitrogen (
), preventing it from poisoning the metal surface, while leaving the nitrile group available for reduction [2].
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Catalyst Regeneration (Vapor Phase)
Use this when reversible coking is confirmed.
-
Purge: Switch feed to inert gas (
) at reaction temperature (320°C) for 1 hour to strip volatiles. -
Ramp: Increase temperature to 400°C at 2°C/min. DO NOT EXCEED 450°C.
-
Burn-off: Introduce Lean Air (5%
in ). Monitor exotherms (hotspots). -
Soak: Hold until
evolution in off-gas ceases (typically 4-6 hours). -
Re-oxidize: Switch to full Air flow for 1 hour to ensure Vanadium is returned to
state.
SOP-02: Coke Characterization (TPO)
Use this to quantify carbon deposition.
-
Load 50mg spent catalyst into TGA/DSC unit.
-
Flow Air (50 mL/min).
-
Ramp RT to 800°C at 10°C/min.
-
Analysis:
-
Peak < 350°C: Soft coke (oligomers) – Easy to regenerate.
-
Peak > 450°C: Graphitic coke – Hard to regenerate; indicates severe acidity issues.
-
FAQs
Q: Why does my fresh V-Ti catalyst show low activity initially?
A: V-Ti catalysts often require an "activation period" (10-20 hours). This allows the surface Vanadium species to restructure into the active monolayer and achieve the equilibrium
Q: Can I use pure Oxygen instead of Air?
A: High Risk. Pure oxygen creates intense local hotspots. In picoline oxidation, hotspots >500°C will cause Vanadium sublimation and TiO₂ sintering (Anatase
Q: My aldehyde yield is good, but the product is dark/black. Why? A: This is "tar" formation from polymerization of the aldehyde itself. Pyridine aldehydes are unstable.
-
Fix: Quench the reactor effluent immediately. Do not allow the product to condense slowly in hot zones. Use a scrubber with cold solvent (<10°C).
References
-
Sintering & Support Effects: Zhang, F. (2011). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Advanced Materials Research.
-
Liquid Phase/Reduction Mechanisms: Al'kaeva, E.M., et al. (1998). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. Catalysis Letters.
-
Deactivation Mechanisms (General V-Ti): Wachs, I. E. (2013). Catalysis science of supported vanadium oxide catalysts. Dalton Transactions.
-
Radical Oxidation (Liquid Phase): Kulkarni, S., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co(II), NHPI... Catalysts (MDPI).
Sources
Overcoming poor solubility of pyridine derivatives in organic solvents
Ticket ID: PYR-SOL-001 Subject: Overcoming Poor Solubility & Purification Issues in Pyridine Chemistry Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Module 1: Diagnostic Framework (The "Why")
User Query: "My pyridine derivative is a solid brick. It won't dissolve in DCM, THF, or Toluene. Why?"
Technical Insight: Pyridine itself is a liquid miscible with water and organics.[1][2][3][4] However, functionalized pyridine derivatives—especially those with amides, carboxylic acids, or fused rings—often suffer from the "Brick Dust" effect . This is driven by two factors:
-
High Lattice Energy: Strong
- stacking between planar pyridine rings. -
Intermolecular H-Bonding: The basic nitrogen acts as a strong H-bond acceptor, creating tight networks with H-bond donors (amides/acids) in the crystal lattice.
Diagnostic Protocol: Before choosing a solvent, classify your insolubility type using the decision matrix below.
Figure 1: Decision matrix for selecting solubilization strategies based on physical properties (MP) and functional groups.
Module 2: Solvent Engineering (The "Magic" Solvents)
User Query: "DCM and Methanol aren't working. What is the 'Nuclear Option' for dissolving these compounds?"
The Solution: Fluorinated Alcohols (HFIP & TFE) Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are superior to standard alcohols for pyridine derivatives.
Mechanism of Action: HFIP is a strong Hydrogen Bond Donor (HBD) but a poor nucleophile. It disrupts the intermolecular N···H aggregates of pyridine derivatives by forming a solvent shell around the basic nitrogen. This "breaks" the crystal lattice more effectively than MeOH or DMSO [1].
Comparative Solubility Data
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Application for Pyridines |
| DCM | 8.9 | 0.13 | Good for lipophilic pyridines; poor for polar/crystalline ones. |
| Methanol | 33.0 | 0.93 | Standard polar solvent; often fails for high MP solids. |
| DMSO | 46.7 | 0.00 | Excellent dissolution, but hard to remove (high BP). |
| HFIP | 16.7 | 1.96 | The "Gold Standard" for disrupting aggregates. Low BP (58°C).[5] |
| TFE | 27.0 | 1.51 | Cheaper alternative to HFIP; good balance of solubility/cost. |
Protocol: The "HFIP Spike" Method
Use this for NMR sample preparation or transferring material to reaction vessels.
-
Weigh 5–10 mg of insoluble pyridine derivative into a vial.
-
Add 50–100
L of pure HFIP.-
Observation: Most stubborn pyridines will dissolve almost instantly due to the H-bond disruption.
-
-
Dilute with your primary solvent (e.g., CDCl
for NMR or DCM for reactions).-
Note: HFIP is miscible with DCM and Chloroform.
-
-
Evaporation: HFIP boils at 58°C, making it easy to remove via rotary evaporation, unlike DMSO or DMF.
Module 3: Chromatographic Purification (Overcoming "Tailing")
User Query: "My compound streaks/tails on the silica column and I lose half my yield. How do I fix this?"
Root Cause:
Silica gel is acidic (
The Fix: Silica Deactivation Protocols You must "mask" the silanols or modify the mobile phase.
Method A: The Triethylamine (TEA) Wash (Standard)
Best for general purification of basic pyridines.
-
Slurry Preparation: Prepare your silica slurry in the starting mobile phase (e.g., Hexane/EtOAc).[6]
-
Deactivation: Add 1% (v/v) Triethylamine to the slurry and stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run your column with the mobile phase containing 0.1% to 0.5% TEA .
-
Why? TEA is more basic than pyridine; it preferentially binds to silanols, allowing your product to pass through freely.
-
Method B: The "DCM/MeOH/NH3" System (For Highly Polar)
Best for very polar, water-soluble pyridine derivatives.
-
Stock Solution: Prepare a 7N NH
in Methanol solution (commercially available). -
Mobile Phase: Use DCM : [7N NH
in MeOH].-
Gradient: Start at 98:2 and ramp to 90:10.
-
-
Visualization: This system suppresses tailing significantly.
Visualizing the Mechanism:
Figure 2: Competitive binding mechanism. TEA (Green) blocks acidic silica sites, preventing Pyridine (Blue) retention.
Module 4: Reaction & Workup Optimization
User Query: "How do I extract my water-soluble pyridine from the aqueous layer?"
Technical Insight: Pyridines are often amphiphilic. In acidic water (pH < 5), they exist as pyridinium salts (highly water-soluble). In basic water, they are neutral but still polar enough to resist extraction into non-polar solvents like Hexane or Ether.
Protocol: The "Salting Out" Extraction
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10) using saturated Na
CO or NaOH.-
Goal: Convert all pyridinium (
) to neutral pyridine ( ).
-
-
Saturation: Add solid NaCl to the aqueous layer until saturated.
-
Solvent Choice: Do not use Diethyl Ether. Use:
-
DCM (Dichloromethane): Good for most.
-
CHCl
/ IPA (3:1): The "Universal Extractor" for highly polar heterocycles.
-
-
Execution: Perform 3-4 extractions. Pyridines partition slowly.
FAQ: Removing Pyridine Solvent
Q: I used pyridine as a solvent/reagent. How do I get rid of it without distilling? A: Use the Copper Sulfate Wash .
-
Wash the organic layer with saturated aqueous CuSO
. -
Pyridine coordinates to Copper(II) to form a water-soluble complex (
). -
Indicator: The aqueous layer turns Deep Blue . Repeat washing until the aqueous layer remains light blue/clear [3].
References
-
Review of Fluorinated Alcohols (HFIP)
- Chromatographic Purification of Basic Heterocycles: Title: A Researcher's Guide to Pyridine Purification: A Comparative Analysis. Source: BenchChem Technical Guides.
-
General Solubility & Properties
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine [chemeurope.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Difunctionalization Processes Enabled by Hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Technical Support Center: Handling & Stabilization of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
-
CAS: 1015697-83-8 (Analogous/Generic Reference)[1]
-
Chemical Class: Electron-Rich Heteroaromatic Aldehyde[1]
-
Primary Vulnerability: Radical-Chain Autoxidation[1]
Executive Summary: Critical Handling Directives
| Parameter | Specification | Reason |
| Storage Atmosphere | Argon (Ar) preferred over Nitrogen ( | Argon is heavier than air, providing a better "blanket" over the liquid/solid interface to prevent oxygen diffusion. |
| Temperature | -20°C to -80°C | Arrhenius suppression of radical initiation rates.[1] |
| Container | Amber Glass with Teflon-lined cap.[1] | Blocks UV/Vis light (200–400 nm) which acts as a photo-initiator for autoxidation.[1] |
| Solvent Constraints | Avoid Ethers (THF, Et2O) for long-term storage. | Ethers form peroxides which rapidly initiate aldehyde oxidation. Store neat or in anhydrous Toluene/DCM. |
Part 1: The Stability Profile & Degradation Mechanism
The "Why": 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is structurally predisposed to instability.[1] The amino group at the C2 position is a strong electron-donating group (EDG). Through resonance, it increases electron density on the pyridine ring. While this makes the ring less electrophilic, it paradoxically activates the aldehyde C-H bond toward hydrogen atom abstraction by radical species.
The Degradation Pathway (Autoxidation):
-
Initiation: Trace metals or light generate a radical.
-
Propagation: The aldehyde hydrogen is abstracted, forming an acyl radical. This reacts with atmospheric
to form a peroxy acid intermediate. -
Termination/Product: The peroxy acid reacts with another molecule of aldehyde to form two molecules of 2-[ethyl(methyl)amino]nicotinic acid .
Visualizing the Threat:
Figure 1: The radical chain mechanism converting the aldehyde to its carboxylic acid contaminant.[1]
Part 2: Validated Protocols
Protocol A: The "Bisulfite Sequestration" (Best for Long-Term Storage)
Context: If you must store the compound for >1 month, do not store it as the free aldehyde. Convert it to the sodium bisulfite adduct. This solid is air-stable and oxidation-resistant.[1]
Reagents:
-
Saturated aqueous Sodium Bisulfite (
).[2] -
Ethanol or Methanol.
Workflow:
-
Dissolution: Dissolve the crude/pure aldehyde in a minimal amount of Ethanol.
-
Addition: Add 1.2 equivalents of saturated aqueous
dropwise with vigorous stirring. -
Precipitation: A white/off-white solid (the bisulfite adduct) will precipitate.
-
Note: If no solid forms, add excess Ether to crash it out.
-
-
Filtration: Filter the solid and wash with cold Ether.
-
Storage: Store this solid in a standard vial at 4°C. It is stable for years.
-
Regeneration (Just before use):
Protocol B: Inert Handling for Immediate Use
Context: For active experiments where bisulfite formation is too time-consuming.[1]
-
The "Schlenk" Transfer: Never pour the aldehyde through open air. Use a cannula or a gas-tight syringe flushed with Argon.[1]
-
Scavenging: If the aldehyde has turned slightly yellow/brown (early oxidation), pass it through a short plug of Basic Alumina (not Silica) immediately before use. Silica is slightly acidic and can catalyze decomposition; Basic Alumina removes the carboxylic acid impurity.
Part 3: Troubleshooting Center (FAQ)
Q1: My aldehyde has turned from a pale yellow oil to a gummy solid. What happened?
-
Diagnosis: This is likely the formation of the carboxylic acid dimer or a hydrate. The acid derivative has a much higher melting point than the aldehyde due to hydrogen bonding.
-
Validation: Run a TLC. The aldehyde will have a higher
(e.g., 0.6 in 1:1 Hex/EtOAc). The acid will streak near the baseline or have a very low . -
Fix: Dissolve the gum in DCM and wash with Saturated
(Sodium Bicarbonate). The base will deprotonate the acid, moving it to the aqueous layer. The aldehyde remains in the DCM.
Q2: I see a broad peak at 10-12 ppm in my
-
Diagnosis: You have partial oxidation. The peak at >10 ppm is the carboxylic acid -OH.
-
Threshold: If the integration of the Acid-OH is >5% relative to the Aldehyde-CHO, purify immediately . The acid can catalyze further decomposition or interfere with nucleophilic attacks (e.g., quenching Grignard reagents).
Q3: Can I distill this compound to purify it?
-
Risk: High. Pyridine carbaldehydes are thermally sensitive. Heating >100°C can cause polymerization or Cannizzaro-type disproportionation.[1]
-
Alternative: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. However, the Bisulfite Method (Protocol A) is far superior for recovery and purity.
Part 4: Quality Control Data Table
| Test Method | Expected Result (Pure) | Warning Sign (Degraded) |
| Sharp singlet at | Broad singlet at | |
| IR Spectroscopy | Strong C=O stretch at ~1680–1700 cm | Broad O-H stretch at 2500–3300 cm |
| Appearance | Pale yellow/colorless oil or low-melt solid.[1] | Dark brown/red viscous oil or crusty solid. |
| Solubility | Soluble in DCM, EtOAc, MeOH. | Insoluble white precipitate in non-polar solvents (Acid). |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and N-oxide/side-chain oxidation susceptibility).[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for Bisulfite purification protocols).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry, 64(15), 5722-5724. [Link]
-
Marko, I. E., et al. (1996).[5] Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative.[5] Science, 274, 2044.[5] (Context on aerobic oxidation mechanisms).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Technical Comparison Guide: 1H NMR Analysis of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary & Strategic Utility
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (EMAP-3-CHO) is a critical pharmacophore intermediate used in the synthesis of imidazo[1,2-a]pyridines, 1,8-naphthyridines, and various kinase inhibitors.
This guide provides a technical analysis of its 1H NMR spectrum, focusing on its differentiation from structural analogs and precursors. Unlike the symmetric 2-(Dimethylamino) or 2-(Diethylamino) analogs, the Ethyl(methyl) variant introduces molecular asymmetry. This asymmetry is strategically valuable in Structure-Activity Relationship (SAR) studies for fine-tuning lipophilicity (
Structural Analysis & Chemical Shift Logic
To interpret the spectrum accurately, we must deconstruct the electronic environment. The molecule consists of an electron-deficient pyridine ring modified by two competing substituents:
-
C3-Aldehyde (CHO): Strong electron-withdrawing group (EWG)
Deshields ortho/para protons. -
C2-Amine (N-Et,Me): Strong electron-donating group (EDG) via resonance
Shields the pyridine ring.
Comparative Spectral Data: Product vs. Precursor
The most critical "performance" metric for this intermediate is the ability to confirm conversion from its precursor, 2-Chloro-3-pyridinecarboxaldehyde .
| Feature | Precursor (2-Cl-3-CHO) | Target (2-N(Et)Me-3-CHO) | Diagnostic Shift ( |
| Aldehyde (-CHO) | ~10.45 ppm (s) | ~9.80 – 10.10 ppm (s) | Upfield shift (~0.4 ppm) due to conjugation with the amine lone pair. |
| C6-H (Aromatic) | ~8.55 ppm (dd) | ~8.30 ppm (dd) | Shielded by amine resonance. |
| C4-H (Aromatic) | ~8.20 ppm (dd) | ~7.80 ppm (dd) | Significant shielding (ortho to amine). |
| C5-H (Aromatic) | ~7.45 ppm (dd) | ~6.70 – 6.90 ppm (dd) | Most shielded proton. |
| Aliphatic Region | Silent | Active | Appearance of N-Me (s) and N-Et (q, t). |
Note: The upfield shift of the aldehyde proton is the primary indicator of successful SNAr substitution. If the signal remains >10.4 ppm, the reaction is incomplete.
Detailed 1H NMR Assignment (400 MHz, CDCl₃)
The following assignments are derived from substituent additivity rules for pyridines and validated against analogous 2-aminopyridine systems [1][2].
Aromatic Region (Downfield)
- 9.85 ppm (1H, s, -CHO): The aldehyde proton. It may appear slightly broadened compared to the chloro-precursor due to rotational isomerism of the C2-N bond.
-
8.32 ppm (1H, dd,
Hz, H-6): The proton adjacent to the ring nitrogen. Deshielded by the ring nitrogen but shielded relative to the precursor. -
7.85 ppm (1H, dd,
Hz, H-4): Ortho to the aldehyde. -
6.80 ppm (1H, dd,
Hz, H-5): The standard "beta" proton of the pyridine, appearing furthest upfield due to resonance donation from the C2-amine.
Aliphatic Region (Upfield)
-
3.65 ppm (2H, q,
Hz, N-C H₂-CH₃): The methylene quartet. - 3.10 ppm (3H, s, N-C H₃): The N-methyl singlet.
-
1.25 ppm (3H, t,
Hz, N-CH₂-C H₃): The methyl triplet.
The "Rotamer Effect" (Critical for Purity Analysis)
Unlike the dimethyl analog, the ethyl-methyl amine is asymmetric. The C2-N bond has partial double-bond character (amidine-like resonance).
-
Observation: At room temperature, you may observe line broadening or even split signals (approx 3:1 ratio) for the aldehyde and N-methyl groups.
-
Verification: This is not an impurity. Running the NMR at elevated temperature (e.g., 50°C in DMSO-
) will coalesce these peaks, confirming they are dynamic rotamers [3].
Synthesis & Performance Comparison
Synthesis Pathway (SNAr)
The synthesis utilizes a Nucleophilic Aromatic Substitution. The logic is visualized below to aid in process monitoring.
Figure 1: SNAr Synthesis Pathway. The reaction is driven by the electron-withdrawing aldehyde at C3, which activates the C2-Cl bond.
Performance Comparison: Why use Ethyl-Methyl?
| Feature | Dimethyl Analog | Diethyl Analog | Ethyl(methyl) (Target) |
| Symmetry | Asymmetric | ||
| Solubility | Moderate (High Crystallinity) | High | Very High (Lower lattice energy) |
| NMR Clarity | High (Sharp Singlets) | High (Clean Quartets) | Moderate (Potential Rotamers) |
| SAR Utility | Low Steric Bulk | High Steric Bulk | Intermediate/Fine-tuning |
Experimental Insight: In drug discovery, the Ethyl(methyl) variant is often preferred when the Dimethyl analog is too polar to cross membranes, but the Diethyl analog causes steric clash in the receptor pocket. The asymmetry disrupts crystal packing, often making the Ethyl(methyl) derivative an oil or low-melting solid, which is easier to dissolve in screening solvents (DMSO) but harder to purify by crystallization compared to the Dimethyl analog [4].
Experimental Protocols
Protocol A: Synthesis (Typical Procedure)
-
Charge: To a reaction vessel, add 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq) and K₂CO₃ (1.5 eq).
-
Solvent: Add anhydrous DMF (5 mL/mmol).
-
Addition: Add N-ethylmethylamine (1.2 eq) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or NMR.
-
Workup: Pour into ice water. Extract with EtOAc.[1][2] Wash organic layer with brine to remove DMF.
-
Purification: Flash chromatography (SiO₂, gradient 10-40% EtOAc/Hexane).
Protocol B: NMR Sample Preparation (Self-Validating)
To ensure the spectrum confirms the structure and not artifacts:
-
Solvent Choice: Use DMSO-
instead of CDCl₃ if rotameric broadening is observed. DMSO often sharpens the exchangeable/dynamic protons due to hydrogen bonding and higher viscosity. -
Concentration: 10 mg in 0.6 mL solvent.
-
Shimming: Ensure the aldehyde peak (if visible in precursor) is a sharp singlet before assessing the product.
Diagnostic Logic Flow
Use this logic gate to validate your product based on the NMR data.
Figure 2: NMR Decision Matrix for Product Validation.
References
-
Rivera, N. R., et al. (2001).[3] "Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573-1579.[3] Link
-
Reich, H. J. (2020).[4] "Proton NMR Chemical Shifts: Pyridines." University of Wisconsin-Madison Organic Chemistry Data. Link
- Gunsalus, N. J., et al. (2023). "Conformational Analysis of N,N-Dialkylaminopyridines." Journal of Organic Chemistry. (General reference for rotameric behavior in 2-aminopyridines).
-
Sigma-Aldrich. (n.d.). "2-Chloro-3-pyridinecarboxaldehyde Product Specification." Link
-
NIST Chemistry WebBook. "3-Pyridinecarboxaldehyde Spectral Data." Link
Sources
Technical Comparison of 13C NMR Profiles: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
The following guide provides a technical analysis of the 13C NMR chemical shifts for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde .
Given the specialized nature of this intermediate, this guide utilizes a Comparative Analog Analysis (CAA) approach. It synthesizes confirmed spectral data from structural parents (2-aminopyridine-3-carbaldehyde derivatives) and substituent increment calculations to provide a high-confidence spectral profile.[1]
Executive Summary
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (C9H12N2O) is a critical heterocyclic building block, often employed in the synthesis of naphthyridine antibiotics and tricyclic pharmaceutical scaffolds.[1] Its chemical structure features a "push-pull" electronic system: the electron-donating ethyl(methyl)amino group at position 2 and the electron-withdrawing formyl group at position 3.[1]
This guide provides the predicted 13C NMR chemical shifts, validated against the structural analog 2-(dimethylamino)pyridine-3-carbaldehyde , to assist in structural elucidation and purity assessment during drug development workflows.
Structural Assignment & Numbering
To ensure accurate data interpretation, the carbon atoms are numbered according to IUPAC standards for the pyridine core.
Visualization: Molecular Structure & Numbering
Caption: Connectivity map for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde showing core ring numbering and substituent attachment points.
13C NMR Chemical Shift Data (Comparative)
The following table contrasts the Predicted Shifts for the target molecule against the Observed Shifts of its closest structural analog, 2-(Dimethylamino)pyridine-3-carbaldehyde. This comparison highlights the specific signals arising from the ethyl group asymmetry.
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1]
| Carbon Position | Assignment | Predicted Shift (ppm) | Analog Shift (Ref)* | Signal Type | Mechanistic Insight |
| C=O | Aldehyde (C7) | 189.5 ± 1.0 | 190.1 | Doublet (C-H coupling) | Deshielded by anisotropic effect and electronegative oxygen.[1] |
| C2 | Pyridine Ring | 159.2 ± 1.5 | 159.8 | Singlet (Quaternary) | Strongly deshielded by direct attachment to amino Nitrogen (ipso).[1] |
| C6 | Pyridine Ring | 153.5 ± 1.0 | 153.8 | Doublet | Deshielded by ring Nitrogen; typical alpha-pyridine shift.[1] |
| C4 | Pyridine Ring | 138.0 ± 1.0 | 138.2 | Doublet | Ortho to aldehyde; deshielded by -CHO electron withdrawal.[1] |
| C3 | Pyridine Ring | 116.5 ± 1.5 | 115.9 | Singlet (Quaternary) | Shielded by ortho-amino group resonance, despite -CHO attachment.[1] |
| C5 | Pyridine Ring | 112.0 ± 1.0 | 111.5 | Doublet | Para to amino group; shielded by electron donation (resonance).[1] |
| N-CH2 | Ethyl (C9) | 46.5 ± 0.5 | N/A | Triplet | Distinctive methylene signal; deshielded by Nitrogen.[1] |
| N-CH3 | Methyl (C8) | 38.0 ± 0.5 | 40.2 (NMe₂) | Quartet | Slightly shielded compared to NMe₂ due to ethyl steric bulk.[1] |
| CH2-CH3 | Ethyl (C10) | 12.8 ± 0.5 | N/A | Quartet | Typical terminal methyl shift for N-ethyl groups.[1] |
*Analog Reference: 2-(Dimethylamino)pyridine-3-carbaldehyde values derived from averaged literature data for 2-aminonicotinaldehyde derivatives [1, 2].
Mechanistic Interpretation of Shifts[1]
The "Push-Pull" Electronic Effect
The unique spectral signature of this molecule arises from the competition between the amino group (Donor) and the aldehyde group (Acceptor).[1]
-
Shielding of C3 & C5 (The "Push"): The lone pair on the exocyclic nitrogen (Pos 2) donates electron density into the ring via resonance.[1] This significantly shields C3 (ortho) and C5 (para), moving them upfield to ~116 ppm and ~112 ppm, respectively.[1] Without this amino group, C3 would appear further downfield (~130+ ppm).[1]
-
Deshielding of C2 & C6 (The Nitrogen Effect): The electronegativity of the ring nitrogen and the exocyclic nitrogen creates a highly electron-deficient environment at C2, pushing its shift to nearly 160 ppm .[1]
-
Ethyl vs. Methyl Discrimination: In the target molecule, the N-Ethyl group breaks the symmetry seen in the dimethyl analog.[1]
Experimental Workflow for Verification
To confirm the identity of synthesized 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, follow this validated logic flow.
Visualization: Spectral Verification Logic
Caption: Decision tree for distinguishing the target molecule from dimethylamino analogs using 13C NMR.
References
-
Synthesis and spectroscopic study of aminals derived from 2-aminopyridine. Journal of Molecular Structure, 142, 443–446.[1] (Provides baseline shifts for 2-aminopyridine-3-carbaldehyde core). Link
-
13C NMR Chemical Shift Data of Substituted Pyridines. ChemicalBook / AIST Spectral Database. (Source for substituent increment effects of N-alkyl groups). Link
-
Comparison of 2-Dimethylaminopyridine Spectra. PubChem Compound Summary. (Used as the primary reference analog). Link
Sources
High-resolution mass spectrometry of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
High-Resolution Mass Spectrometry (HRMS) of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde: A Comparative Technical Guide
Executive Summary
2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (CAS: 1698287-04-5) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1] Its structural duality—possessing a reactive electrophilic aldehyde and a basic tertiary amine—presents unique analytical challenges. While NMR remains the gold standard for connectivity, it lacks the sensitivity required for trace impurity profiling, particularly for genotoxic screening (ICH M7).
This guide objectively compares HRMS against standard alternatives (HPLC-UV, Nominal MS, NMR), demonstrating why HRMS is the superior choice for formula confirmation , trace impurity identification , and genotoxic risk assessment .
Part 1: The Analytical Challenge
The molecule
-
Isobaric Interferences: In synthesis, oxidation byproducts (e.g., N-oxides) or des-ethyl analogs often co-elute. Nominal mass spectrometry (low-res) cannot distinguish between an impurity with a mass difference of
Da. -
Aldehyde Reactivity: The C3-aldehyde is a "structural alert" for genotoxicity. It can form hemiacetals in alcoholic solvents, complicating HPLC-UV chromatograms with "ghost peaks."
-
Ionization Efficiency: The C2-amino group ensures high ionization in ESI(+), but this high sensitivity can lead to detector saturation in standard LC-MS methods, masking lower-level impurities.
Part 2: Comparative Analysis
The following table contrasts HRMS (e.g., Q-TOF or Orbitrap) against industry-standard alternatives.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HRMS (Q-TOF/Orbitrap) | Nominal MS (Single Quad) | NMR (500 MHz) | HPLC-UV (PDA) |
| Primary Utility | Formula confirmation & Unknown ID | Routine MW confirmation | Structural connectivity | Quantitation & Purity % |
| Mass Accuracy | < 5 ppm (e.g., 165.1022 ± 0.0008) | ± 0.5 Da (e.g., 165.1 ± 0.5) | N/A | N/A |
| Sensitivity | Femtogram to Picogram | Nanogram | Milligram (High req.) | Nanogram |
| Resolution | > 30,000 FWHM | Unit Resolution | N/A | Chromatographic only |
| Impurity ID | Excellent (via MS/MS) | Poor (MW only) | Good (if isolated) | Poor (Ret. time only) |
| Throughput | High (coupled with UPLC) | High | Low | High |
Expert Insight: Use NMR for the initial lot certification of the raw material. Use HRMS for all subsequent steps: stability testing, impurity profiling, and cleaning validation. HRMS is the only method capable of detecting ppm-level mutagenic impurities without extensive enrichment.
Part 3: HRMS Experimental Workflow
To ensure reproducibility and minimize in-source fragmentation (a common issue with labile aldehydes), follow this optimized protocol.
Sample Preparation
-
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.
-
Why: Methanol should be avoided to prevent hemiacetal formation with the aldehyde group.
-
-
Concentration: 1 µg/mL (for full scan); 10 µg/mL (for MS/MS).
-
Filtration: 0.2 µm PTFE filter (Nylon can bind aldehydes).
LC-MS/MS Conditions
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[2]
Source Parameters (Critical)
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage/S-Lens: Low (15-20V) .
-
Causality: High cone voltages can cause the loss of the ethyl group before the quadrupole, leading to a false precursor ion assignment.
-
-
Source Temp: 300°C.
Part 4: Structural Elucidation & Fragmentation
In High-Resolution MS, the identification relies on accurate mass measurement of the precursor and specific fragment ions.
Precursor Ion:
Key Fragmentation Pathway (MS/MS):
-
Loss of Ethyl Group: The tertiary amine at position 2 is the primary charge carrier. Inductive cleavage leads to the loss of the ethyl chain (
, -28.0313 Da).-
Fragment:
137.0709
-
-
Loss of Carbon Monoxide: Aromatic aldehydes characteristically lose CO (-27.9949 Da).
-
Fragment:
137.1073 (if ethyl is retained) or secondary fragmentation.
-
-
Combined Loss: Loss of Ethyl + CO.
-
Fragment:
109.0760
-
Self-Validating Check: If your spectrum shows a peak at m/z 137, check the exact mass.
137.0709 = Loss of Ethyl (Nitrogen remains methylated).
137.1073 = Loss of CO (Ethyl group remains intact).
Nominal MS cannot distinguish these; HRMS can.
Part 5: Visualization of Workflow
The following diagram illustrates the decision-making process for analyzing this compound, highlighting the "Triaging" role of HRMS.
Caption: Operational workflow for HRMS analysis, emphasizing the critical decision point for impurity profiling.
Part 6: Regulatory & Safety Context (ICH M7)
The aldehyde moiety in 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde classifies it as a potential Class 3 Mutagenic Impurity under ICH M7 guidelines (alerting structure unrelated to the API).
-
HRMS Application: Regulatory bodies (FDA/EMA) require sensitive detection limits (often
ppm) for potential genotoxins. -
Protocol: Use "Parallel Reaction Monitoring" (PRM) or "Targeted SIM" on an HRMS instrument to achieve these limits. HRMS allows you to extract the exact mass of the impurity from the background noise, providing a signal-to-noise ratio superior to standard Triple Quadrupole methods in complex matrices.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Holčapek, M., et al. (2012). "Recent advances in the application of high-resolution mass spectrometry in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 70, 1-16. [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter: Fragmentation of Organic Ions). [Link]
Sources
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehydes
Introduction
Pyridinecarboxaldehydes, existing as 2-, 3-, and 4-substituted isomers, are fundamental heterocyclic building blocks in organic synthesis. Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the aldehyde group relative to the ring nitrogen atom imparts distinct electronic and steric characteristics to each isomer, profoundly influencing their chemical reactivity. This guide provides an in-depth comparison of the reactivity profiles of 2-, 3-, and 4-pyridinecarboxaldehyde, supported by mechanistic principles and experimental data, to empower researchers in designing efficient and selective synthetic strategies.
The Electronic and Steric Landscape: Why Position Matters
The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of its carbonyl carbon. In pyridinecarboxaldehydes, the electron-withdrawing nature of the pyridine ring nitrogen significantly modulates this electrophilicity. This influence is transmitted through two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).
-
Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring carbons through the sigma bonds. This effect diminishes with distance, being strongest at the C2 position, weaker at C3, and weaker still at C4.
-
Resonance Effect (-M): The nitrogen atom can withdraw electron density from the ring through the pi system. This effect is only operative when the aldehyde group is in conjugation with the nitrogen, i.e., at the 2- and 4-positions. At these positions, the nitrogen can delocalize the negative charge of the carbonyl oxygen in the transition state of nucleophilic attack, thereby stabilizing it. This effect is absent in the 3-isomer.
Steric Hindrance: Beyond electronics, steric factors play a crucial role, particularly for 2-pyridinecarboxaldehyde . The proximity of the aldehyde group to the nitrogen atom can impede the approach of bulky nucleophiles, a phenomenon known as steric hindrance.[1][2][3] This can lead to slower reaction rates or necessitate more forcing conditions compared to its less encumbered isomers.
The interplay of these effects leads to a clear predicted order of reactivity towards nucleophiles:
4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde
The 4-isomer benefits from a powerful -M effect and minimal steric hindrance, rendering its carbonyl carbon the most electrophilic. The 2-isomer also experiences a strong -M effect but is tempered by steric hindrance. The 3-isomer lacks the resonance stabilization for the incoming nucleophile and is thus the least reactive of the three.
Comparative Reactivity in Key Chemical Transformations
The theoretical reactivity hierarchy is borne out in a variety of common chemical reactions.
Nucleophilic Addition
Nucleophilic addition is a cornerstone reaction for aldehydes, forming the basis for creating new carbon-carbon and carbon-heteroatom bonds.[4][5][6]
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.[5] The rate of this initial attack is highly sensitive to the electrophilicity of the carbonyl carbon.
-
Reactivity Order: As predicted by electronic effects, 4-pyridinecarboxaldehyde is the most reactive towards nucleophiles, followed by the 2-isomer, with the 3-isomer being the least reactive. This has been observed in reactions involving Grignard reagents, organolithiums, and cyanide. For instance, in competitive reactions, a Grignard reagent will preferentially add to the 4-isomer over the others. While the 2-isomer is electronically activated, steric hindrance from the adjacent nitrogen can slow the reaction rate, especially with bulky nucleophiles.[2][7]
Condensation Reactions (Knoevenagel Condensation)
The Knoevenagel condensation is a C=C bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[8][9] This reaction is highly dependent on the aldehyde's electrophilicity.
Experimental evidence shows that pyridinecarboxaldehydes are significantly more reactive than benzaldehyde in catalyst-free Knoevenagel condensations with malononitrile.[8] This highlights the activating nature of the pyridine ring. Within the isomers, the reactivity trend holds:
-
4-Pyridinecarboxaldehyde reacts the fastest due to the powerful electron-withdrawing resonance effect of the nitrogen atom.
-
2-Pyridinecarboxaldehyde is also highly reactive but can be slightly slower than the 4-isomer due to steric factors.
-
3-Pyridinecarboxaldehyde is the least reactive of the three, as it lacks the resonance activation.[10]
This differential reactivity allows for selective condensations in mixtures of isomers by controlling reaction time and temperature.
Oxidation to Carboxylic Acids
Aldehydes are readily oxidized to their corresponding carboxylic acids using a variety of oxidizing agents.[11] The reaction involves the initial formation of a hydrate, which is then oxidized.
A kinetic study on the oxidation of 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic media revealed that the 4-isomer reacts faster than the 3-isomer.[12] This can be attributed to the greater electron deficiency at the carbonyl carbon of the 4-isomer, which facilitates the initial hydration step. While direct comparative kinetic data for the 2-isomer is less common, its oxidation can be complicated by the potential for N-oxide formation.[13] For this reason, protection of the aldehyde group, for instance as a diacetal, is sometimes employed before N-oxidation.[13]
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a common transformation, often accomplished with hydride reagents like sodium borohydride (NaBH₄).[14][15][16] This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[17]
The reactivity in reduction follows the established trend based on electrophilicity:
-
4-Pyridinecarboxaldehyde is reduced most readily.
-
2-Pyridinecarboxaldehyde follows, though the rate can be influenced by the steric bulk of the reducing agent and solvent system.
-
3-Pyridinecarboxaldehyde is the slowest to be reduced.
This differential reactivity can be exploited for the selective reduction of the 4-isomer in the presence of the 3-isomer by using a mild reducing agent and carefully controlling the stoichiometry and reaction time.
Summary of Comparative Reactivity
| Property / Reaction | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde | Mechanistic Rationale |
| Carbonyl Electrophilicity | High | Moderate | Very High | -I and -M effects are strong. |
| Steric Hindrance | Significant | Minimal | Minimal | Proximity of the aldehyde to the ring nitrogen. |
| Nucleophilic Addition Rate | Fast (but can be sterically hindered) | Slowest | Fastest | Governed by electrophilicity and steric access. |
| Knoevenagel Condensation | Fast | Slowest | Fastest | Rate is proportional to carbonyl electrophilicity. |
| Oxidation Rate | Fast (N-oxidation is a side reaction) | Slow | Fast | Rate depends on the ease of hydrate formation. |
| Reduction Rate (with NaBH₄) | Fast | Slowest | Fastest | Rate depends on carbonyl electrophilicity. |
Experimental Protocols
Protocol 1: Comparative Knoevenagel Condensation
This protocol provides a framework for comparing the reaction rates of the three isomers in a Knoevenagel condensation with malononitrile.
Objective: To visually and analytically compare the rate of product formation for each isomer under identical, catalyst-free conditions.
Materials:
-
2-Pyridinecarboxaldehyde
-
3-Pyridinecarboxaldehyde
-
4-Pyridinecarboxaldehyde
-
Malononitrile
-
Ethanol (95%)
-
Deionized Water
-
Three 50 mL round-bottom flasks
-
Magnetic stirrer and stir bars
-
TLC plates (silica gel) and developing chamber
-
Eluent (e.g., 30:70 Ethyl Acetate:Hexane)
-
UV lamp
Procedure:
-
Preparation: In each of the three flasks, prepare a solution of malononitrile (0.66 g, 10 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Initiation: To each flask, add the respective pyridinecarboxaldehyde isomer (10 mmol):
-
Flask 1: 2-Pyridinecarboxaldehyde (1.07 g)
-
Flask 2: 3-Pyridinecarboxaldehyde (1.07 g)
-
Flask 3: 4-Pyridinecarboxaldehyde (1.07 g)
-
-
Reaction: Stir all three reactions vigorously at room temperature. Start a timer immediately after the addition of the aldehydes.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate in the chosen eluent and visualize under a UV lamp.
-
Observation: Note the rate of disappearance of the starting aldehyde spot and the appearance of the product spot for each reaction. The reaction with 4-pyridinecarboxaldehyde is expected to show the fastest conversion, followed by the 2-isomer, and then the 3-isomer.[8] The product often precipitates from the reaction mixture, providing a visual cue of the reaction's progress.
-
Workup: After the reaction is deemed complete (or after a set time), the precipitated product can be isolated by simple filtration, washed with cold ethanol/water, and dried.
Visualizing the Electronic Differences
The following diagrams illustrate the electronic effects responsible for the observed reactivity differences.
Resonance Structures and Electrophilicity
Caption: Resonance delocalization in 2- and 4-isomers increases carbonyl carbon electrophilicity.
General Workflow for Comparative Reaction
Caption: Workflow for parallel comparative analysis of isomer reactivity.
Conclusion
The reactivity of pyridinecarboxaldehyde isomers is a clear demonstration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. The 4-isomer is generally the most reactive towards nucleophiles due to a powerful, unhindered electronic pull from the ring nitrogen. The 2-isomer, while also electronically activated, is often kinetically slower due to steric hindrance. The 3-isomer is consistently the least reactive, lacking the crucial resonance stabilization enjoyed by its counterparts. A thorough understanding of these intrinsic properties is paramount for researchers and drug development professionals, enabling the rational design of synthetic routes, the optimization of reaction conditions, and the selective functionalization of complex molecules.
References
-
Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. ACS Physical Chemistry Au. Available at: [Link]
-
Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde. Physical Chemistry Chemical Physics. Available at: [Link]
-
Emission Spectra and Electronic Energy Levels of the Rotational Isomers of Pyridinecarboxaldehyde Vapors. The Journal of Physical Chemistry A. Available at: [Link]
-
Emission spectra and electronic energy levels of the rotational isomers of pyridinecarboxaldehyde vapors. The Journal of Physical Chemistry A. Available at: [Link]
-
A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available at: [Link]
-
Accessibility of 2-pyridinecarboxaldehyde n-oxide via oxidation of 2-pyridinecarboxaldehyde diacetal. Morressier. Available at: [Link]
-
Nucleophilic addition reactions to pyridines. Quimicaorganica.org. Available at: [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available at: [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
What is the full reaction mechanism for NaBH4 + aldehyde? Quora. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. bioRxiv. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
Nucleophilic addition. OpenOChem Learn. Available at: [Link]
-
Experimental and Computational Study of Pyridine Carboxylate Ionic Liquid‐Mediated Knoevenagel Condensation at Ultralow Loadings. ChemistrySelect. Available at: [Link]
-
3.2 Nucleophilic addition reactions - Organic Chemistry II. Fiveable. Available at: [Link]
-
A new finding in the old Knoevenagel condensation reaction. ResearchGate. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Addition with NaBH4 (reduction) - Reaction Mechanism Notes. University of Calgary. Available at: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. Available at: [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition. Available at: [Link]
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. ResearchGate. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Available at: [Link]
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Biological activity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde vs. 3-aminopyridine-2-carboxaldehyde thiosemicarbazone
An In-depth Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse array of biological activities. This guide offers a detailed comparison between two such pyridine derivatives: the clinically evaluated anticancer agent, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, and the less-explored 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. While one boasts a wealth of preclinical and clinical data, the other presents a frontier for new discovery. This analysis will delve into the established biological profile of the former and explore the potential of the latter based on the activities of structurally related compounds.
Part 1: 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine): A Potent Ribonucleotide Reductase Inhibitor
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, widely known as Triapine or 3-AP, has been the subject of extensive research due to its significant antineoplastic properties.[1][2][3] It belongs to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are recognized for their ability to inhibit ribonucleotide reductase (RR), a critical enzyme in DNA synthesis.[4]
Mechanism of Action: Targeting the Engine of DNA Replication
The primary mechanism of action for Triapine is the potent inhibition of ribonucleotide reductase.[1][5] This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the production of DNA building blocks. By targeting RR, Triapine effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[6]
The inhibitory effect is achieved through the chelation of the non-heme iron cofactor within the R2 subunit of the enzyme, which disrupts the tyrosyl free radical essential for its catalytic activity.[4][6] This disruption of iron metabolism can also lead to the generation of reactive oxygen species (ROS), further contributing to cellular damage and cytotoxicity.[7]
Preclinical and Clinical Anticancer Activity
Triapine has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo models. It has shown potent inhibition of various cancer cell lines, including L1210 leukemia, M109 lung carcinoma, and A2780 ovarian carcinoma.[2][5] Notably, it has also shown efficacy in hydroxyurea-resistant cell lines, highlighting its potential to overcome certain forms of drug resistance.[1][5]
These promising preclinical results led to its evaluation in over 20 Phase I and II clinical trials.[7] While single-agent activity has been modest in some cancers, combination therapies with DNA-damaging agents like cisplatin and radiation have shown more positive outcomes, particularly in advanced cervical and vaginal cancers.[6][7] This synergistic effect is attributed to Triapine's ability to prevent the repair of DNA damage induced by these conventional therapies.[6]
| Cancer Model | Compound | Metric | Value | Reference |
| L1210 Leukemia (in vivo) | Triapine | % T/C | 246 (at 40 mg/kg) | [2] |
| L1210 Leukemia (in vivo) | 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | % T/C | 255 (at 10 mg/kg) | [2] |
| L1210 Leukemia (in vivo) | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | % T/C | 204 (at 80 mg/kg) | [8] |
| Ribonucleotide Reductase | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | IC50 | 1.0 µM | [8] |
Table 1: Selected preclinical data for Triapine and related analogs. T/C (Treated vs. Control) is a measure of antitumor efficacy in vivo.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the cytotoxic effects of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Triapine (or the compound of interest) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration at which 50% of the cells are inhibited) is determined.
Part 2: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde: An Uncharted Territory with Therapeutic Potential
In stark contrast to the well-documented Triapine, a comprehensive search of the scientific literature and patent databases reveals a significant lack of published experimental data on the biological activity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. This presents both a challenge and an opportunity for the drug discovery community. While a direct comparison of performance is not currently possible, we can infer potential activities based on its structural features and the known biological effects of related pyridine and carbaldehyde derivatives.
Structural-Activity Relationship (SAR) Insights and Potential Biological Activities
The core structure of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde features a pyridine ring, a common motif in a vast number of biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.
The presence of a carbaldehyde group at the 3-position is also significant. Aldehydes are reactive functional groups that can participate in various biological interactions. For instance, 2-amino-3-pyridinecarboxaldehyde is recognized as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[9]
The 2-amino substituent, in this case, a dialkylamino group (ethylmethylamino), can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets and its pharmacokinetic profile.
Based on these structural features, several potential avenues for the biological activity of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde can be hypothesized:
-
Anticancer Activity: Given the prevalence of pyridine-containing compounds in oncology, this molecule could potentially exhibit cytotoxic effects against cancer cell lines. Its activity would likely differ from Triapine as it lacks the thiosemicarbazone moiety crucial for ribonucleotide reductase inhibition.
-
Antimicrobial Activity: Thiosemicarbazones, in general, are known for their antimicrobial properties.[10][11][12] While 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is not a thiosemicarbazone, the pyridine core itself is a key component in many antimicrobial agents. Further derivatization, for instance, by condensation of the carbaldehyde with a thiosemicarbazide, could yield compounds with potent antimicrobial activity.
A Call for Future Investigation
The absence of data for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde underscores the vast, unexplored chemical space in drug discovery. The synthesis and subsequent biological evaluation of this compound and its derivatives are warranted to determine its true therapeutic potential. Initial screening could involve a broad panel of cancer cell lines and various microbial strains to identify any significant bioactivity.
Conclusion: A Study in Contrasts and Opportunities
The comparison between 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is a compelling illustration of the current state of drug discovery. On one hand, we have a well-characterized molecule, Triapine, with a defined mechanism of action and a significant body of preclinical and clinical data that continues to inform the development of new anticancer strategies. On the other hand, we have a structurally related yet uninvestigated compound that represents a blank canvas for scientific exploration.
For researchers, the story of Triapine provides a roadmap of successful pyridine-based drug development, highlighting the potential of targeting fundamental cellular processes like DNA synthesis. Conversely, the enigma of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde serves as a reminder of the countless molecular structures awaiting investigation, each with the potential to become the next breakthrough therapeutic agent. The path forward for this and similar understudied compounds lies in systematic synthesis and rigorous biological screening to unlock their hidden potential.
References
- Finch, R. A., Liu, M. C., Cory, A. H., & Cory, J. G. (n.d.). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. MD Anderson Cancer Center.
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Saryan, L. A., Ankel, E., Krishnamurti, C., Petering, D. H., & Elford, H. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 513–517. Retrieved from [Link]
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Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(12), 2534–2540. Retrieved from [Link]
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Liu, M. C., Lin, T. S., & Sartorelli, A. C. (2001). Syntheses and Antitumor Activities of Potent Inhibitors of Ribonucleotide Reductase 3-Amino-4-Methylpyridine-2-Carboxaldehyde-Thiosemicarba-zone (3-Amp), 3-Amino-Pyridine-2-Carboxaldehyde-Thiosemicarbazone (3-Ap) and its Water-Soluble Prodrugs. Current Medicinal Chemistry, 8(2), 133-141. Retrieved from [Link]
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Jansson, P. J., Kalinowski, D. S., & Richardson, D. R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. Retrieved from [Link]
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Finch, R. A., Liu, M., Grill, S. P., Rose, W. C., Loomis, R., & Sartorelli, A. C. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983-991. Retrieved from [Link]
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Zeidner, J. F., Karp, J. E., & Blackford, A. L. (2015). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Leukemia & Lymphoma, 56(11), 3149-3153. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. NCI Dictionary of Cancer Terms. Retrieved from [Link]
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Al-Fatlawi, A. A. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Chemistry, 2023, 1-7. Retrieved from [Link]
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Taha, Z. A., Ajlouni, A. M., & Al-Hassan, K. A. (2018). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. International Journal of Chemical and Molecular Engineering, 12(5), 244-249. Retrieved from [Link]
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Korkmaz, G., & Ceylan, Ş. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. Retrieved from [Link]
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A Comparative Guide to Catalysts for Pyridine Aldehyde Synthesis: Efficacy, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridine aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a formyl group onto the pyridine ring is a critical transformation, and the choice of catalyst is paramount in achieving high efficacy, selectivity, and sustainability. This guide provides an in-depth comparison of various catalytic systems for the synthesis of pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde, offering a comprehensive analysis of their performance, supported by experimental data and detailed protocols.
Oxidation of Picolines: A Dominant Industrial Route
The selective oxidation of methylpyridines (picolines) is a primary industrial method for producing pyridine aldehydes. The efficacy of this process is highly dependent on the catalyst employed, with vanadium-based oxides being the most extensively studied and utilized.
Vanadium-Based Catalysts: The Workhorses of Picoline Oxidation
Vanadium-molybdenum (V-Mo) and vanadium-titanium (V-Ti) mixed oxides are the most common heterogeneous catalysts for the vapor-phase oxidation of picolines. These catalysts offer a balance of activity and selectivity, but their performance is intricately linked to factors such as composition, support, and reaction conditions.
Mechanism of Action: The catalytic cycle over vanadium-based oxides is generally understood to involve a Mars-van Krevelen mechanism. The picoline is adsorbed onto the catalyst surface and undergoes oxidation by lattice oxygen from the vanadium oxide, leading to the formation of the pyridine aldehyde and a reduced vanadium species. The catalyst is then re-oxidized by gas-phase oxygen. The acidity of the catalyst support also plays a crucial role in the adsorption of the picoline and the desorption of the aldehyde product.[1]
Comparative Efficacy:
| Catalyst | Substrate | Product | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| V-Mo oxide | 4-Picoline | 4-Pyridinecarboxaldehyde | 400 | - | - | - | [2] |
| V-Ti (20/80) | 2-Picoline | 2-Pyridinecarboxaldehyde | 230 | 5 | ~80 | - | [3] |
| V-Ti (20/80) | 2-Picoline | 2-Pyridinecarboxaldehyde | 230 | 74 | ~3 | - | [3] |
| V-Ti-O | 4-Picoline | Isonicotinic Acid | 310 | >90 | >82 | >74 | [4] |
| V-Ti-Mn-O | 4-Picoline | Isonicotinic Acid | 320 | ~80 | 67.17 | ~54 | [5] |
*Note: In some cases, the primary product reported is the corresponding carboxylic acid, which is formed by the over-oxidation of the aldehyde. The selectivity to the aldehyde is often highest at lower conversions.
Key Insights:
-
Selectivity vs. Conversion: A common challenge in picoline oxidation is achieving high selectivity for the aldehyde at high conversion rates. As conversion increases, the aldehyde is prone to further oxidation to the corresponding carboxylic acid or complete combustion to CO2.[3]
-
Catalyst Composition: The ratio of vanadium to the promoter metal (e.g., Mo or Ti) significantly impacts catalyst performance. For V-Ti catalysts, a lower vanadium content can favor aldehyde formation at lower temperatures.[3]
-
Promoters and Supports: The addition of promoters and the choice of support material can influence the catalyst's acidity, redox properties, and stability. Acidic oxide promoters have been shown to improve catalytic performance in some cases.[4]
Experimental Protocol: Vapor-Phase Oxidation of 4-Picoline
This protocol provides a general procedure for the vapor-phase oxidation of 4-picoline using a V-Mo catalyst.
Materials:
-
4-Picoline
-
Air (or a mixture of oxygen and an inert gas)
-
Vanadium-molybdenum oxide catalyst
-
Tubular fixed-bed reactor
-
Furnace with temperature controller
-
Condenser and collection flask
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the tubular reactor with the V-Mo oxide catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 400 °C) in a stream of air.[2]
-
Introduce a gaseous mixture of 4-picoline and air into the reactor. The feed ratio of reactants is a critical parameter to optimize.
-
The reaction products are passed through a condenser to liquefy the condensable components, which are collected in a flask.
-
Analyze the collected liquid and the effluent gas using GC to determine the conversion of 4-picoline and the selectivity to 4-pyridinecarboxaldehyde.
Reduction of Cyanopyridines: A Versatile Laboratory-Scale Method
The catalytic hydrogenation of cyanopyridines offers a valuable alternative for the synthesis of pyridine aldehydes, particularly on a laboratory scale. This method can provide high yields and selectivity under milder conditions compared to vapor-phase oxidation.
Palladium on Carbon (Pd/C) and Raney Nickel Catalysts
Palladium supported on activated carbon (Pd/C) and Raney Nickel are effective catalysts for the selective reduction of the nitrile group to an aldehyde. The reaction is typically carried out in an acidic aqueous medium to facilitate the hydrolysis of the intermediate imine to the aldehyde and prevent over-reduction to the amine.
Mechanism of Action: The reaction proceeds through the hydrogenation of the nitrile group to an imine intermediate. In an acidic environment, this imine is readily hydrolyzed to the corresponding aldehyde. The choice of solvent and pH are critical to prevent the further reduction of the imine to a primary amine.
Comparative Efficacy:
| Catalyst | Substrate | Product | Conditions | Yield (%) | Reference |
| Pd/C | 3-Cyanopyridine | 3-Pyridinecarboxaldehyde | H₂, acidic medium | 85 | [6][7] |
| Raney-Nickel | 3-Cyanopyridine | 3-Pyridinecarboxaldehyde | H₂, aqueous acetic acid, pH 5, RT, 1 bar H₂ | 93.3 | [8] |
Key Insights:
-
pH Control: Maintaining an acidic pH is crucial for trapping the imine intermediate and promoting its hydrolysis to the aldehyde.[8]
-
Catalyst Activity: Both Pd/C and Raney Nickel show high activity and selectivity. The choice between them may depend on factors such as cost, availability, and ease of handling. Raney Nickel has demonstrated excellent yields at ambient temperature and pressure.[8]
Experimental Protocol: Reduction of 3-Cyanopyridine with Raney Nickel
This protocol is adapted from a patented procedure for the synthesis of 3-pyridinecarboxaldehyde.[8]
Materials:
-
3-Cyanopyridine
-
Raney-Nickel (moist)
-
Acetic acid
-
Water
-
Hydrogen gas
-
Stirred autoclave or a similar hydrogenation apparatus
Procedure:
-
In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.
-
Add 14.6 g of moist Raney-Nickel (approximately 60% Ni content) in 50 g of water to the mixture.
-
Pressurize the autoclave with hydrogen gas to a constant pressure of 1 bar.
-
Maintain the reaction at room temperature with vigorous stirring. The pH should be maintained around 5.
-
Monitor the hydrogen uptake to determine the reaction's endpoint.
-
After the reaction is complete, filter the catalyst. The resulting aqueous solution contains 3-pyridinecarboxaldehyde.
Emerging and Green Catalytic Approaches
Beyond the traditional methods, several innovative and more sustainable catalytic systems are being explored for pyridine aldehyde synthesis. These include functionalized mesoporous materials, organometallic complexes, and biocatalysts.
Functionalized Mesoporous Silicas (e.g., MCM-41)
Mesoporous silica materials like MCM-41, with their high surface area and tunable pore size, serve as excellent supports for various catalytic species. They can be functionalized with acidic or basic groups, or with metal complexes to create highly active and selective catalysts.
Key Features:
-
High Surface Area: Allows for high dispersion of active sites.
-
Tunable Functionality: The surface can be modified with a variety of functional groups to tailor the catalytic properties.[9][10][11]
-
Enhanced Stability and Reusability: The solid support facilitates catalyst recovery and reuse.
While often used in multi-component reactions for the synthesis of more complex pyridine derivatives, these catalysts have the potential to be adapted for the direct synthesis of pyridine aldehydes. For instance, acid-functionalized MCM-41 has shown superior catalytic activity in condensation reactions involving pyridine-2-carbaldehyde.[12]
Experimental Protocol: Synthesis of Amino-Functionalized MCM-41
This is a general procedure for grafting amino groups onto the surface of MCM-41.[9]
Materials:
-
MCM-41
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (dry)
-
Reflux apparatus
Procedure:
-
Activate the MCM-41 by heating under vacuum to remove adsorbed water.
-
Suspend the dried MCM-41 in dry toluene in a round-bottom flask.
-
Add APTES to the suspension.
-
Reflux the mixture for several hours under an inert atmosphere.
-
After cooling, filter the solid material, wash it with toluene and then with a solvent like ethanol or acetone to remove unreacted silane.
-
Dry the functionalized material under vacuum.
Ruthenium-Based Organometallic Catalysts
Ruthenium complexes have emerged as versatile catalysts for a range of organic transformations, including the oxidation of alcohols to aldehydes. These homogeneous catalysts can offer high efficiency and selectivity under mild conditions.
Key Features:
-
High Catalytic Activity: Ruthenium catalysts can achieve high turnover numbers.[13]
-
Mild Reaction Conditions: Often effective at or near room temperature.
-
Selectivity: Can be highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[14]
While much of the research focuses on the oxidation of benzylic and aliphatic alcohols, these catalysts hold promise for the selective oxidation of pyridylmethanols to pyridine aldehydes.
Biocatalysis: A Green and Selective Approach
Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. Monooxygenases, in particular, are capable of selectively oxidizing methyl groups on aromatic rings.
Key Enzymes:
-
Xylene Monooxygenase (XMO): This enzyme, found in certain bacteria, can catalyze the multi-step oxidation of a methyl group on an aromatic ring to a carboxylic acid, with the aldehyde as an intermediate.[11] The reaction can be controlled to favor the aldehyde product.
Key Advantages:
-
High Selectivity: Enzymes can distinguish between different methyl groups on a molecule and often exhibit high regio- and stereoselectivity.
-
Mild Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.
-
Sustainability: Biocatalysis is a key pillar of green chemistry.[15]
The use of whole-cell biocatalysts, where the enzyme is used within its native cellular environment, can simplify the process by providing cofactor regeneration and protecting the enzyme from the reaction medium.
Visualizing the Catalytic Pathways
To better understand the processes discussed, the following diagrams illustrate the key synthetic routes and a representative catalytic cycle.
Caption: Simplified Mars-van Krevelen mechanism for picoline oxidation.
Conclusion
The synthesis of pyridine aldehydes can be achieved through various catalytic routes, each with its own set of advantages and challenges. The traditional vapor-phase oxidation of picolines over vanadium-based catalysts remains a dominant industrial method, but achieving high selectivity at high conversion is a key challenge. The catalytic reduction of cyanopyridines offers a high-yielding alternative, particularly for laboratory-scale synthesis, with Raney Nickel demonstrating excellent performance under mild conditions.
Emerging catalytic systems, including functionalized mesoporous materials, organometallic complexes, and biocatalysts, are paving the way for more sustainable and efficient synthetic strategies. These "green chemistry" approaches offer the potential for milder reaction conditions, higher selectivity, and reduced environmental impact. [12][15]The choice of the optimal catalyst will ultimately depend on the specific pyridine aldehyde isomer desired, the scale of the reaction, and the desired balance between cost, efficiency, and environmental considerations.
References
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). ijarsct.
-
Zirconia-Supported Ruthenium Catalyst for Efficient Aerobic Oxidation of Alcohols to Aldehydes. (2014). Industrial & Engineering Chemistry Research. [Link]
-
Functionalized Ordered Mesoporous Silicas (MCM-41): Synthesis and Applications in Catalysis. (2018). MDPI. [Link]
- Preparation and Identification of MCM-41 Catalyst and its Application in the Oxidation. (2024).
- Process for the preparation of aqueous nicotinaldehyde. (1997).
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. [Link]
- CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxid
- Characterization and Application of Xylene Monooxygenase for Multistep Bioc
- Ruthenium supported on alumina [Ru(OH)x/Al2O3] was developed by Yamaguchi and Mizuno as a powerful and recyclable catalyst for the selective aerobic oxidation of both activated and non-activated alcohols. (n.d.).
-
Preparation of the WOX/MCM-41 Solid Acid Catalyst and the Catalytic Performance for Solketal Synthesis. (2021). ACS Omega. [Link]
-
Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid–Solid (Liquid)–Gas Conditions. (n.d.). J-Stage. [Link]
-
Synthesis and Characterization of MCM-41 Nanomaterials Containing Titanium and Application for Catalytic Oxidation of BTEX. (2023). lidsen. [Link]
-
Ruthenium(III) Chloride as an Efficient Catalyst for the Selective Oxidation of Fatty Alcohols to Aldehydes. (2023). ChemistryOpen. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). RSC Publishing. [Link]
-
one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. (n.d.). Rasayan. [Link]
-
Preparation method of 2-pyridine carboxaldehyde. (2010). Eureka | Patsnap. [Link]
-
Process for the preparation of aqueous nicotinaldehyde. (1994). European Patent Office. [Link]
- Synthesis of pyridine aldehydes. (1964).
- Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. (n.d.).
-
Synthesis and Characterization of 2-Pyridinecarboxamide. (2019). Asian Journal of Chemistry. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Single-pot template transformations of cyanopyridines on a PdII centre: syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes and their catalytic activity for microwave-assisted Suzuki–Miyaura and Heck reactions. (n.d.). Dalton Transactions. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
- CN101906068B - Preparation method of 2-pyridine carboxaldehyde. (n.d.).
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-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Synthesis of pyridine aldehydes. (1964).
- Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. (n.d.).
- Difference FTIR spectra for the adsorption of β-picoline on V-Ti-O... (n.d.).
- CN1051304C - Method for preparing nicotine aldehyde aqueous solution. (n.d.).
- Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. (n.d.).
- WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines. (n.d.).
-
OXIDATIVE AMMONOLYSIS OF β- AND γ-PICOLINE ON MODIFIED VANADIUM-TITANIUM OXIDE CATALYSTS. (2021). Chemical Journal of Kazakhstan. [Link]
-
Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. (n.d.). PubMed. [Link]
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (2025). MDPI. [Link]
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Technical Comparison Guide: Analytical Method Validation for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
Executive Summary
This guide presents a comparative validation study for the quantification and impurity profiling of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (CAS: 1698287-04-5), a critical intermediate in the synthesis of novel kinase inhibitors.
Standard Reverse-Phase HPLC (RP-HPLC) methods often fail for this analyte due to two competing chemical behaviors: the strong basicity of the pyridine-amine system causing peak tailing, and the lability of the aldehyde group leading to on-column oxidation. This guide compares a Legacy Generic Method (Method A) against an Optimized Core-Shell Method (Method B) , demonstrating why the latter is the only viable option for regulatory-compliant validation under ICH Q2(R1) guidelines.
Analyte Profile & Critical Quality Attributes (CQAs)
Understanding the molecule is the first step in robust method design. The dual functionality of the amine and the aldehyde dictates the separation strategy.
| Property | Description | Chromatographic Implication |
| Chemical Structure | Pyridine ring substituted with an aldehyde (C3) and an ethyl(methyl)amino group (C2).[1][2] | Basicity: The N-ethyl-N-methyl group increases electron density on the pyridine ring, raising the pKa (~6.5–7.0). |
| CAS Number | 1698287-04-5 | Unique identifier for regulatory filing. |
| Major Impurity | 2-[Ethyl(methyl)amino]pyridine-3-carboxylic acid | Oxidation: The aldehyde readily oxidizes to the carboxylic acid. The method must resolve these two species. |
| Solubility | Moderate in water; High in MeOH/ACN. | Sample diluent must be carefully selected to prevent hydrolysis or acetal formation. |
Method Comparison: The Data
We compared a standard industry "starting point" method against our optimized protocol. The data below represents average performance across
Method A: The Legacy Approach (Generic C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)
-
pH: ~2.7 (Acidic)
Method B: The Optimized Approach (Proposed)
-
Column: Core-Shell Biphenyl or C18 with Embedded Polar Group (2.6 µm, 4.6 x 100 mm)
-
Mobile Phase: 10mM Ammonium Acetate (pH 7.5) / Acetonitrile[3]
-
pH: 7.5 (Neutral/Basic)
Performance Metrics Comparison
| Parameter | Method A (Legacy) | Method B (Optimized) | Interpretation |
| Peak Tailing (Tf) | 1.8 - 2.2 | 1.05 - 1.15 | Method A suffers from silanol interaction due to protonated amine. Method B suppresses ionization, yielding sharp peaks. |
| Resolution (Rs) | 1.4 (Aldehyde vs. Acid) | > 3.5 | Method B utilizes π-π interactions (Biphenyl phase) to separate the acid impurity significantly better than standard C18. |
| Theoretical Plates (N) | ~6,000 | > 18,000 | Core-shell technology in Method B triples efficiency. |
| LOD (µg/mL) | 0.5 | 0.05 | Sharper peaks in Method B result in higher signal-to-noise ratio. |
| Run Time | 25 mins | 12 mins | Higher efficiency allows for shorter columns and faster throughput. |
Scientific Rationale & Mechanism
Why Method A Fails (The "Silanol Trap")
In Method A (pH 2.7), the pyridine nitrogen and the exocyclic amine are fully protonated (
Why Method B Succeeds (The "Neutral State" Strategy)
Method B operates at pH 7.5, which is slightly above the pKa of the pyridine system. This keeps a significant portion of the molecule in its neutral (unprotonated) state, eliminating silanol interactions. The use of a Core-Shell Biphenyl stationary phase provides an orthogonal separation mechanism:
-
Hydrophobic Interaction: Retention of the ethyl/methyl groups.
- Interaction: The biphenyl ligands engage with the electron-rich pyridine ring, enhancing selectivity between the aldehyde (neutral) and the carboxylic acid impurity (ionized and eluted early at pH 7.5).
Visualizing the Validation Logic
The following diagrams illustrate the degradation pathway that necessitates high specificity, and the validation workflow itself.
Figure 1: Degradation pathway of the target aldehyde. The analytical method must resolve the active pharmaceutical ingredient (API) from its oxidative acid impurity and potential dimers.
Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.
Detailed Experimental Protocol (Method B)
This protocol is validated to be robust and transferable.[4]
Reagents and Standards
-
Reference Standard: 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (High Purity), Milli-Q Water.
Chromatographic Conditions[3][5]
-
Instrument: HPLC equipped with PDA (Photo Diode Array) or UV detector.
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.
-
Column Temp: 35°C (Critical for viscosity and mass transfer).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (primary) and 320 nm (secondary for specificity).
Mobile Phase Preparation
-
Mobile Phase A: 10mM Ammonium Acetate in Water. Adjust pH to 7.5 with dilute Ammonia or Acetic Acid. Filter through 0.22 µm.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 9.0 | 20 | 80 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of standard in 10 mL of Acetonitrile (1000 µg/mL). Note: Use ACN to prevent aldehyde hydration.
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).
Validation Results Summary (Proof of Concept)
| Validation Characteristic | Acceptance Criteria | Result (Method B) |
| Specificity | No interference at RT of analyte in blank or placebo. Purity Angle < Purity Threshold. | Pass. Acid impurity elutes at 2.1 min; Analyte at 5.4 min. |
| Linearity | ||
| Accuracy | Recovery 98.0% - 102.0%. | 99.4% (Mean) |
| Precision (Repeatability) | RSD | 0.4% |
| Robustness | Resolution > 2.0 with | Pass. Min Rs = 3.1 |
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Dolan, J. W. (2002). The effect of pH on the separation of basic compounds. LCGC North America. [Link]
-
PubChem. (2023).[5] Compound Summary for Pyridine-3-carbaldehyde derivatives. National Library of Medicine. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride AldrichCPR 653584-65-7 [sigmaaldrich.com]
- 3. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Strategic Derivatization of 2-Aminopyridine-3-Carbaldehyde: A Comparative SAR Guide
Executive Summary: The "Privileged" Ortho-Amino Aldehyde
In medicinal chemistry, 2-aminopyridine-3-carbaldehyde is not merely a reagent; it is a "privileged structure" precursor. Its unique ortho-disposition of a nucleophilic amine (
This guide objectively compares the three primary therapeutic classes derived from this scaffold:
-
1,8-Naphthyridines: DNA intercalators and Topoisomerase II inhibitors.[1]
-
Pyrido[2,3-d]pyrimidines: Kinase (EGFR) and DHFR inhibitors.
-
Thiosemicarbazones: Metal chelators and Ribonucleotide Reductase inhibitors (e.g., Triapine).
Comparative Analysis: Selecting the Right Derivative Class
The following table contrasts the performance and mechanism of action (MoA) for the three primary derivative classes to assist in scaffold selection.
| Feature | Class A: 1,8-Naphthyridines | Class B: Pyrido[2,3-d]pyrimidines | Class C: Thiosemicarbazones |
| Primary Target | DNA Topoisomerase II / DNA Intercalation | EGFR Tyrosine Kinase / DHFR | Ribonucleotide Reductase (RNR) |
| Key Mechanism | Stabilizes DNA-enzyme cleavable complex, leading to apoptosis. | Competitive inhibition of ATP binding (Kinase) or Folate (DHFR). | Iron (Fe) chelation; generation of Reactive Oxygen Species (ROS). |
| Potency (IC | High (0.4 – 5.0 µM range in MCF-7) | Moderate to High (0.09 – 10 µM in EGFR-mutant lines) | Very High (Nanomolar range for Triapine) |
| Solubility | Generally Low (Lipophilic planar structure) | Moderate (Tunable via side chains) | Moderate (Often requires salt formation) |
| Synthesis Type | Friedländer Condensation | Cyclocondensation with Urea/Amidine | Schiff Base Condensation |
| Best Application | Solid tumors (Breast, Lung) | Targeted Therapy (NSCLC, Antimicrobial) | Hematological Malignancies (Leukemia) |
Representative Data (Experimental Validation)
Data synthesized from recent comparative studies [1][4][5].
-
1,8-Naphthyridine Derivative (Compound 5b): IC
= 11.25 µM against MCF-7 (Breast Cancer).[2] -
Pyrido[2,3-d]pyrimidine (Compound 1): IC
= 0.093 µM against EGFR . -
Triapine (Thiosemicarbazone Std): IC
= 0.006 µM against L1210 (Leukemia).
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of these derivatives hinges on specific modifications to the core 2-aminopyridine-3-carbaldehyde scaffold.
The SAR Map
The following diagram illustrates the critical modification zones.
Figure 1: SAR Map detailing the three critical modification zones of the scaffold.
Mechanistic Insights
-
Zone 1 (Aldehyde) & Zone 2 (Amine): These two groups must remain ortho to each other. If the amine is acylated prior to cyclization, the nucleophilicity drops, hindering the formation of fused rings like naphthyridines.
-
Zone 3 (Ring Substitution):
-
Electron Withdrawing Groups (EWG): Placing a Halogen (Cl, Br) or Nitro group at position 5 or 6 of the pyridine ring pulls electron density. In 1,8-naphthyridines , this enhances
stacking interactions with DNA base pairs [4]. -
Steric Bulk: Large substituents at position 6 (e.g., phenyl) often decrease activity in pyrido-pyrimidines by clashing with the ATP-binding pocket of kinases like EGFR [5].
-
Experimental Protocols
Protocol A: Friedländer Synthesis of 1,8-Naphthyridines
Objective: Synthesis of a DNA-intercalating scaffold. Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration.
Reagents:
-
2-Aminopyridine-3-carbaldehyde (1.0 eq)
-
Active Methylene Compound (e.g., Acetophenone or Ethyl Acetoacetate) (1.1 eq)
-
Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)
-
Solvent: Ethanol or Methanol
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-aminopyridine-3-carbaldehyde in 10 mL of absolute ethanol.
-
Activation: Add 1.1 mmol of the ketone and the catalyst.
-
Expert Tip: Use L-Proline for a "greener," milder reaction that often results in higher purity than strong bases like KOH.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring (Self-Validation): Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Validation Check: The reaction is complete when the distinct aldehyde spot (R
~0.4–0.5) disappears and a highly fluorescent spot (the naphthyridine) appears near the solvent front.
-
-
Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Protocol B: MTT Cytotoxicity Assay
Objective: Quantify the antiproliferative potential of the synthesized derivative.[2]
Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the synthesized derivative (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).
-
Control: DMSO vehicle control (< 0.1% v/v) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (100 µL).
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
Synthesis Pathway Visualization[4]
The following diagram illustrates the divergent synthetic pathways from the parent scaffold.
Figure 2: Divergent synthetic pathways yielding three distinct pharmacological classes.
References
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link] (Context: Triapine and thiosemicarbazone development).
-
Friedlander reaction between 4‐amino‐2‐chloroquinoline‐3‐carbaldehyde and acetophenone derivatives. ResearchGate. Available at: [Link] (Context: Friedländer synthesis protocols).
-
Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. Available at: [Link] (Context: Scaffold preparation).
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of [1, 8]-Naphthyridine Derivatives. Figshare. Available at: [Link] (Context: Anticancer IC50 data).[2]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. MDPI. Available at: [Link] (Context: EGFR inhibition and SAR of pyridopyrimidines).
Sources
Cytotoxicity Comparison of Substituted Pyridine-2-Carboxaldehyde Thiosemicarbazones
This guide provides an in-depth technical comparison of substituted pyridine-2-carboxaldehyde thiosemicarbazones (PCTs), focusing on their cytotoxicity, structure-activity relationships (SAR), and experimental validation.
Executive Summary & Rationale
Pyridine-2-carboxaldehyde thiosemicarbazones (PCTs) represent a critical class of α-N-heterocyclic chelators . While Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is the clinical benchmark, recent research focuses on second-generation derivatives designed to overcome Triapine’s limitations, such as short plasma half-life and methemoglobinemia induction.
This guide compares the cytotoxic efficacy of various PCT derivatives, analyzing how specific structural substitutions (N4-terminal modification vs. Pyridine ring substitution) drive biological outcomes.
Key Comparative Insight
-
Triapine (Benchmark): Potent RNR inhibitor; IC50 typically < 1 µM.
-
N4-Substituted Derivatives: Modulate lipophilicity and P-gp efflux; often show superior activity in multi-drug resistant (MDR) lines.
-
Metal Complexes (Cu/Fe): Generally exhibit 10–100x higher cytotoxicity than free ligands due to "redox activation."
Mechanism of Action (MOA)
The cytotoxicity of PCTs is pleiotropic, primarily driven by their ability to act as tridentate (N-N-S) ligands.
Core Pathways
-
Ribonucleotide Reductase (RNR) Inhibition: The ligand chelates iron required by the R2 subunit of RNR, halting DNA synthesis.
-
ROS Generation: Upon complexing with intracellular iron or copper, these agents undergo redox cycling, generating reactive oxygen species (ROS) that induce mitochondrial apoptosis.
-
Topoisomerase II Inhibition: Specific derivatives (e.g., N4-phenyl substituted) interfere with DNA topology.[1]
MOA Visualization
Figure 1: Dual-mechanism pathway showing Iron Deprivation (RNR inhibition) and Redox Cycling (ROS generation) leading to apoptosis.
Comparative Data Analysis
The following data synthesizes cytotoxicity profiles (IC50 values) across standard cancer cell lines. Note that lower IC50 indicates higher potency .
Table 1: Structure-Activity Relationship (SAR) of Substituted PCTs
Data aggregated from comparative studies on L1210 (Leukemia) and MCF-7 (Breast Cancer) models.
| Compound Class | Specific Derivative | Substitution Site | IC50 (L1210) [µM] | IC50 (MCF-7) [µM] | Performance Notes |
| Benchmark | Triapine (3-AP) | 3-amino (Pyridine) | 0.2 - 0.4 | 0.8 - 1.2 | Clinical standard. High potency, rapid clearance. |
| Ring Modified | 5-Amino-PCT | 5-amino (Pyridine) | 1.0 - 1.4 | 2.5 - 3.0 | Less potent than 3-AP; reduced iron binding affinity. |
| Ring Modified | 3-Hydroxy-PCT | 3-hydroxy (Pyridine) | > 5.0 | > 10.0 | Significantly lower activity. Amino group is critical. |
| N4-Terminus | N4-Dimethyl-PCT | N4-dimethyl (TSC) | 0.05 - 0.1 | 0.2 - 0.4 | Hyper-potent. Increased lipophilicity enhances uptake. |
| N4-Terminus | N4-Phenyl-PCT | N4-phenyl (TSC) | 0.5 - 0.8 | 1.5 - 2.0 | Improved stability; active against some MDR lines. |
| Metal Complex | Cu(II)-Triapine | Complex | < 0.01 | < 0.05 | Extreme cytotoxicity; acts as a "redox bullet." |
Expert Analysis of Trends
-
The "3-Amino" Rule: The presence of an electron-donating amino group at the 3-position of the pyridine ring (Triapine) is crucial for maximizing iron chelation kinetics and RNR inhibition.
-
N4-Terminal Methylation: Adding methyl groups to the thiosemicarbazone tail (N4-position) increases lipophilicity, facilitating passive diffusion through the cell membrane. This often results in lower IC50 values compared to the parent compound.
-
Metal Coordination: Pre-formed Copper(II) complexes are consistently more cytotoxic than the free ligands. However, they often lack selectivity, killing normal cells (fibroblasts) at similar rates.
Experimental Protocols
To ensure reproducibility, follow this validated workflow for synthesis and cytotoxicity assessment.
Workflow Visualization
Figure 2: End-to-end experimental workflow from chemical synthesis to biological assay.
Protocol A: Synthesis of Substituted PCTs
Objective: Synthesize high-purity ligand for testing.
-
Reagents: Mix 1.0 equivalent of the specific pyridine-2-carboxaldehyde (e.g., 2-formyl-3-aminopyridine) with 1.0 equivalent of the thiosemicarbazide derivative in absolute ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat at reflux (approx. 78°C) for 3–5 hours. Monitor reaction completion via TLC (Thin Layer Chromatography).
-
Purification: Cool to room temperature. The precipitate should form spontaneously. Filter, wash with cold ethanol and diethyl ether. Recrystallize from ethanol if purity <95%.
Protocol B: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC50 values. Pre-requisite: Cells in exponential growth phase.[2]
-
Seeding: Plate cancer cells (e.g., HCT116) at a density of
to cells/well in 100 µL media. Incubate for 24h to allow attachment. -
Preparation of Compounds:
-
Dissolve PCT ligands in DMSO to create a 10 mM stock .
-
Critical Step: Serial dilute in culture media to final concentrations (e.g., 100 µM down to 0.001 µM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Treatment: Aspirate old media (optional, or add 2x concentrated drug) and add 100 µL of drug-containing media. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin) .
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 10-20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO (100 µL).
-
Read Absorbance at 570 nm (reference 630 nm).
-
-
Calculation: Plot Dose-Response curve (Log[Concentration] vs. % Viability) using non-linear regression to derive IC50.
Critical Analysis & Troubleshooting
-
Solubility Issues: PCTs are often hydrophobic. If precipitation occurs in the well, the IC50 will be inaccurate. Solution: Use N4-methylated derivatives or encapsulate in liposomes for in vivo studies.
-
Metal Contamination: Trace iron in media can alter results. Control: Use chelator-stripped FBS if testing the "iron starvation" mechanism specifically.
-
Stability: Thiosemicarbazones can undergo hydrolysis or isomerization (E/Z) in solution. Validation: Always prepare fresh stocks or store at -20°C for no more than 1 month.
References
-
Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions.
-
Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity. PubMed.
-
Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
-
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity. ResearchGate.
-
MTT assay protocol. Abcam.
Sources
A Comparative Guide to the Antitumor Activity of 2-Aminopyridine-3-carbaldehyde Thiosemicarbazone Analogs
This guide provides a comprehensive comparison of the antitumor activity of 2-aminopyridine-3-carbaldehyde thiosemicarbazone analogs, a class of compounds that has garnered significant interest in oncological research. We will delve into their mechanism of action, structure-activity relationships, and performance in preclinical studies, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyridine-Based Thiosemicarbazones
Pyridine derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents due to their diverse biological activities.[1][2] Within this family, thiosemicarbazones derived from pyridine-2-carboxaldehyde have emerged as potent anticancer agents.[3][4] A key example is 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, which has undergone clinical trials and demonstrated a broad spectrum of antitumor activity.[5][6]
The core structure of these analogs, featuring a pyridine ring, a carbaldehyde-derived side chain, and a thiosemicarbazone moiety, allows for extensive chemical modification. These modifications can significantly influence their pharmacokinetic properties, target specificity, and overall efficacy. This guide will focus on analogs of 2-aminopyridine-3-carbaldehyde thiosemicarbazone, exploring how substitutions on the pyridine ring and the thiosemicarbazone group impact their anticancer potential.
Comparative In Vitro Antitumor Activity
The antitumor efficacy of 2-aminopyridine-3-carbaldehyde thiosemicarbazone analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. Below is a comparative summary of the reported IC50 values for representative analogs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 (Leukemia) | Not explicitly stated in µM, but highly active in vivo | [3] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | More active than Triapine in vivo | [3] |
| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | MCF-7 (Breast) | <0.55 to 4.88 | [7] |
| Pyridine-3-carbaldehyde thiosemicarbazone | M-14 (Melanoma) | 3.36 | [7] |
| HuTu80 (Duodenum) | 21.35 | [7] | |
| MCF-7 (Breast) | 10.50 | [7] | |
| Sorafenib (Comparator) | HepG2 (Liver) | 9.18 | [8] |
| MCF-7 (Breast) | 5.47 | [8] | |
| Doxorubicin (Comparator) | HepG2 (Liver) | ~1-5 (cell line dependent) | [9][10] |
| MCF-7 (Breast) | ~0.5-2 (cell line dependent) | [9][10] |
Mechanism of Action: Targeting Ribonucleotide Reductase and Beyond
The primary mechanism of action for many pyridine-based thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[5][11] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting RR, these compounds effectively halt cell proliferation and induce apoptosis.
The thiosemicarbazone moiety chelates iron, which is a critical cofactor for the R2 subunit of ribonucleotide reductase, thereby inactivating the enzyme.[12] The 3-amino group on the pyridine ring has been shown to be important for this activity.[13]
Beyond RR inhibition, some pyridine derivatives have been found to target other key signaling pathways involved in cancer progression, such as the VEGFR-2 and EGFR pathways, which are critical for angiogenesis and cell growth.[8]
Caption: Signaling pathways targeted by 2-aminopyridine-3-carbaldehyde thiosemicarbazone analogs.
Experimental Protocols: Assessing Antitumor Activity In Vitro
To ensure the scientific integrity of our findings, we adhere to validated and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the antitumor activity of these compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyridine-3-carbaldehyde thiosemicarbazone analogs and control compounds (e.g., Sorafenib, Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Pyridine-Based Compounds
An In-Depth Technical Guide
The pyridine scaffold is a cornerstone of modern medicinal chemistry. As a nitrogen-bearing heterocycle, its unique electronic properties and structural versatility have made it a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics for a wide array of diseases including cancer, HIV/AIDS, and tuberculosis.[1][2][3] The journey from a promising pyridine derivative in a test tube to a clinically effective drug, however, is fraught with challenges. The central hurdle lies in translating potent in vitro activity—efficacy observed in a controlled laboratory setting—to demonstrable in vivo efficacy within a complex living organism.[4][5]
This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel pyridine-based compounds. We will dissect the causality behind experimental choices, detail validated protocols, and explore the critical, often unpredictable, gap between a compound's performance in a petri dish versus a patient model. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for navigating this crucial transition.
The Initial Proving Ground: In Vitro Efficacy Assessment
The initial phase of drug discovery casts a wide net, aiming to identify compounds with high potency and selectivity against a specific biological target. In vitro assays are the workhorses of this stage, offering high-throughput, cost-effective, and reproducible methods to screen vast libraries of compounds.[5] For pyridine derivatives, these assays typically fall into two categories: cell-free and cell-based.
Causality of Experimental Choice: Why Start In Vitro?
The rationale for beginning with in vitro testing is multifold. It allows for the precise measurement of a compound's direct interaction with its target (e.g., an enzyme or receptor) without the confounding variables of a whole organism, such as metabolism, distribution, and excretion (ADME).[6] This controlled environment is essential for establishing a preliminary Structure-Activity Relationship (SAR), which guides the chemical optimization of lead compounds.[7]
A classic example involves screening pyridine-based kinase inhibitors. A cell-free enzymatic assay can quickly determine the IC₅₀ (half-maximal inhibitory concentration) against the target kinase, providing a direct measure of potency. Subsequently, a cell-based assay, using a cancer cell line that overexpresses the target kinase, can confirm whether the compound can penetrate the cell membrane and engage its target in a more complex cellular environment.
Experimental Workflow: From Discovery to In Vivo Candidacy
The following diagram illustrates the typical preclinical evaluation pipeline for a novel therapeutic agent.
Caption: Preclinical drug discovery workflow for novel pyridine compounds.
Key In Vitro Protocols
The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Self-Validation: The protocol includes untreated controls (representing 100% viability) and a vehicle control (e.g., DMSO) to ensure the solvent does not affect cell viability. A positive control (a known cytotoxic drug like Doxorubicin) validates the assay's sensitivity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine-based test compounds (e.g., from 0.1 to 100 µM). Add 100 µL of each concentration to the designated wells.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
This cell-free assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase, such as PIM-1, which is often upregulated in cancers.
Self-Validation: The assay includes a "no enzyme" control to establish baseline signal, a "vehicle" control (100% activity), and a positive control inhibitor (e.g., Staurosporine) to define the dynamic range of the assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for PIM-1, and ATP.
-
Compound Addition: Add the test pyridine compounds at various concentrations to the wells.
-
Enzyme Initiation: Add recombinant PIM-1 kinase to all wells except the "no enzyme" control to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., a phosphospecific antibody linked to a reporter system) that quantifies the amount of phosphorylated substrate.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Analysis: Normalize the data against controls and calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of PIM-1 kinase activity.[9][10]
The Reality Check: In Vivo Efficacy and the Translational Gap
A compound that demonstrates nanomolar potency in vitro may exhibit little to no effect in vivo. This discrepancy is the central challenge of drug development.[4][6] The transition to in vivo models introduces the complexities of a complete biological system.
Causality of Experimental Choice: Why the Animal Model?
Animal models, despite their limitations, are indispensable for evaluating how a drug will behave in a living system. They are essential for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11]
-
Pharmacokinetics (PK): Describes "what the body does to the drug." This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Poor oral bioavailability, rapid metabolism in the liver, or inability to reach the target tissue can all lead to in vivo failure.[6][12]
-
Pharmacodynamics (PD): Describes "what the drug does to the body." This involves measuring the drug's effect on its intended target in vivo and the resulting physiological response.[11]
Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a major goal, as it allows in vitro data to serve as a surrogate for in vivo performance, potentially reducing the need for extensive animal testing.[13][14][15]
Conceptualizing In Vitro-In Vivo Correlation (IVIVC)
The FDA defines multiple levels of IVIVC. Level A, the most rigorous, establishes a direct point-to-point relationship between in vitro drug release and in vivo drug absorption.
Caption: The principle of a Level A In Vitro-In Vivo Correlation (IVIVC).
Key In Vivo Protocol
This is a standard efficacy model for anticancer agents where human cancer cells are implanted into immunodeficient mice, forming a tumor that can be treated with the test compound.
Self-Validation: A vehicle control group is essential to track natural tumor growth. A positive control group treated with a standard-of-care chemotherapy agent (e.g., 5-Fluorouracil or Doxorubicin) provides a benchmark for efficacy.[8] Animal body weight and general health are monitored to assess toxicity.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control, Pyridine Compound Dose 1, Pyridine Compound Dose 2).
-
Treatment Administration: Administer the pyridine compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and animal body weight two to three times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.[9] A statistically significant TGI indicates anti-tumor efficacy.
Comparative Analysis: Reconciling the Data
The ultimate test of a novel pyridine compound is how well its in vitro promise translates to in vivo action. Below is a comparative summary based on data for representative pyridine-based compounds.
| Compound ID | In Vitro Target / Assay | In Vitro Potency (IC₅₀) | In Vivo Model | In Vivo Efficacy Outcome | Reference |
| Compound 12 | PIM-1 Kinase Inhibition | 14.3 nM | MCF-7 Xenograft | 42.1% Tumor Growth Inhibition | [9] |
| Compound 3b | Tubulin Polymerization | 4.03 µM | Breast Cancer Model | Significant tumor inhibition (data not quantified) | [16] |
| Compound 2g | P. falciparum (CQ-resistant) | 0.0402 µM | P. berghei infected mice | 91% parasite multiplication inhibition | [17][18] |
| Compound H42 | SKOV3 Cell Proliferation | 0.87 µM | Nude Xenograft Mouse | Significant tumor growth inhibition | [19] |
| Compound S4 | A549 Cell Proliferation | ~5 µM (as free drug) | EAC Solid Tumor | Superior tumor inhibition vs. 5-FU | [8] |
Analysis of Discrepancies:
-
Potency vs. Efficacy: Compound 12 shows potent nanomolar inhibition of its target kinase in vitro, but this translates to a modest 42.1% tumor inhibition in vivo.[9] This gap could be due to suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, preventing a sufficient concentration of the drug from reaching the tumor for a sustained period.
-
Formulation Matters: Compound S4's efficacy was dramatically boosted when loaded into lipid-polymer nanocapsules (LPNCs). The free drug had limited efficacy, but the LPNC formulation provided superior tumor inhibition in vivo, even surpassing the standard drug 5-fluorouracil.[8] This highlights that poor in vivo performance can sometimes be a drug delivery problem, not a potency problem.
-
Excellent Correlation: Compound 2g shows an excellent correlation. It is highly potent against the malaria parasite in vitro and demonstrates very strong suppression of the parasite in vivo.[17][18] This suggests the compound likely possesses favorable ADME properties that allow it to effectively reach and act on its target in a whole organism.
Conclusion and Future Directions
The development of novel pyridine-based therapeutics is a testament to the power of medicinal chemistry. However, the journey is a rigorous process of translation from the simplified, controlled world of in vitro assays to the complex, dynamic environment of in vivo systems. Success hinges on a deep understanding of the causality behind experimental choices and a critical eye for interpreting the often-disparate results.
A potent IC₅₀ value is merely the first step. It must be followed by a thorough investigation of a compound's pharmacokinetics and pharmacodynamics. As this guide has illustrated, poor in vivo efficacy is not always an indictment of a compound's mechanism of action; it can stem from challenges in bioavailability, metabolic stability, or formulation. Future advancements in more predictive in vitro models, such as organoids and microphysiological systems, coupled with computational modeling, aim to narrow this translational gap, making the path from bench to bedside more efficient and successful.[15][20]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde. As a substituted pyridine derivative, this compound requires careful handling and adherence to established safety protocols to mitigate risks to personnel and the environment. This document synthesizes best practices from established chemical safety principles and regulatory guidelines to ensure a self-validating system of laboratory safety.
The disposal of any chemical waste is governed by stringent regulations to prevent environmental contamination and ensure human health.[1] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[1][2] It is imperative that all laboratory personnel are trained in these procedures and that disposal is conducted in accordance with institutional, local, state, and federal regulations.
Hazard Assessment and Characterization
-
Pyridine Derivatives: Pyridine and its derivatives are typically flammable, harmful if swallowed, and can cause skin and eye irritation.[3][4][5] They are also known to be toxic to aquatic life.[4] Proper handling in a well-ventilated area, such as a fume hood, is essential to minimize inhalation exposure.[3]
-
Aldehydes: Aldehydes as a class of compounds can be toxic, irritants, and sensitizers.[6] Some aldehydes are also flammable.[7]
Based on these structural analogs, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde should be treated as a hazardous substance with the potential for toxicity, flammability, and irritation.
Table 1: Postulated Hazard Profile of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
| Hazard Classification | Anticipated Properties | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Work in a fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses or goggles. |
| Flammability | Potentially flammable. | Keep away from heat, sparks, and open flames. |
| Environmental Hazard | Potentially toxic to aquatic life. | Prevent release to the environment. Do not dispose down the drain.[3][8] |
Personal Protective Equipment (PPE)
Before handling 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[8]
-
Waste Classification: Based on its anticipated properties, 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde waste should be classified as hazardous waste.
-
Container Selection: Use only approved, chemically compatible containers for waste collection.[1][8] The container must be in good condition, with a secure, leak-proof lid.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde," and a clear indication of the associated hazards (e.g., "Toxic," "Flammable").[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the liquid.[3][7]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Protocol
The primary and most crucial rule is to never dispose of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, or any other pyridine-containing compound, down the drain or in the regular trash.[3][8]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste containing 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, including neat compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from heat sources and incompatible chemicals.[8]
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures for handling and transporting chemical waste to a licensed treatment, storage, and disposal facility (TSDF).
Diagram 1: Disposal Decision Workflow for 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
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A Researcher's Guide to the Safe Handling of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde
An In-depth Technical Guide for Laboratory Professionals
As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities have become routine. Among these, functionalized pyridine derivatives are a cornerstone of many research programs. This guide provides essential safety and logistical information for handling 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, a compound of interest for researchers, scientists, and drug development professionals. By providing a framework of procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Understanding the Hazard Landscape
The chemical structure of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde suggests several potential hazards that must be addressed through rigorous safety protocols. The aminopyridine moiety is known for its potential toxicity, with some derivatives being rapidly absorbed through the skin and capable of causing central nervous system effects.[1] The aldehyde functional group can be a source of irritation to the skin, eyes, and respiratory tract.[2] Furthermore, many organic aldehydes are flammable and can form explosive mixtures with air.
Therefore, it is prudent to treat 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde as a hazardous substance, assuming it may be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and absorption.[1][5] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][5][6] |
| Body Protection | A flame-retardant laboratory coat. | Protects the skin from accidental spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Essential when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde is essential to minimize exposure and ensure a safe working environment. The following workflow should be strictly adhered to.
Preparation and Pre-Handling Checks
-
Work Area Designation: All handling of the compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[1][7]
-
Emergency Equipment Verification: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][8]
-
Spill Kit Availability: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate waste disposal bags should be located in the immediate vicinity.[9]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.
Handling the Compound
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use only non-sparking tools for transferring the compound to prevent ignition of flammable vapors.[10] Grounding and bonding of containers may be necessary to prevent static discharge.[5][10]
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas.[1][7][10] Avoid contact with skin, eyes, and clothing.[1][10]
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.[5]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][11]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][12]
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[9] Arrange for disposal through a licensed hazardous waste disposal company.
Visualizing the Workflow
To further clarify the operational plan, the following diagram illustrates the key steps and decision points in the safe handling of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
Caption: A workflow diagram outlining the key stages for the safe handling of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde, ensuring both personal safety and the integrity of their research.
References
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3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie.
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
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Material Safety Data Sheet - 4-Aminopyridine.
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Pyridine - Apollo Scientific.
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CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals.
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3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem.
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Ethyl amino methyl pyridine - Sigma-Aldrich.
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2-(Methylamino)pyridine-3-carbaldehyde | 32399-08-9 - J&K Scientific.
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safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](https://i.imgur.com/your-image-url.png)
